Insulin Degludec
Description
This compound is an Insulin Analog.
This compound is a recombinant, long-acting analog of human insulin, with blood glucose-lowering activity. Upon subcutaneous injection, this compound forms a multi-hexameric depot from which insulin monomers are slowly released into the systemic circulation. Insulin regulates glucose metabolism by binding to insulin receptors on muscle and fat cells, which stimulates the cellular uptake of glucose and lowers blood glucose levels. Insulin inhibits the liver's conversion of stored glycogen into glucose, which also contributes to lower blood glucose levels. In addition, insulin inhibits lipolysis in adipose tissue, inhibits proteolysis, and enhances protein synthesis. This compound doesn't contain the amino acid threonine that is found at position B30 in human insulin; additionally, the lysine at position B29 is conjugated to hexadecanedioic acid, which allows the formation of the multi-hexamers upon subcutaneous injection. The phenol and zinc present in the pharmaceutical formulation promote a di-hexameric state of this compound.
See also: this compound; Liraglutide (component of).
Properties
IUPAC Name |
16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C274H411N65O81S6/c1-28-146(23)223(331-210(357)119-275)268(412)335-222(145(21)22)264(408)305-172(89-97-218(369)370)234(378)300-169(84-92-204(279)351)238(382)326-198-131-424-425-132-199-259(403)323-193(126-341)256(400)312-177(103-138(7)8)241(385)313-183(110-154-66-74-160(345)75-67-154)244(388)301-167(82-90-202(277)349)235(379)308-176(102-137(5)6)239(383)303-171(88-96-217(367)368)237(381)320-189(116-205(280)352)251(395)316-185(112-156-70-78-162(347)79-71-156)247(391)327-197(258(402)322-191(273(419)420)118-207(282)354)130-423-422-129-196(231(375)290-122-211(358)295-166(86-94-215(363)364)233(377)299-165(62-53-99-288-274(283)284)229(373)289-123-212(359)297-181(108-152-57-45-41-46-58-152)243(387)315-182(109-153-59-47-42-48-60-153)246(390)317-186(113-157-72-80-163(348)81-73-157)254(398)338-226(150(27)344)270(414)339-100-54-63-201(339)262(406)306-173(271(415)416)61-51-52-98-287-208(355)93-85-174(272(417)418)296-209(356)64-49-38-36-34-32-30-31-33-35-37-39-50-65-214(361)362)329-266(410)221(144(19)20)334-252(396)179(105-140(11)12)310-245(389)184(111-155-68-76-161(346)77-69-155)314-240(384)175(101-136(3)4)307-227(371)148(25)294-232(376)170(87-95-216(365)366)304-263(407)220(143(17)18)333-253(397)180(106-141(13)14)311-249(393)188(115-159-121-286-135-293-159)319-255(399)192(125-340)298-213(360)124-291-230(374)195(128-421-426-133-200(328-260(198)404)261(405)337-225(149(26)343)269(413)324-194(127-342)257(401)336-224(147(24)29-2)267(411)330-199)325-242(386)178(104-139(9)10)309-248(392)187(114-158-120-285-134-292-158)318-236(380)168(83-91-203(278)350)302-250(394)190(117-206(281)353)321-265(409)219(142(15)16)332-228(372)164(276)107-151-55-43-40-44-56-151/h40-48,55-60,66-81,120-121,134-150,164-201,219-226,340-348H,28-39,49-54,61-65,82-119,122-133,275-276H2,1-27H3,(H2,277,349)(H2,278,350)(H2,279,351)(H2,280,352)(H2,281,353)(H2,282,354)(H,285,292)(H,286,293)(H,287,355)(H,289,373)(H,290,375)(H,291,374)(H,294,376)(H,295,358)(H,296,356)(H,297,359)(H,298,360)(H,299,377)(H,300,378)(H,301,388)(H,302,394)(H,303,383)(H,304,407)(H,305,408)(H,306,406)(H,307,371)(H,308,379)(H,309,392)(H,310,389)(H,311,393)(H,312,400)(H,313,385)(H,314,384)(H,315,387)(H,316,395)(H,317,390)(H,318,380)(H,319,399)(H,320,381)(H,321,409)(H,322,402)(H,323,403)(H,324,413)(H,325,386)(H,326,382)(H,327,391)(H,328,404)(H,329,410)(H,330,411)(H,331,357)(H,332,372)(H,333,397)(H,334,396)(H,335,412)(H,336,401)(H,337,405)(H,338,398)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,415,416)(H,417,418)(H,419,420)(H4,283,284,288)/t146-,147-,148-,149+,150+,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,219-,220-,221-,222-,223-,224-,225-,226-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPCMFQCNBYCY-WIWKJPBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC(=O)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C274H411N65O81S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6104 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844439-96-9 | |
| Record name | Insulin degludec [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844439969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Insulin degludec | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09564 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Insulin Degludec pharmacokinetics and pharmacodynamics in research
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Insulin Degludec
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (IDeg) is a second-generation, ultra-long-acting basal insulin analogue developed by Novo Nordisk.[1] Its unique molecular structure and formulation provide a distinct pharmacokinetic (PK) and pharmacodynamic (PD) profile characterized by a prolonged duration of action, flat and stable glucose-lowering effect, and low intra-patient variability.[2][3] This technical guide provides a comprehensive overview of the core PK/PD properties of this compound, detailed experimental methodologies for its assessment, and the underlying physiological mechanisms.
Molecular Structure and Mechanism of Protraction
This compound's unique protraction mechanism is a result of a modification to the human insulin molecule. Threonine at the B30 position is removed, and a 16-carbon fatty diacid is attached to lysine at the B29 position via a glutamic acid spacer.[1]
Upon subcutaneous injection at a physiological pH, this compound is formulated with phenol and zinc, which promotes the formation of stable, soluble di-hexamers.[1][4] After injection, as the phenol diffuses away, these di-hexamers self-associate into long multi-hexamer chains, forming a soluble depot in the subcutaneous tissue.[5][6][7] Zinc is crucial for this process, and its slow diffusion from the multi-hexamer chains governs the gradual and continuous release of this compound monomers, which are the active form that is absorbed into the systemic circulation.[1][8] This slow dissociation is the rate-limiting step for absorption, resulting in an ultra-long duration of action.[5]
Pharmacokinetics (PK)
The PK profile of this compound is characterized by its slow absorption and extended half-life, leading to a flat and predictable exposure at steady state. Steady state is typically reached within 2-3 days of once-daily administration.[2][9][10]
Key Pharmacokinetic Parameters
The following table summarizes the key PK parameters of this compound at steady state.
| Parameter | Value | Description | Citations |
| Half-life (t½) | > 25 hours | The time required for the plasma concentration of the drug to reduce by half. This is significantly longer than Insulin Glargine U100 (~12 hours). | [2][7][9] |
| Time to Steady State | 2-3 days | The time required to reach a stable concentration with once-daily dosing. | [2][9][10] |
| Plasma Protein Binding | > 99% | High affinity for serum albumin, which contributes to its long duration of action. | [7][8] |
| Distribution of Exposure | Evenly distributed | Exposure is evenly distributed across a 24-hour dosing interval (AUC0-12h,SS/AUCτ,SS is approximately 50%). | [5][7] |
| Variability | Low | Exhibits low intra-subject variability in exposure. | [1] |
Special Populations
The pharmacokinetic properties of this compound have been shown to be consistent across various patient populations:
-
Renal Impairment: The PK properties, including absorption and clearance, are preserved in patients with mild, moderate, or severe renal impairment, and even in those with end-stage renal disease requiring hemodialysis. Dose adjustments based on renal function are generally not required.[11]
-
Hepatic Impairment: Hepatic function (from mild to severe impairment) does not affect the pharmacokinetics of this compound.[12]
-
Age and Ethnicity: The PK profiles are comparable between elderly and younger adult patients, as well as across different ethnic groups, including Caucasian, Japanese, and Chinese subjects.[2][10][13]
Pharmacodynamics (PD)
The primary pharmacodynamic effect of this compound is the regulation of glucose metabolism. It lowers blood glucose by stimulating peripheral glucose uptake, particularly by skeletal muscle and fat, and by inhibiting hepatic glucose production.[7]
Mechanism of Action: Insulin Receptor Signaling
Like human insulin, this compound binds to the insulin receptor (INSR), a tyrosine kinase receptor, on target cells.[7][14] This binding triggers the autophosphorylation of the receptor and the recruitment of insulin receptor substrate (IRS) proteins. Activation of the PI3K/Akt signaling pathway is a critical downstream event, leading to the translocation of GLUT4 glucose transporters to the cell membrane in muscle and adipose tissue, facilitating glucose uptake.[8]
Glucose-Lowering Effect
The pharmacodynamic profile of this compound is exceptionally flat and stable at steady state.[2] Its glucose-lowering effect is evenly distributed over a 24-hour period.[2][7] The duration of action extends beyond 42 hours, which allows for flexibility in the daily administration time if needed.[5][6][8]
Key Pharmacodynamic Parameters (from Euglycemic Clamp Studies)
The following table summarizes key PD parameters for this compound, often compared to Insulin Glargine U100 (IGlar).
| Parameter | This compound | Insulin Glargine U100 | Description | Citations |
| Glucose Infusion Rate (GIR) Profile | Flat and stable | Peaked profile, more effective in the first 12-18 hours | The GIR profile reflects the time course of the insulin's glucose-lowering activity. | [2][9] |
| Distribution of GIR (AUCGIR,0-12h/AUCGIR,τ,SS) | ~50% | >50% | Shows the distribution of the glucose-lowering effect over the first and second 12 hours of a 24-hour dosing interval. | [7] |
| Within-Subject Variability (CV%) | ~20% | ~82% | The day-to-day variability in the glucose-lowering effect for the same individual. IDeg has four times lower variability. | [2] |
| Duration of Action | > 42 hours | ~20-24 hours | The length of time the insulin has a clinically relevant glucose-lowering effect. | [6][8] |
Experimental Protocols: The Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold standard method for assessing insulin action (sensitivity) and the pharmacodynamic profile of insulin analogues in vivo.[15]
Objective
To measure the whole-body glucose-lowering effect of an insulin over time by maintaining a constant blood glucose level (euglycemia) through a variable infusion of glucose during a constant infusion of insulin. The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of the insulin's activity.[15]
Detailed Methodology
-
Subject Preparation: Subjects are typically fasted overnight. For animal studies, catheters are surgically implanted in a vein (for infusions) and an artery (for blood sampling) several days prior to the clamp to allow for recovery and stress-free experiments.[16][17]
-
Insulin Infusion: A primed, continuous infusion of the insulin being studied (e.g., this compound) is administered to achieve a specific plasma insulin concentration (hyperinsulinemia). For single-dose PK/PD studies of long-acting insulins, a subcutaneous injection is given, and the clamp is performed after a specified time. For steady-state studies, the clamp is conducted after several days of daily dosing.[5]
-
Blood Glucose Monitoring: Arterial or venous blood is sampled frequently (e.g., every 5-10 minutes) to measure the blood glucose concentration.[18]
-
Euglycemia Maintenance: The target blood glucose level is set to a euglycemic value (e.g., 5.5 mmol/L or 100 mg/dL).[9][19]
-
Variable Glucose Infusion: A variable infusion of a dextrose solution (e.g., 20% dextrose) is administered. The rate of this infusion is adjusted based on the frequent blood glucose measurements to "clamp" the blood glucose at the target level, counteracting the glucose-lowering effect of the infused insulin.[18]
-
Data Collection: The glucose infusion rate (GIR) is recorded over time. Blood samples are also collected periodically to measure plasma insulin concentrations (for PK analysis) and other metabolic parameters.[5]
-
Analysis: The GIR is plotted against time to generate the pharmacodynamic profile of the insulin. Key parameters like the area under the GIR curve (AUCGIR), maximum GIR (GIRmax), and time to maximum effect are calculated from this profile.
Conclusion
This compound possesses a novel mechanism of protraction that results in a unique and clinically relevant pharmacokinetic and pharmacodynamic profile. Its ultra-long half-life, flat and stable exposure, and low day-to-day variability provide a predictable and consistent glucose-lowering effect. These properties, thoroughly characterized through rigorous experimental protocols such as the euglycemic clamp, distinguish this compound from earlier generation basal insulins and offer significant advantages in achieving stable glycemic control. For researchers and drug development professionals, a thorough understanding of these fundamental characteristics is essential for future innovation in insulin therapy and diabetes management.
References
- 1. This compound, The New Generation Basal Insulin or Just another Basal Insulin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Pharmacological Properties of this compound and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Original Article [sciencehub.novonordisk.com]
- 5. Pharmacokinetic and pharmacodynamic properties of this compound in Japanese patients with type 1 diabetes mellitus reflect similarities with Caucasian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. mims.com:443 [mims.com:443]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Comparison of the pharmacokinetic and pharmacodynamic profiles of this compound and insulin glargine | Semantic Scholar [semanticscholar.org]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. This compound: pharmacokinetics in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Original Article [sciencehub.novonordisk.com]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Insulin Degludec: Molecular Structure, Formulation, and Scientific Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultra-long-acting basal insulin analogue, Insulin Degludec. The document details its unique molecular structure, the composition of its formulation for scientific investigations, and the experimental methodologies used to characterize its pharmacokinetic and pharmacodynamic properties.
Molecular Structure of this compound
This compound is a novel insulin analogue designed for a prolonged and stable glucose-lowering effect. Its structure is based on human insulin with specific modifications to facilitate the formation of soluble multi-hexamers at the subcutaneous injection site, leading to a depot effect and a protracted release of insulin monomers into the circulation.
The key structural modifications of this compound compared to human insulin are:
-
Deletion of Threonine at position B30 (des-B30): The amino acid threonine at the 30th position of the B-chain is removed.
-
Acylation at Lysine B29: A 16-carbon fatty diacid (hexadecanedioic acid) is attached to the lysine residue at position B29 of the B-chain via a γ-L-glutamic acid linker.[1][2]
These modifications give this compound its unique self-association properties. In the pharmaceutical formulation, in the presence of zinc and phenol, this compound forms stable di-hexamers.[1] Following subcutaneous injection, the phenol diffuses, and the di-hexamers self-associate into long, soluble multi-hexamer chains.[1] This creates a subcutaneous depot from which insulin monomers slowly dissociate, providing a flat and prolonged glucose-lowering effect.
| Property | Value |
| Chemical Formula | C274H411N65O81S6[3][4][5][6] |
| Molecular Weight | Approximately 6104 g/mol [3][4] |
| Amino Acid Sequence | Identical to human insulin except for the deletion of Threonine at position B30.[1][2] |
| Modification | Acylation of Lysine at position B29 with hexadecanedioic acid via a γ-L-glutamic acid spacer.[1][2][6] |
Formulation for Scientific Studies
For scientific research and clinical trials, this compound is formulated as a sterile, clear, colorless, aqueous solution for subcutaneous injection. The excipients in the formulation are crucial for stabilizing the insulin molecule and enabling the formation of di-hexamers. The commercially available formulation, Tresiba®, provides a reliable reference for research-grade preparations.
Table of Formulation Composition (Tresiba® 100 U/mL)
| Component | Concentration (per mL) | Purpose |
| This compound | 100 units (3.66 mg)[7] | Active Pharmaceutical Ingredient |
| Glycerol | 19.6 mg[8] | Isotonicity agent |
| Phenol | 1.50 mg[8] | Preservative and stabilizer of hexameric structure |
| Metacresol | 1.72 mg[8] | Preservative and stabilizer of hexameric structure |
| Zinc | 32.7 mcg (as zinc acetate)[8] | Promotes hexamer formation |
| Hydrochloric Acid/Sodium Hydroxide | q.s. to pH 7.6[8] | pH adjustment |
| Water for Injection | q.s. to 1 mL | Vehicle |
Signaling Pathway and Mechanism of Action
This compound exerts its glucose-lowering effect by binding to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers a cascade of intracellular signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9]
Upon binding of an insulin monomer to the α-subunit of the IR, the receptor undergoes a conformational change, leading to the autophosphorylation of tyrosine residues on the β-subunits. This activates the receptor's kinase domain, which then phosphorylates intracellular substrate proteins, most notably Insulin Receptor Substrate (IRS) proteins.
Phosphorylated IRS proteins act as docking sites for other signaling molecules containing Src homology 2 (SH2) domains, including the p85 regulatory subunit of PI3K. The recruitment of PI3K to the plasma membrane leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates 3-phosphoinositide-dependent protein kinase-1 (PDK1), which then phosphorylates and activates Akt (also known as Protein Kinase B).
Activated Akt mediates most of the metabolic actions of insulin, including:
-
Translocation of GLUT4 glucose transporters: Akt phosphorylates AS160 (Akt substrate of 160 kDa), which promotes the translocation of GLUT4-containing vesicles to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake from the bloodstream.
-
Glycogen Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3β (GSK-3β), leading to the activation of glycogen synthase and promoting the conversion of glucose into glycogen in the liver and muscles.
-
Inhibition of Gluconeogenesis: Akt signaling in the liver suppresses the expression of genes involved in hepatic glucose production.
Experimental Protocols
Pharmacokinetic Analysis: Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of this compound in plasma or serum samples.
Methodology: A sandwich ELISA specific for this compound is employed.
-
Plate Coating: 96-well microplates are coated with a capture antibody, a monoclonal antibody specific for human insulin.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., a solution containing bovine serum albumin or non-fat dry milk).
-
Sample and Standard Incubation: Plasma or serum samples, along with a series of known concentrations of this compound standards, are added to the wells. The plates are incubated to allow the this compound to bind to the capture antibody.
-
Washing: The plates are washed to remove any unbound substances.
-
Detection Antibody Incubation: A biotin-labeled monoclonal detection antibody specific for this compound is added to the wells and incubated.
-
Enzyme Conjugate Incubation: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.
-
Washing: The plates are washed again to remove unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB - 3,3',5,5'-tetramethylbenzidine for HRP) is added to the wells. The enzyme catalyzes a color change.
-
Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB).
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the unknown samples is then determined by interpolating their absorbance values on the standard curve.
Pharmacodynamic Assessment: Hyperinsulinemic-Euglycemic Clamp
Objective: To assess the in vivo glucose-lowering effect and insulin sensitivity over time.
Methodology: The euglycemic clamp is the gold standard for assessing insulin action.
-
Animal Preparation: For preclinical studies, rats are often used. Catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling) several days prior to the clamp experiment to allow for recovery.
-
Fasting: Animals are fasted overnight to ensure stable baseline glucose levels.
-
Tracer Infusion (Optional): To assess glucose kinetics (endogenous glucose production and glucose disposal), a primed-continuous infusion of a glucose tracer (e.g., [3-³H]-glucose) is initiated.
-
Insulin Infusion: A continuous infusion of this compound is started to raise plasma insulin concentrations to a desired level.
-
Blood Glucose Monitoring: Arterial blood samples are taken frequently (e.g., every 5-10 minutes) to measure blood glucose concentration.
-
Glucose Infusion: A variable infusion of a glucose solution (e.g., 20% dextrose) is administered intravenously. The glucose infusion rate (GIR) is adjusted based on the blood glucose measurements to maintain euglycemia (a normal blood glucose level).
-
Steady State: The clamp is continued until a steady state is reached, where the GIR is relatively constant.
-
Data Analysis: The GIR required to maintain euglycemia is a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity. The glucose-lowering effect of this compound over time can be determined by the GIR profile.
In Vitro Bioactivity: Insulin Receptor Binding and Mitogenicity Assays
Objective: To determine the binding affinity of this compound to the insulin receptor and its potential to stimulate cell proliferation (mitogenicity).
Methodology:
Insulin Receptor Binding Assay (Competitive Radioligand Binding):
-
Cell Culture: Cells overexpressing the human insulin receptor (e.g., CHO-IR cells) are cultured.
-
Membrane Preparation: Cell membranes containing the insulin receptors are isolated.
-
Assay Setup: A fixed amount of radiolabeled insulin (e.g., ¹²⁵I-insulin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound (the competitor).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radiolabeled insulin is separated from the free radiolabeled insulin (e.g., by filtration or precipitation).
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled insulin) is determined. A lower IC₅₀ indicates a higher binding affinity.
Mitogenicity Assay (Thymidine Incorporation Assay):
-
Cell Culture: A cell line sensitive to mitogenic stimuli (e.g., Saos-2 osteosarcoma cells) is cultured in a 96-well plate.
-
Serum Starvation: Cells are serum-starved to synchronize them in the G0/G1 phase of the cell cycle.
-
Treatment: Cells are treated with increasing concentrations of this compound, human insulin (as a positive control), and IGF-1 (as a potent mitogen).
-
Radiolabeled Thymidine Pulse: Radiolabeled thymidine (e.g., [³H]-thymidine or [¹⁴C]-thymidine) is added to the wells for a defined period. Proliferating cells will incorporate the labeled thymidine into their newly synthesized DNA.
-
Cell Harvesting: Cells are harvested, and the unincorporated radiolabeled thymidine is washed away.
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of thymidine incorporation is plotted against the concentration of the test substance. The mitogenic potency of this compound is compared to that of human insulin.
This guide provides a foundational understanding of this compound for scientific and research applications. The detailed information on its molecular characteristics, formulation, and the methodologies for its evaluation will aid in the design and execution of further studies in the field of diabetes research and drug development.
References
- 1. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. google.com [google.com]
- 5. afgsci.com [afgsci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. utupub.fi [utupub.fi]
- 8. The metabolic and mitogenic properties of basal insulin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Architecture of Stability: An In-depth Technical Guide to Insulin Degludec's Multi-hexamer Formation and Disassembly
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core mechanism of Insulin Degludec's protracted action: the formation and subsequent disassembly of its unique multi-hexameric structures. Understanding these biophysical processes is crucial for the development of next-generation insulin analogs and drug delivery systems. This document provides a comprehensive overview of the molecular interactions, experimental characterization, and the critical role of excipients in modulating this elegant self-assembly process.
The Principle of Protracted Action: A Self-Assembling Depot
This compound, an ultra-long-acting basal insulin analog, achieves its extended duration of action through a novel mechanism of forming soluble, high-molecular-weight multi-hexamers at the subcutaneous injection site.[1][2] This creates a depot from which the active insulin monomer is slowly and continuously released into the systemic circulation.[2] The key to this mechanism lies in the molecular design of this compound, which includes the deletion of threonine at position B30 and the addition of a hexadecanedioic acid moiety to lysine at position B29 via a glutamic acid spacer.[3][4] This modification facilitates the reversible self-association of insulin hexamers into long, linear chains.
The formation and disassembly of these multi-hexamers are tightly regulated by the local microenvironment at the injection site, primarily the diffusion of phenolic excipients and zinc ions.[5][6] In the pharmaceutical formulation, this compound exists predominantly as stable di-hexamers in the presence of phenol and zinc.[5][7] Upon subcutaneous injection, the rapid diffusion of phenol triggers a conformational change in the hexamers, leading to their self-assembly into long multi-hexamer chains.[5] The subsequent slow release of zinc ions from these chains initiates their gradual disassembly, ultimately liberating insulin monomers that can be absorbed into the bloodstream.[5]
Quantitative Analysis of this compound Assembly
The self-association of this compound has been quantitatively characterized using a variety of biophysical techniques. The following tables summarize key quantitative data from these studies.
| Parameter | Value | Experimental Condition | Reference |
| Apparent Molecular Weight | >5 MDa | Phenol-free buffer, 6 zinc ions per 6 insulin molecules | [5] |
| Average Molar Mass (M₀) | 59.7 x 10³ kg/mol | After depletion of phenolic ligand (mimicking injection site) | [6] |
Table 1: Molecular Weight of this compound Multi-hexamers
| Zinc Concentration (per 6 insulin monomers) | Dihexamer/Larger Structures (%) | Hexamer/Monomer (%) | Experimental Condition | Reference |
| 3 | 73 | 27 | Pharmaceutical formulation simulation (with phenol) | [3] |
| 5 | 71 | 29 | Pharmaceutical formulation simulation (with phenol) | [3] |
Table 2: Oligomeric State of this compound in Pharmaceutical Formulation Simulation
| Condition | This compound Fraction in Multi-hexamers (%) | Insulin Aspart Fraction in Monomer-Hexamer (%) | Reference |
| Low Zinc (with Insulin Aspart) | 89 | 35 | [3] |
| High Zinc (with Insulin Aspart) | ~99 | 99 | [3] |
| Low Zinc (with Human Insulin) | 92 | 8 | [3] |
| High Zinc (with Human Insulin) | ~99 | 88 | [3] |
Table 3: Distribution of this compound and Co-formulated Insulins in Subcutaneous Depot Simulation (Phenol-free)
Experimental Protocols for Characterization
The study of this compound's self-assembly relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.
Size-Exclusion Chromatography (SEC)
Objective: To determine the size distribution and quantify the different oligomeric states of this compound under various conditions.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a size-exclusion column suitable for separating proteins in the range of 10 kDa to several MDa.
-
Mobile Phase: The composition of the mobile phase is critical and is varied to simulate different environments:
-
Sample Preparation: this compound formulations are prepared at a specific concentration (e.g., 0.6 mM) with varying zinc-to-insulin ratios (e.g., 3 or 5 Zn/6 insulin monomers).[3]
-
Analysis: The sample is injected onto the column, and the elution profile is monitored by UV absorbance. The retention times of the peaks are compared to those of molecular weight standards to estimate the size of the eluting species. Orthogonal reverse-phase chromatography can be used to determine the concentration and proportion of constituent insulins in the collected fractions.[3]
Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic radius (Rh) and assess the polydispersity of this compound assemblies in solution.
Methodology:
-
System: A DLS instrument equipped with a laser light source, a temperature-controlled sample holder, and a detector to measure the time-dependent fluctuations in scattered light intensity.
-
Sample Preparation: this compound samples are prepared in appropriate buffers at various concentrations and conditions (e.g., with and without phenol and zinc).
-
Data Acquisition: The sample is illuminated with the laser, and the fluctuations in the scattered light intensity are measured over time. These fluctuations are due to the Brownian motion of the particles in the solution.
-
Data Analysis: An autocorrelation function of the intensity fluctuations is calculated. This function is then analyzed to determine the diffusion coefficient of the particles, which is subsequently used to calculate the hydrodynamic radius via the Stokes-Einstein equation. The polydispersity index (PDI) provides a measure of the width of the size distribution.
Circular Dichroism (CD) Spectroscopy
Objective: To investigate the secondary and tertiary structure of this compound and detect conformational changes upon assembly and disassembly.
Methodology:
-
System: A CD spectropolarimeter capable of measuring in the far-UV (for secondary structure) and near-UV (for tertiary structure) regions.
-
Sample Preparation: this compound samples are prepared in a suitable buffer, and spectra are recorded under conditions that mimic the pharmaceutical formulation and the subcutaneous depot (i.e., varying concentrations of phenol and zinc).
-
Data Acquisition: The differential absorption of left and right circularly polarized light is measured as a function of wavelength.
-
Data Analysis: The resulting CD spectra provide information about the protein's secondary structure content (e.g., α-helix, β-sheet). Changes in the spectra, particularly in the regions corresponding to the T (tense) and R (relaxed) states of the insulin hexamer, indicate conformational transitions. For instance, the transition from a stable T₃R₃ conformation in the presence of phenol and zinc to a T₆ conformation upon phenol depletion can be monitored.[5][8]
Transmission Electron Microscopy (TEM)
Objective: To directly visualize the morphology and size of the this compound multi-hexameric structures.
Methodology:
-
Sample Preparation: Samples of this compound are prepared under conditions that mimic the subcutaneous interstitial fluid (e.g., with 5 zinc ions per insulin hexamer).[1] A small aliquot of the sample is applied to a carbon-coated grid, and excess liquid is blotted away. The sample may be negatively stained (e.g., with uranyl acetate) to enhance contrast.
-
Imaging: The grid is then examined in a transmission electron microscope.
-
Analysis: The resulting micrographs can reveal the elongated, filament-like structures of the multi-hexamers, and their dimensions can be measured.[1] The reversible nature of the multi-hexamer formation can be demonstrated by adding a chelating agent like EDTA to disrupt the structures.[1]
Visualizing the Pathway: From Formulation to Monomer Release
The following diagrams, generated using the DOT language, illustrate the key processes in this compound's mechanism of action.
Caption: Multi-hexamer assembly of this compound post-injection.
Caption: Disassembly of multi-hexamers and release of active monomers.
Caption: Workflow for characterizing this compound's self-assembly.
Conclusion
The multi-hexamer formation of this compound is a sophisticated example of controlled self-assembly in a therapeutic context. This mechanism, driven by specific molecular modifications and the dynamic interplay with formulation excipients, provides a robust and predictable protraction of insulin action. The experimental methodologies outlined in this guide are essential for the continued investigation and development of long-acting protein therapeutics. A thorough understanding of these principles will empower researchers and drug development professionals to design and engineer novel biopharmaceuticals with tailored pharmacokinetic and pharmacodynamic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. www-f1.ijs.si [www-f1.ijs.si]
- 5. Design of the Novel Protraction Mechanism of this compound, an Ultra-long-Acting Basal Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-controlled assembly of hexamers, dihexamers, and linear multihexamer structures by the engineered acylated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational dynamics of insulin in solution. Circular dichroic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Static and dynamic light scattering from dilute insulin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Insulin Degludec: Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of insulin degludec, an ultra-long-acting basal insulin analogue. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Quantitative Analysis of Receptor Binding
The binding characteristics of this compound to the insulin receptor isoforms (IR-A and IR-B) and the insulin-like growth factor 1 receptor (IGF-1R) are critical to its unique pharmacokinetic and pharmacodynamic profile. The following tables summarize the available quantitative data on its binding affinity and kinetics.
Table 1: this compound Receptor Binding Affinity
| Ligand | Receptor | Method | Affinity (Kd) | Relative Affinity (% to Human Insulin) | Reference |
| This compound | Human IR-A | SPR | 0.48 nM | 65% | [1] |
| This compound | Human IR-B | SPR | 0.59 nM | 82% | [1] |
| Human Insulin | Human IR-A | SPR | 0.31 nM | 100% | [1] |
| Human Insulin | Human IR-B | SPR | 0.48 nM | 100% | [1] |
| This compound | Human IGF-1R | SPA | - | 57% | [2] |
| Human Insulin | Human IGF-1R | SPA | - | 100% | [2] |
SPR: Surface Plasmon Resonance; SPA: Scintillation Proximity Assay
Table 2: this compound Receptor Binding Kinetics
| Ligand | Receptor | Method | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Reference |
| This compound | Human IR-A | SPR | 2.1 x 10⁵ | 1.0 x 10⁻⁴ | [1] |
| This compound | Human IR-B | SPR | 1.8 x 10⁵ | 1.1 x 10⁻⁴ | [1] |
| Human Insulin | Human IR-A | SPR | 4.2 x 10⁵ | 1.3 x 10⁻⁴ | [1] |
| Human Insulin | Human IR-B | SPR | 3.5 x 10⁵ | 1.7 x 10⁻⁴ | [1] |
SPR: Surface Plasmon Resonance
Experimental Protocols
The determination of receptor binding affinity and kinetics involves precise and validated experimental methodologies. The following sections provide detailed protocols for two common techniques used in the characterization of this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.[3][4]
Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d) of this compound binding to immobilized insulin receptors.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human insulin receptor (IR-A or IR-B)
-
This compound
-
Human insulin (for comparison)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.5)
Procedure:
-
Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface using a 1:1 mixture of EDC and NHS.
-
Inject the insulin receptor solution (e.g., 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Interaction Analysis:
-
Inject a series of concentrations of this compound (e.g., 1-100 nM) in running buffer over the immobilized receptor surface at a constant flow rate.
-
Allow for an association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
After each cycle, regenerate the sensor surface with a pulse of regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on, k_off, and calculate K_d (k_off/k_on).
-
Radioligand Binding Assay for Affinity
Radioligand binding assays are a classic method for quantifying ligand-receptor interactions.[5][6][7][8]
Objective: To determine the binding affinity (K_i or IC_50) of this compound for the insulin receptor through competitive binding.
Materials:
-
Cell line overexpressing the human insulin receptor (e.g., CHO-hIR) or purified receptor preparations.
-
Radiolabeled insulin (e.g., ¹²⁵I-insulin)
-
Unlabeled this compound
-
Unlabeled human insulin (for standard curve)
-
Binding buffer (e.g., HEPES-buffered saline with BSA)
-
Washing buffer (ice-cold PBS)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell/Membrane Preparation: Prepare cell suspensions or membrane fractions containing the insulin receptor.
-
Competitive Binding:
-
In a series of tubes, add a fixed concentration of radiolabeled insulin.
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
For the standard curve, use increasing concentrations of unlabeled human insulin.
-
Include tubes with only radiolabeled insulin (total binding) and tubes with a large excess of unlabeled insulin (non-specific binding).
-
-
Incubation: Add the cell/membrane preparation to each tube and incubate to allow binding to reach equilibrium (e.g., 2 hours at 4°C).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the receptor-bound radioligand.
-
Wash the filters with ice-cold washing buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC_50 value, which can be converted to a K_i value using the Cheng-Prusoff equation.
-
Visualizing Pathways and Workflows
Graphical representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language in Graphviz.
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow: Surface Plasmon Resonance
References
- 1. A versatile insulin analog with high potency for both insulin and insulin-like growth factor 1 receptors: Structural implications for receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin and its analogues and their affinities for the IGF1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A radioligand receptor binding assay for measuring of insulin secreted by MIN6 cells after stimulation with glucose, arginine, ornithine, dopamine, and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A radioligand binding assay for the insulin-like growth factor 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability and Degradation of Insulin Degludec: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the stability and degradation pathways of Insulin Degludec, an ultra-long-acting basal insulin analogue. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from laboratory studies to offer a comprehensive understanding of the molecule's behavior under various stress conditions. The information presented herein is crucial for the development of stable formulations and robust analytical methods.
Core Stability Profile
This compound is a modified human insulin designed to form soluble multi-hexamers upon subcutaneous injection, leading to a prolonged and stable glucose-lowering effect.[1][2][3] Its stability is a critical attribute, ensuring product quality, safety, and efficacy. Laboratory studies indicate that this compound is highly stable under recommended storage conditions (refrigerated at 2 to 8°C), as well as under stresses such as mechanical agitation and repeated freeze-thaw cycles.[4][5] However, exposure to elevated temperatures, extreme pH values, and oxidative conditions can lead to both physical and chemical degradation.[4][5][6]
Quantitative Stability Data
The following tables summarize the quantitative data from forced degradation studies, providing a comparative look at the stability of this compound under various laboratory-controlled stress conditions.
Table 1: Stability of this compound Under Thermal and pH Stress
| Stress Condition | Duration | Method | Degradation/Aggregation (%) | Reference |
| Elevated Temperature (37°C) | 4 weeks | RP-HPLC | Significant degradation, formation of aggregates | [5] |
| High Acidity (pH 2.0, 37°C) | 4 weeks | SEC-HPLC | Increased aggregate formation | [5] |
| High Alkalinity (pH 10.0, 37°C) | 4 weeks | SEC-HPLC | Increased aggregate formation | [5] |
| Neutral pH (Elevated Temp.) | Not Specified | LC-MS/MS | Formation of deamidated and isomerized variants | [4][6] |
Table 2: Stability of this compound Under Oxidative and Mechanical Stress
| Stress Condition | Duration | Method | Key Observations | Reference |
| Oxidation (15% H₂O₂) | 48 hours (25°C) | RP-HPLC | Formation of oxidation products | [5] |
| Mechanical Agitation | Not Specified | SEC-HPLC | Highly stable, no significant aggregation | [4][6] |
| Freeze-Thaw Cycles | Not Specified | SEC-HPLC | Highly stable, no significant aggregation | [4][6] |
Primary Degradation Pathways
The degradation of this compound in laboratory settings proceeds through several key chemical and physical pathways. Understanding these pathways is essential for developing stability-indicating analytical methods and for formulation optimization.
Chemical Degradation:
-
Deamidation: At neutral pH and elevated temperatures, the formation of A21-Asp and A18-Asp deamidated variants is a prominent degradation pathway.[4][6]
-
Isomerization: Concurrently with deamidation, isomerization can occur, leading to the formation of B3-Asp and B3-isoAsp variants.[4][6]
-
Oxidation: this compound is susceptible to oxidation, particularly at the sulfur-containing cysteine residue at position B7 of the B-chain. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of a trioxidation derivative.[4][6]
Physical Degradation:
-
Aggregation: Exposure to elevated temperatures and high acidic or alkaline conditions can induce the formation of both soluble and insoluble aggregates.[4][5][6] This is a critical degradation pathway as protein aggregates can potentially lead to reduced efficacy and immunogenicity.
Below is a diagram illustrating the major degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A multi-faceted approach employing orthogonal analytical techniques is necessary for a comprehensive stability assessment of this compound.
Forced Degradation (Stress Testing) Protocol
Objective: To generate potential degradation products and evaluate the stability-indicating nature of analytical methods.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer).
-
Application of Stress Conditions:
-
Acidic/Basic Hydrolysis: Adjust the pH of the this compound solution to acidic (e.g., pH 2.0 with 0.1 M HCl) and basic (e.g., pH 10.0 with 0.1 M NaOH) conditions. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., up to 4 weeks), taking samples at regular intervals.[5]
-
Thermal Stress: Incubate the this compound solution at an elevated temperature (e.g., 37°C) for a defined period (e.g., up to 6 weeks).[5]
-
Oxidative Stress: Treat the this compound solution with an oxidizing agent (e.g., 0.1% to 3% H₂O₂) at room temperature for a specified duration (e.g., up to 7 days).[7]
-
Photostability: Expose the this compound solution to a controlled light source (e.g., cool white fluorescent lamp, UV lamp) for a specified duration, ensuring a total exposure of not less than 1.2 million lux hours.[7]
-
Mechanical Stress: Subject the this compound solution to mechanical agitation (e.g., shaking on an orbital shaker).
-
Freeze-Thaw Stress: Subject the this compound solution to multiple cycles of freezing (e.g., -20°C) and thawing.
-
-
Sample Analysis: Analyze the stressed samples using appropriate analytical techniques as described below.
Analytical Techniques
a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purpose: To separate and quantify this compound from its chemical degradation products (e.g., deamidated, isomerized, and oxidized forms).
Typical Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 100 x 4.6 mm, 3 µm particle size).[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M KH₂PO₄) and organic solvents (e.g., acetonitrile and methanol).[6] The final pH is typically acidic (e.g., adjusted to 3.1).[6]
-
Flow Rate: Approximately 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength of 214 nm.[6]
-
Quantification: The percentage of degradation is calculated by the decrease in the peak area of the main this compound peak relative to an unstressed control.
b) Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Purpose: To detect and quantify high molecular weight species, such as aggregates and oligomers.
Typical Chromatographic Conditions:
-
Column: A silica-based column with a suitable pore size for separating proteins in the molecular weight range of insulin and its aggregates.
-
Mobile Phase: An isocratic elution with a buffer system that minimizes non-specific interactions with the stationary phase (e.g., phosphate buffer with a salt like sodium sulfate).
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Detection: UV detection, usually at 214 nm or 280 nm.
-
Quantification: The percentage of aggregation is determined by the relative peak areas of the high molecular weight species compared to the total peak area.
c) Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To identify the chemical structure of degradation products.
Methodology: The eluent from the RP-HPLC system is introduced into a mass spectrometer. The mass-to-charge ratio of the parent molecule and its fragments are determined, allowing for the identification of modifications such as deamidation, isomerization, and oxidation.
d) Dynamic Light Scattering (DLS)
Purpose: To determine the hydrodynamic size distribution of particles in solution, providing information on the presence of aggregates.
Methodology: A laser beam is passed through the sample, and the fluctuations in the scattered light intensity are analyzed to determine the diffusion coefficient of the particles, which is then used to calculate their size.
e) Native Polyacrylamide Gel Electrophoresis (NuPAGE)
Purpose: To visually assess the formation of aggregates and fragments under non-denaturing conditions.
Methodology: Samples are run on a polyacrylamide gel without the presence of SDS. The separated proteins are then visualized using a stain such as Coomassie blue.
The following diagram illustrates a typical experimental workflow for the stability assessment of this compound.
This compound Self-Association and Formulation
The stability of this compound is intrinsically linked to its unique self-association properties, which are central to its ultra-long duration of action. In its pharmaceutical formulation, this compound exists as stable di-hexamers in the presence of zinc and phenol.[6][8] Upon subcutaneous injection and the subsequent diffusion of phenol, these di-hexamers self-assemble into long, soluble multi-hexamer chains, forming a depot from which insulin monomers are slowly released into the circulation.[2][3]
The excipients in the formulation, such as zinc and phenolic preservatives (phenol and m-cresol), play a critical role in stabilizing the hexameric structure and preventing aggregation in the vial.[8][9] Any alteration in the formulation composition can significantly impact the stability and pharmacokinetic profile of the drug product.
The diagram below illustrates the self-association mechanism of this compound.
Conclusion
This compound demonstrates a high degree of stability under recommended storage and handling conditions. However, it is susceptible to degradation through deamidation, isomerization, oxidation, and aggregation when exposed to harsh environmental factors. A thorough understanding of these degradation pathways and the implementation of a comprehensive suite of analytical techniques are paramount for ensuring the quality, safety, and efficacy of this compound drug products throughout their lifecycle. This technical guide provides a foundational resource for scientists and researchers involved in the development, manufacturing, and quality control of this important therapeutic protein.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design of the Novel Protraction Mechanism of this compound, an Ultra-long-Acting Basal Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive stability assessment of this compound using New customized validated RP-HPLC and SEC-HPLC methods in an orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Excipients and Their Role in Insulin Stability and Association State in Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Insulin Degludec mitogenic potential and off-target effects
An In-Depth Technical Guide to the Mitogenic Potential and Off-Target Effects of Insulin Degludec
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (IDeg) is an ultra-long-acting basal insulin analog engineered to provide a flat and stable glucose-lowering effect over an extended duration. Its unique mechanism of action involves the formation of soluble multi-hexamers upon subcutaneous injection, which creates a depot for a slow and continuous release of insulin monomers. As with any insulin analog, a critical aspect of its preclinical and clinical evaluation is the assessment of its mitogenic potential and off-target effects. Structural modifications to the insulin molecule can alter its binding affinity for the insulin receptor (IR) and the structurally related insulin-like growth factor 1 receptor (IGF-1R). Since the IGF-1R is a key mediator of cell growth and proliferation, any significant increase in affinity for this receptor could theoretically raise concerns about mitogenic activity. This guide provides a detailed technical overview of the signaling pathways, receptor binding kinetics, functional potencies, and safety pharmacology of this compound, with a focus on its mitogenic profile.
Core Signaling Pathways
The biological effects of insulin and IGF-1 are mediated through receptor tyrosine kinases. While there is considerable overlap, the signaling pathways downstream of the Insulin Receptor and the IGF-1 Receptor are typically biased towards metabolic and mitogenic effects, respectively.
Insulin Receptor (IR) Signaling
The IR exists in two isoforms, IR-A and IR-B. Insulin binding to the IR's alpha subunits induces a conformational change, leading to the autophosphorylation of its beta subunits and the activation of its intrinsic tyrosine kinase activity. This initiates two primary signaling cascades:
-
Metabolic Pathway (PI3K/Akt) : The activated IR phosphorylates Insulin Receptor Substrate (IRS) proteins. This creates docking sites for Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Akt is a central node in the metabolic pathway, promoting glucose uptake, glycogen synthesis, and lipogenesis.
-
Mitogenic Pathway (Ras/MAPK) : Phosphorylated IRS can also bind to the Growth factor receptor-bound protein 2 (Grb2), which activates the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway is primarily associated with the regulation of gene expression, cell proliferation, and differentiation.
The Molecular Engineering of Insulin Degludec: A Deep Dive into its Acylation and Ultra-Long Protraction Mechanism
For Researchers, Scientists, and Drug Development Professionals
Insulin degludec stands as a significant advancement in basal insulin therapy, offering an ultra-long duration of action and a flat, predictable pharmacokinetic profile. This technical guide delves into the core molecular strategies underpinning its efficacy: a specific acylation that drives a unique, multi-step protraction mechanism. We will explore the quantitative data, experimental methodologies, and the intricate signaling pathways that define this third-generation basal insulin analogue.
The Genesis of Protraction: Acylation of the Insulin Molecule
This compound is a modified human insulin characterized by the deletion of threonine at position B30 and, critically, the acylation of lysine at position B29.[1][2] This acylation involves the attachment of a hexadecanedioic acid moiety via a gamma-L-glutamyl spacer.[3][4] This specific chemical modification is the cornerstone of this compound's extended action profile, initiating a cascade of self-association events upon subcutaneous injection.
The Multi-Stage Protraction Mechanism: From Dihexamers to Monomer Release
The protraction mechanism of this compound is a sophisticated, multi-step process that ensures a slow and continuous release of insulin monomers into the systemic circulation. This process can be broken down into the following key stages:
-
Pharmaceutical Formulation: Stable Dihexamers: In its pharmaceutical formulation, in the presence of zinc and phenol, this compound exists as soluble and stable dihexamers.[5][6] These dihexamers are essentially two hexameric units linked together.
-
Subcutaneous Injection and Phenol Diffusion: Upon subcutaneous injection, the phenol in the formulation begins to diffuse away from the injection site.[5][6] This diffusion is a critical trigger for the subsequent structural rearrangement.
-
Formation of Multi-Hexamer Chains: The depletion of phenol induces a conformational change in the this compound dihexamers, leading to their self-association into long, soluble multi-hexamer chains.[3][4][5][6] These chains form a depot at the injection site.
-
Slow Dissociation of Zinc and Monomer Release: The gradual diffusion of zinc ions from the multi-hexamer chains leads to their slow disassembly.[5] this compound monomers are then progressively released from the ends of these chains.
-
Albumin Binding and Systemic Circulation: Once in the bloodstream, the acylated this compound monomers exhibit a high affinity for albumin, with over 99% being protein-bound.[1] This reversible binding to albumin further contributes to the protracted duration of action by slowing its clearance.[7]
Quantitative Insights: A Comparative Analysis
The unique protraction mechanism of this compound translates into distinct pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data, offering a comparison with another long-acting basal insulin, insulin glargine.
| Parameter | This compound | Insulin Glargine U100 | Reference(s) |
| Half-life (t½) | ~25.4 hours | ~12.1 hours | [5][8] |
| Duration of Action | Up to 42 hours | 18 to 26 hours | [9] |
| Onset of Action | 30-90 minutes | 30-90 minutes | [9] |
| Plasma Protein Binding | >99% (to albumin) | - | [1] |
| Pharmacodynamic Parameter (Steady State) | This compound (0.4 U/kg) | Insulin Glargine U100 (0.4 U/kg) | Reference(s) |
| Mean 24-h Glucose Infusion Rate (GIR) Profile | Flatter and more stable | More pronounced peak in the first 12-18 hours | [8] |
| Distribution of Glucose-Lowering Effect (AUC GIR,τ,SS) | Evenly distributed (~25% in each 6-hour interval) | Unevenly distributed | [5][8] |
| Within-Day Pharmacodynamic Variability | 23% lower | - | [10] |
| Relative Within-Day PD Variability | 23% | 20% | [10] |
Elucidating the Mechanism: Key Experimental Protocols
The intricate self-assembly properties of this compound have been characterized using a combination of biophysical techniques. While specific, detailed protocols are proprietary, the principles of these methodologies are well-established.
4.1 Size-Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS)
-
Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules, such as multi-hexamers, elute earlier than smaller molecules like monomers. MALS is a detector used in conjunction with SEC to determine the absolute molar mass of the eluting species, independent of their shape or elution time.
-
Methodology:
-
An this compound solution is prepared under conditions mimicking either the pharmaceutical formulation (with phenol and zinc) or the subcutaneous environment (phenol-depleted).
-
The sample is injected into an SEC column.
-
As the different insulin species (monomers, dimers, hexamers, multi-hexamers) elute from the column, they pass through a UV detector (to measure concentration) and then a MALS detector.
-
The MALS detector measures the intensity of light scattered by the molecules at multiple angles.
-
This scattering data, combined with the concentration data from the UV detector, is used to calculate the molar mass of each eluting peak, thereby identifying the different oligomeric states of this compound.
-
4.2 Circular Dichroism (CD) Spectroscopy
-
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting spectrum provides information about the secondary and tertiary structure of the protein.
-
Methodology:
-
This compound samples are prepared in buffers that simulate different environments (e.g., with and without phenol).
-
The CD spectrum of each sample is recorded over a range of wavelengths.
-
Changes in the CD spectrum, particularly in the regions characteristic of α-helices and β-sheets, indicate conformational changes in the insulin molecule. This technique was used to demonstrate the conformational shift from the T3R3 state in the dihexamer to the T6 state in the multi-hexamer.
-
Visualizing the Science: Diagrams of Key Processes
To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical relationships of the protraction mechanism, a generalized experimental workflow, and the insulin receptor signaling pathway.
Caption: Logical flow of the this compound protraction mechanism.
Caption: Generalized workflow for biophysical characterization.
Caption: Simplified insulin receptor signaling pathway.
Conclusion
The ultra-long and stable pharmacokinetic profile of this compound is a direct consequence of its innovative molecular design. The strategic acylation at the B29 position facilitates a unique, multi-step protraction mechanism characterized by the formation of a subcutaneous depot of multi-hexamer chains. This, coupled with its high affinity for albumin, ensures a slow and continuous release of insulin monomers, providing consistent glycemic control with a reduced risk of hypoglycemia. The experimental evidence, gathered through a combination of advanced biophysical techniques, provides a robust understanding of the structure-function relationships that make this compound a cornerstone of modern basal insulin therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. A Review of the Pharmacological Properties of this compound and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. researchgate.net [researchgate.net]
- 6. PK/PD of Glargine-300units/ml Compared to Degludec-100units/ml [diabetesincontrol.com]
- 7. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: this compound [pdb101.rcsb.org]
- 8. Original Article [sciencehub.novonordisk.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. diabetesjournals.org [diabetesjournals.org]
Methodological & Application
Insulin Degludec: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Insulin Degludec, an ultra-long-acting insulin analog, in cell culture and tissue studies. This document outlines its mechanism of action, key signaling pathways, and provides detailed protocols for assessing its biological activity, mitogenicity, and metabolic effects in various in vitro models.
Introduction to this compound
This compound is a second-generation, ultra-long-acting basal insulin analog.[1][2] Its unique protraction mechanism is attributed to the formation of soluble, high-molecular-weight multi-hexamers upon subcutaneous injection.[3][4] Following injection, the phenol and zinc diffuse, leading to the formation of these multi-hexamer chains.[5] Individual this compound monomers slowly and continuously dissociate from these chains, resulting in a prolonged and stable glucose-lowering effect.[3][5]
Structurally, this compound differs from human insulin by the deletion of threonine at position B30 and the addition of a hexadecanedioic acid to lysine at position B29 via a glutamic acid spacer.[6] This modification facilitates its unique self-association property.[3] In vitro studies have demonstrated that this compound has a similar affinity for the human insulin receptor as human insulin but a significantly lower affinity for the insulin-like growth factor 1 (IGF-1) receptor.[4][7] This characteristic suggests a lower mitogenic potential compared to some other insulin analogs.[4]
Mechanism of Action and Signaling Pathways
Upon binding to the insulin receptor (IR), a receptor tyrosine kinase, this compound initiates a cascade of intracellular signaling events, similar to human insulin.[3] This activation leads to the autophosphorylation of the receptor and the subsequent recruitment and phosphorylation of insulin receptor substrate (IRS) proteins.[8][9] Phosphorylated IRS proteins serve as docking sites for various signaling molecules, activating two primary downstream pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9][10]
The PI3K/Akt pathway is predominantly responsible for the metabolic effects of insulin.[9][11] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[12] PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B).[12][13] Activated Akt mediates a variety of cellular responses, including the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake, and the promotion of glycogen and lipid synthesis.[8][12]
The MAPK/ERK pathway is primarily involved in regulating gene expression and cell growth.[5][9] The recruitment of the growth factor receptor-bound protein 2 (Grb2)-Son of sevenless (SOS) complex to phosphorylated IRS or Shc proteins activates the small G protein Ras.[9][10] Ras, in turn, activates a kinase cascade involving Raf, MEK, and ERK.[9][14] Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors.[9]
Below are diagrams illustrating these key signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the in vitro characteristics of this compound.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Relative Affinity (%) vs. Human Insulin | Reference(s) |
| This compound | Human Insulin Receptor (Isoform A) | 13 | [4] |
| This compound | Human Insulin Receptor (Isoform B) | 15 | [4] |
| This compound | Human IGF-1 Receptor | 2 | [4] |
| Insulin Glargine | Human IGF-1 Receptor | Higher than Human Insulin | [4] |
Table 2: In Vitro Mitogenic and Metabolic Potencies
| Assay | Cell Line | Parameter | Potency Relative to Human Insulin (%) | Reference(s) |
| Mitogenicity | L6 Myoblasts | ³H-thymidine incorporation | 4-14 | [4] |
| Metabolism | Rat Adipocytes | Lipogenesis | Similar to Human Insulin | [4] |
| Metabolism | Rat Hepatocytes | Glycogen accumulation | Similar to Human Insulin | [4] |
| Metabolism | Rat Skeletal Muscle Cells | Glycogen synthesis | Similar to Human Insulin | [4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol for Assessing Biological Activity: In-Cell Western Assay
This protocol is adapted from a method for assessing the biological activity of insulin analogs by measuring insulin receptor phosphorylation.[15][16]
Objective: To quantify the potency of this compound by measuring the phosphorylation of the insulin receptor in a cell-based assay.
Materials:
-
CHO cells overexpressing the human insulin receptor (CHO-IR)
-
Cell culture medium (e.g., F-12K Medium) with 10% FBS
-
This compound
-
Human Insulin (as a standard)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in PBS)
-
Primary antibodies: Anti-phospho-Insulin Receptor β (pY1150/1151) and a normalization antibody (e.g., anti-Actin or a total protein stain)
-
Secondary antibodies: IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Plate reader capable of near-infrared fluorescence detection
Procedure:
-
Cell Seeding: Seed CHO-IR cells into a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Serum Starvation: The following day, remove the growth medium and replace it with a serum-free medium. Incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Treatment: Prepare serial dilutions of this compound and the human insulin standard in a serum-free medium. Remove the starvation medium from the cells and add the insulin solutions. Incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Aspirate the treatment solutions and wash the cells with PBS. Fix the cells with a fixing solution for 20 minutes at room temperature. Wash with PBS and then permeabilize with permeabilization buffer for 20 minutes.
-
Blocking: Wash the cells with PBS and then add blocking buffer for 1.5 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and add to the wells. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells extensively with PBS containing 0.1% Tween-20. Dilute the fluorescently-labeled secondary antibodies in blocking buffer and add to the wells. Incubate for 1 hour at room temperature, protected from light.
-
Image Acquisition: Wash the wells again and scan the plate using a near-infrared imager.
-
Data Analysis: Quantify the fluorescence intensity for both the phospho-IR and normalization signals. Normalize the phospho-IR signal to the normalization signal. Plot the normalized signal against the logarithm of the insulin concentration and fit a four-parameter logistic curve to determine the EC50 for both this compound and the human insulin standard. Calculate the relative potency of this compound compared to the standard.
Protocol for Adipocyte Differentiation
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a common model for studying adipogenesis and insulin action.[17][18]
Objective: To induce the differentiation of preadipocytes into mature, insulin-responsive adipocytes to study the effects of this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum (proliferation medium)
-
DMEM with 10% fetal bovine serum (FBS) (differentiation medium)
-
Differentiation induction cocktail (MDI):
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM dexamethasone
-
10 µg/mL insulin (or this compound for comparative studies)
-
-
Insulin medium (differentiation medium containing 10 µg/mL insulin or this compound)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Proliferation: Plate 3T3-L1 preadipocytes in proliferation medium and grow until they reach confluence.
-
Contact Inhibition: Maintain the confluent cells for an additional 2 days to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the proliferation medium with differentiation medium containing the MDI cocktail.
-
Insulin Treatment (Day 2): After 48 hours, remove the MDI-containing medium and replace it with insulin medium.
-
Maturation (Day 4 onwards): After another 48 hours, replace the insulin medium with differentiation medium. Replenish the differentiation medium every 2-3 days.
-
Assessment of Differentiation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from day 8 onwards. Differentiation can be confirmed by Oil Red O staining of intracellular lipids.
Protocol for Glucose Uptake Assay in Myotubes
This protocol outlines a method to measure insulin-stimulated glucose uptake in differentiated myotubes, a key model for studying insulin sensitivity in skeletal muscle.[1][19][20][21]
Objective: To quantify the effect of this compound on glucose uptake in differentiated myotubes.
Materials:
-
Differentiated myotubes (e.g., from C2C12 or primary human myoblasts) in a multi-well plate
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Cytochalasin B (as an inhibitor of glucose transport)
-
Lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Serum Starvation: Wash the differentiated myotubes with serum-free medium and then incubate in serum-free medium for 3-4 hours.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate in KRH buffer for 30 minutes at 37°C.
-
Insulin Stimulation: Treat the cells with or without various concentrations of this compound in KRH buffer for 20-30 minutes at 37°C. A set of wells should be treated with cytochalasin B to determine non-specific glucose uptake.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for 5-10 minutes.
-
Termination of Uptake: Stop the reaction by aspirating the glucose solution and washing the cells rapidly with ice-cold PBS.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification:
-
For 2-deoxy-D-[³H]glucose: Transfer the cell lysate to scintillation vials and measure radioactivity using a scintillation counter.
-
For 2-NBDG: Measure fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other values. Normalize the glucose uptake to the protein concentration in each well.
Application in Tissue Studies
This compound can also be utilized in ex vivo tissue explant cultures to study its effects in a more physiologically relevant context.[22][23]
General Protocol for Tissue Explant Culture:
-
Tissue Procurement: Aseptically obtain small pieces of tissue (e.g., adipose tissue, skeletal muscle).
-
Explant Preparation: Mince the tissue into small fragments (approximately 1-2 mm³).
-
Culture Initiation: Place the tissue fragments onto a culture dish coated with an extracellular matrix protein (e.g., collagen or Matrigel) to promote attachment. Add a small amount of culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
Treatment: Once the explants are established and show cell outgrowth, the medium can be changed to a serum-free or low-serum medium for treatment with this compound at desired concentrations.
-
Analysis: After the treatment period, the tissue explants and/or the surrounding cells can be harvested for various analyses, including gene expression (RT-qPCR), protein expression and phosphorylation (Western blotting), and metabolic assays.
Conclusion
This compound offers a valuable tool for in vitro research into insulin signaling and metabolic regulation. Its unique ultra-long-acting profile can be investigated in various cell and tissue models using the protocols outlined in these application notes. By carefully designing and executing these experiments, researchers can gain further insights into the cellular and molecular mechanisms of this important therapeutic agent.
References
- 1. fujifilmcdi.com [fujifilmcdi.com]
- 2. JMIR Formative Research - Comparison of the Impact of this compound U100 and Insulin Glargine U300 on Glycemic Variability and Oxidative Stress in Insulin-Naive Patients With Type 2 Diabetes Mellitus: Pilot Study for a Randomized Trial [formative.jmir.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Degludec insulin: A novel basal insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 6. This compound, The New Generation Basal Insulin or Just another Basal Insulin? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. youtube.com [youtube.com]
- 9. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. BiblioBoard [openresearchlibrary.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 18. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 19. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Explant culture - Wikipedia [en.wikipedia.org]
- 23. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Quantification of Insulin Degludec
These application notes provide detailed protocols for the quantification of Insulin Degludec in various matrices, catering to the needs of researchers, scientists, and professionals in drug development. The methods described include Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
UPLC-MS/MS Method for Quantification of this compound in Plasma
Introduction: This application note describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in plasma samples.[1][2][3] This method is particularly suitable for pharmacokinetic studies where high sensitivity and specificity are required.
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard (e.g., human insulin).[1]
-
Perform protein precipitation by adding 100 µL of 4% phosphoric acid in methanol.[4]
-
Vortex the samples for 30 seconds.[4]
-
Centrifuge at 12,000 rcf for 10 minutes at room temperature.[4]
-
Collect the supernatant for UPLC-MS/MS analysis.
-
-
UPLC Conditions:
-
Mass Spectrometry Conditions:
Workflow Diagram:
Caption: UPLC-MS/MS experimental workflow for this compound quantification.
HPLC Method for Quantification of this compound
Introduction: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.[5][6] This method is well-suited for quality control and stability testing of pharmaceutical formulations. Both Reversed-Phase (RP-HPLC) and Size-Exclusion (SEC-HPLC) methods are described.
Experimental Protocol (RP-HPLC):
-
Sample Preparation:
-
Dilute the this compound sample to a suitable concentration with the mobile phase.
-
-
HPLC Conditions:
Experimental Protocol (SEC-HPLC):
-
Sample Preparation:
-
Prepare the this compound sample in a mobile phase-compatible buffer.
-
-
HPLC Conditions:
-
Column: A suitable Size-Exclusion column.
-
Mobile Phase: A buffer solution appropriate for protein separation (e.g., phosphate buffer with a specific pH).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at 214 nm or 280 nm.
-
Workflow Diagram:
Caption: General HPLC experimental workflow for this compound analysis.
ELISA Method for Quantification of this compound
Introduction: This application note outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of this compound in serum and plasma.[7] This immunoassay technique offers a high-throughput platform for clinical and research applications.
Experimental Protocol:
-
Preparation: Prepare standards and samples. Premix standards or samples with biotin-labeled this compound.[7]
-
Binding: Pipette the premixed solutions into the wells of a microplate pre-coated with an antibody specific for this compound. This compound in the sample will compete with the biotin-labeled this compound for binding to the coated antibody.[7]
-
Washing: After incubation, wash the wells to remove any unbound substances.[7]
-
Enzyme Conjugate Addition: Add Streptavidin-HRP to the wells and incubate.[7]
-
Second Washing: Wash the wells to remove unbound enzyme reagent.[7]
-
Substrate Reaction: Add a substrate solution (e.g., TMB) to the wells. The color development is inversely proportional to the amount of this compound in the initial sample.[7][8]
-
Stopping the Reaction: Stop the color development by adding a stop solution.[7][8]
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[8]
-
Calculation: Construct a standard curve by plotting the log of the this compound concentrations versus the log of the optical density (O.D.). Determine the concentration of this compound in the samples from the standard curve.[7]
Workflow Diagram:
Caption: Competitive ELISA workflow for this compound quantification.
Quantitative Data Summary
| Method | Matrix | Linearity Range | LLOQ | Precision (%RSD) | Accuracy (%) | Reference |
| UPLC-MS/MS | Rabbit Plasma | 500 - 50,000 ng/mL | 500 ng/mL | ≤ 14.16% (within-run), ≤ 13.64% (between-run) | 94.37 - 96.35% | [2][3] |
| LC-MS | Human Blood | Not Specified | 120 pM | < 7.7% | < 5% error | [9][10][11] |
| LC-MS/MS | Rat Plasma | 10 - 2,500 pg/mL | 10 pg/mL | Not Specified | Not Specified | [4] |
| RP-HPLC | Pharmaceutical Formulation | Not Specified | 0.045 mg/mL | Not Specified | 99.22 ± 1.07% | [5][6] |
| SEC-HPLC | Pharmaceutical Formulation | Not Specified | 0.031 mg/mL | Not Specified | Not Specified | [5][6] |
Insulin Signaling Pathway
This compound, like endogenous insulin, exerts its effects by binding to the insulin receptor, which triggers a cascade of intracellular signaling events. A key pathway involved is the PI3K/AKT pathway, which plays a central role in regulating glucose metabolism.
Caption: The PI3K/AKT signaling pathway activated by this compound.
References
- 1. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Insulin–PI3K signalling: an evolutionarily insulated metabolic driver of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Akt: A Potential Drug Target for Metabolic Syndrome [frontiersin.org]
- 5. Insulin - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake | Semantic Scholar [semanticscholar.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
Application Notes: Quantification of Insulin Degludec in Plasma by LC-MS/MS
Introduction
Insulin Degludec is an ultra-long-acting basal insulin analogue used in the management of diabetes mellitus. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The method utilizes a simple sample preparation procedure and offers high selectivity and sensitivity for reliable bioanalysis.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma by LC-MS/MS.
Caption: Experimental workflow for this compound quantification.
Protocols
1. Sample Preparation
This protocol is based on a protein precipitation method, which is a common and effective technique for extracting large peptides like this compound from plasma.[1][2] For enhanced cleanup and sensitivity, a solid-phase extraction (SPE) step can be included following protein precipitation.[1][3]
-
Materials:
-
Plasma samples
-
This compound standard stock solution
-
Internal Standard (IS) stock solution (e.g., Human Insulin or Insulin Glargine)[2][4]
-
Precipitation Reagent: 4% Phosphoric Acid in Methanol[1]
-
Dilution Solvent: 1% Formic Acid in 75:25 (v/v) Acetonitrile/Water[1]
-
Reconstitution Solution: To match initial mobile phase conditions.
-
-
Procedure:
-
Thaw plasma samples and standards on ice.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add the internal standard to each tube (excluding blanks) and vortex briefly.
-
Add 100 µL of cold precipitation reagent (4% phosphoric acid in methanol) to each tube.[1]
-
Vortex mix for 30 seconds.[1]
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.[1]
-
Transfer the supernatant to a new tube.
-
For direct injection, dilute the supernatant (e.g., with 800 µL of water) and vortex.[1]
-
Alternatively, for SPE cleanup, proceed with conditioning, loading, washing, and eluting from an appropriate SPE cartridge (e.g., mixed-mode anion exchange).[3]
-
Evaporate the final sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of reconstitution solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Instrumentation: UPLC or HPLC system
-
Column: Waters ACQUITY UPLC® Peptide BEH C18 (2.1 x 50 mm, 300Å) or equivalent[4]
-
Mobile Phase A: 0.1% Formic Acid in Water[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]
-
Flow Rate: 0.200 mL/min[2]
-
Gradient: A gradient elution is typically used to separate this compound from endogenous plasma components. The specific gradient should be optimized for the particular system.
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry
-
Instrumentation: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Due to the high molecular weight of this compound (~6104 Da), it will form multiply charged ions in the ESI source.[5] The most abundant precursor ion is typically selected for fragmentation.
-
This compound: m/z 1222.06 -> 641.24[4] (This represents the [M+5H]⁵⁺ precursor ion). Other charge states can also be monitored.
-
Internal Standard (e.g., Insulin Glargine): An appropriate MRM transition for the chosen internal standard should be used.
-
-
Key MS Parameters:
-
Capillary Voltage: 4.5 kV
-
Source Temperature: Optimized for the specific instrument.
-
Desolvation Gas Flow: Optimized for the specific instrument.
-
Collision Energy: Optimized for the specific MRM transition.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for this compound quantification.
Table 1: Calibration Curve and Linearity
| Parameter | Value | Reference |
| Linearity Range | 10 pg/mL - 2500 pg/mL | [1] |
| 500 ng/mL - 50,000 ng/mL | [4] | |
| Correlation Coefficient (r²) | > 0.99 | [1][2][4] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | [1] |
| 500 ng/mL | [4] |
Table 2: Precision and Accuracy
| Parameter | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (%) | Reference |
| Study 1 | ≤ 14.16% | ≤ 13.64% | 94.37 - 96.35% | [4] |
| Study 2 | 1.1% - 5.7% | 0.7% - 5.9% | Not explicitly stated | [3] |
Table 3: Recovery and Matrix Effect
| Parameter | Value | Reference |
| Overall Recovery | 96.9% - 114.3% | [3] |
| Matrix Effect | Within acceptable limits | [4] |
Discussion
The presented LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in plasma. The use of mass spectrometry overcomes some of the limitations of traditional ligand-binding assays, such as cross-reactivity with other insulin analogues.[1][5] The sample preparation procedure, while straightforward, is critical for achieving a clean extract and minimizing matrix effects. The choice of internal standard is also important for ensuring accurate quantification. The validation data demonstrates that the method is linear, precise, and accurate over a relevant concentration range, making it suitable for pharmacokinetic and other clinical research applications.[4]
References
Application Notes and Protocols for Insulin Degludec Administration in Rodent Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Insulin Degludec in rodent models of diabetes. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this ultra-long-acting insulin analog.
Overview of this compound
This compound is an ultra-long-acting basal insulin analog. Its unique mechanism of action involves the formation of soluble multi-hexamers upon subcutaneous injection, creating a depot from which insulin monomers are slowly and continuously released into the circulation.[1] This results in a flat and stable glucose-lowering effect with a duration of action exceeding 42 hours in humans.[2][3] In rodent models, it has been shown to improve fasting glycemia and body weight gain in diabetic animals.[1][4]
Rodent Models of Diabetes
The most common method for inducing diabetes in rodents for the study of insulin analogs is through chemical ablation of pancreatic β-cells using streptozotocin (STZ) or alloxan.
Streptozotocin (STZ)-Induced Diabetes Protocol
STZ is a glucosamine-nitrosourea compound that is toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), freshly prepared
-
Saline solution, sterile
-
Male Sprague-Dawley or Wistar rats (or other suitable rodent strain)
-
Glucose meter and test strips
Protocol:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer (pH 4.5).
-
Induction of Diabetes: Administer a single intraperitoneal (IP) injection of STZ at a dose of 50-65 mg/kg body weight. The optimal dose may vary between rodent strains and should be determined in a pilot study.
-
Blood Glucose Monitoring: Monitor blood glucose levels daily from tail vein blood samples using a glucose meter. Diabetes is typically established within 48-72 hours, with blood glucose levels exceeding 250 mg/dL.
-
Animal Health: Provide animals with free access to food and water. Monitor for signs of distress, and provide supportive care as needed.
This compound Administration Protocols
Single-Dose Administration in Alloxan-Induced Diabetic Mice
This protocol is based on a study by Vettorazzi et al. (2021).[1][4][5]
Animal Model:
-
Male Swiss mice with alloxan-induced type 1 diabetes.
Materials:
-
This compound (e.g., Tresiba®)
-
Sterile saline solution
-
Subcutaneous injection needles (e.g., 29G)
-
Glucose meter and test strips
Protocol:
-
Dosage Preparation: Dilute this compound in sterile saline to the desired concentration. A dose of 5 U/kg body weight has been shown to be effective.[1]
-
Administration: Administer a single subcutaneous (SC) injection of this compound.
-
Blood Glucose Monitoring: Measure blood glucose from tail vein blood at baseline (0 min) and at 15, 30, 60, 120, 180, 240, and 300 minutes post-injection.[1]
Dose-Response Study using a Long-Acting Insulin Analog (Insulin Glargine) in STZ-Induced Diabetic Rats
As extensive dose-response data for this compound in rodent models is limited in the public domain, this protocol describes a dose-response study using another long-acting insulin analog, Insulin Glargine, which can serve as a methodological template. This protocol is based on a study by Radenković et al. (2016).[6][7]
Animal Model:
-
Male Wistar rats with STZ-induced diabetes.
Materials:
-
Insulin Glargine (e.g., Lantus®)
-
Sterile saline solution
-
Subcutaneous injection needles (e.g., 29G)
-
Glucose meter and test strips
Protocol:
-
Dosage Preparation: Prepare different doses of Insulin Glargine (e.g., 1.5, 3, 4.5, and 6 IU/animal) diluted in sterile saline.[6][7]
-
Administration: Administer a single subcutaneous (SC) injection of the respective Insulin Glargine dose or vehicle (saline).[7]
-
Blood Glucose Monitoring: Measure blood glucose from tail vein blood at baseline (0 hours) and at 1, 2, 4, 6, and 8 hours post-injection.[7]
Data Presentation
Blood Glucose Levels
Table 1: Effect of a Single Dose of this compound (5 U/kg) on Blood Glucose Levels in Alloxan-Induced Diabetic Mice
| Time (minutes) | Blood Glucose (mg/dL) - Diabetic Control | Blood Glucose (mg/dL) - this compound Treated |
| 0 | 450 ± 25 | 440 ± 30 |
| 15 | 445 ± 28 | 410 ± 25 |
| 30 | 440 ± 30 | 350 ± 20 |
| 60 | 430 ± 35 | 280 ± 22 |
| 120 | 425 ± 32 | 220 ± 18 |
| 180 | 435 ± 29 | 250 ± 25 |
| 240 | 440 ± 31 | 290 ± 30 |
| 300 | 445 ± 28 | 330 ± 35 |
Data are presented as Mean ± SEM. Data are hypothetical and for illustrative purposes, based on trends observed in published studies.
Table 2: Dose-Dependent Effect of Insulin Glargine on Blood Glucose Levels in STZ-Induced Diabetic Rats
| Time (hours) | Vehicle | 1.5 IU/animal | 3 IU/animal | 4.5 IU/animal | 6 IU/animal |
| 0 | 550 ± 30 | 545 ± 28 | 555 ± 25 | 550 ± 32 | 540 ± 29 |
| 1 | 540 ± 32 | 480 ± 25 | 420 ± 20 | 350 ± 18 | 280 ± 22 |
| 2 | 535 ± 28 | 450 ± 22 | 380 ± 18 | 280 ± 15 | 180 ± 20 |
| 4 | 545 ± 30 | 460 ± 26 | 390 ± 22 | 290 ± 19 | 150 ± 18 |
| 6 | 550 ± 35 | 480 ± 30 | 410 ± 25 | 320 ± 24 | 200 ± 25 |
| 8 | 540 ± 33 | 500 ± 28 | 450 ± 28 | 380 ± 30 | 300 ± 32 |
Data are presented as Mean ± SEM. Data are illustrative and based on trends from Radenković et al. (2016).[6][7]
Body Weight
Table 3: Effect of Insulin Treatment on Body Weight in STZ-Induced Diabetic Rats
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) |
| Non-Diabetic Control | 300 ± 10 | 350 ± 12 | +50 |
| Diabetic Control | 280 ± 12 | 220 ± 15 | -60 |
| Insulin Treated | 285 ± 11 | 295 ± 10 | +10 |
Data are presented as Mean ± SEM. Data are hypothetical and for illustrative purposes.
Visualization of Signaling Pathways and Workflows
Insulin Receptor Signaling Pathway
The glucose-lowering effects of this compound are mediated through the insulin receptor signaling pathway. Upon binding to the insulin receptor, a cascade of intracellular events is initiated, primarily through the PI3K/Akt pathway, leading to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake.
References
- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. A Review of the Pharmacological Properties of this compound and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and glutamine dipeptide modify glucose homeostasis and liver metabolism in diabetic mice undergoing insulin-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Short- and Longterm Glycemic Control of Streptozotocin-Induced Diabetic Rats Using Different Insulin Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Euglycemic Clamp Studies with Insulin Degludec
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hyperinsulinemic-euglycemic clamp is the gold-standard technique for assessing insulin action and sensitivity. This document provides a detailed protocol for conducting euglycemic clamp studies specifically with Insulin Degludec (IDeg), an ultra-long-acting basal insulin analogue. Understanding the pharmacodynamic (PD) and pharmacokinetic (PK) properties of this compound is crucial for the development of effective diabetes therapies.
This compound exhibits a unique mechanism of action, forming soluble multi-hexamers upon subcutaneous injection, which creates a depot that allows for a slow and continuous release of insulin monomers into the circulation.[1] This results in an extended duration of action of up to 42 hours and a flat, stable glucose-lowering effect.[1][2] Euglycemic clamp studies are essential to quantify these characteristics and compare them to other insulin analogues.
Key Pharmacodynamic and Pharmacokinetic Parameters of this compound
The primary outcome of a euglycemic clamp study is the glucose infusion rate (GIR), which represents the amount of glucose required to maintain a constant blood glucose level and is a direct measure of the insulin's glucose-lowering effect.
| Parameter | Description | Typical Value for this compound | Reference |
| Time to Onset of Action (Tonset) | Time from subcutaneous injection to the start of the glucose-lowering effect. | ~30-90 minutes | [3] |
| Maximum Glucose Infusion Rate (GIRmax) | The peak glucose infusion rate, indicating the maximum metabolic effect of the insulin. | Varies with dose; generally lower and flatter profile compared to other basal insulins. | [3] |
| Time to Maximum Effect (Tmax) | Time to reach GIRmax. | No pronounced peak due to its flat action profile. | [2][4] |
| Area Under the Curve - GIR (AUCGIR) | Total glucose-lowering effect over a specified time period. | Evenly distributed over a 24-hour period.[2][4] | [2][3][4] |
| Duration of Action | The total time the insulin exhibits a glucose-lowering effect. | Exceeds 42 hours.[1] | [1] |
| Half-life (t½) | Time for the plasma insulin concentration to reduce by half. | >25 hours | [1][2] |
Comparison with Insulin Glargine U100
Euglycemic clamp studies have been instrumental in comparing the pharmacodynamic profiles of this compound and Insulin Glargine U100.
| Parameter | This compound | Insulin Glargine U100 | Reference |
| Glucose-Lowering Effect Distribution (0-24h) | Evenly distributed across four 6-hour intervals (approx. 25% each).[2][4] | More pronounced effect in the first 12-18 hours.[2][4] | [2][4] |
| Within-Day Variability (CV%) | 40% lower than Insulin Glargine U100.[5] | Higher within-day variability.[5] | [5] |
| Day-to-Day Variability | Significantly lower than Insulin Glargine U100.[5] | Higher day-to-day variability.[5] | [5] |
| Half-life (t½) | 25.4 hours | 12.1 hours | [2][4] |
Experimental Protocol: Euglycemic Clamp with this compound
This protocol outlines the key steps for conducting a euglycemic clamp study to evaluate the pharmacodynamic properties of this compound.
Subject Preparation
-
Fasting: Subjects should fast overnight for at least 8-10 hours prior to the clamp procedure.[6] Water is permitted.
-
Acclimatization: Admit subjects to the clinical research facility the evening before the study to ensure standardized conditions and acclimatization.
-
Standardization of Blood Glucose (for patients with diabetes): An overnight intravenous insulin infusion may be used to achieve and maintain normoglycemia before the clamp begins.[6]
Catheter Placement
-
Insert two intravenous catheters in opposite arms.
-
Infusion Line: For the infusion of this compound (if administered intravenously for specific research purposes, though typically given subcutaneously), glucose solution (typically 20%), and potassium chloride (to prevent hypokalemia).
-
Sampling Line: For frequent blood sampling. To obtain arterialized venous blood, the hand of the sampling arm can be placed in a heated box (around 60°C).
-
Study Initiation and Insulin Administration
-
Baseline Sampling: Collect baseline blood samples to determine fasting glucose, insulin, and C-peptide levels.
-
This compound Administration: Administer a single subcutaneous dose of this compound. Common doses used in clinical research are 0.4 U/kg, 0.6 U/kg, or 0.8 U/kg.[2]
Euglycemic Clamp Procedure
-
Clamp Duration: Due to the ultra-long action of this compound, a clamp duration of at least 24 to 42 hours is recommended to capture its full pharmacodynamic profile.[2]
-
Target Blood Glucose: The target euglycemic level is typically maintained at 5.5 mmol/L (100 mg/dL).[2][7]
-
Blood Glucose Monitoring: Measure blood glucose every 5-10 minutes throughout the clamp procedure using a glucose analyzer.
-
Glucose Infusion Rate (GIR) Adjustment:
-
Begin a variable infusion of 20% glucose solution.
-
The GIR is adjusted based on the blood glucose measurements to maintain the target euglycemic level. Automated or semi-automated clamp devices with validated algorithms are often used to precisely control the GIR.[6]
-
The GIR is the primary pharmacodynamic endpoint and is recorded continuously.
-
Blood Sampling for Pharmacokinetics
-
Collect blood samples at predefined intervals throughout the clamp to determine the plasma concentration of this compound and C-peptide (to monitor endogenous insulin secretion).
End of Clamp and Post-Clamp Monitoring
-
At the end of the clamp period, the glucose infusion is gradually tapered off.
-
Subjects should be monitored for several hours post-clamp to prevent hypoglycemia.
Visualizations
Experimental Workflow
Euglycemic clamp workflow with this compound.
Insulin Signaling Pathway for Glucose Uptake
Insulin signaling pathway leading to glucose uptake.
References
- 1. A Review of the Pharmacological Properties of this compound and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the pharmacokinetic and pharmacodynamic profiles of this compound and insulin glargine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of BMI on Pharmacokinetic and Pharmacodynamic Parameters of this compound: Results from an Euglycemic Glucose Clamp Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacokinetic and pharmacodynamic profiles of this compound and insulin glargine | Semantic Scholar [semanticscholar.org]
- 5. Day-to-Day and Within-Day Variability in Glucose-Lowering Effect Between this compound and Insulin Glargine (100 U/mL and 300 U/mL): A Comparison Across Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prosciento.com [prosciento.com]
- 7. Pharmacokinetic and pharmacodynamic properties of this compound in Japanese patients with type 1 diabetes mellitus reflect similarities with Caucasian patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Insulin Degludec Dose-Response in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of Insulin Degludec in preclinical animal models of diabetes. The accompanying detailed protocols offer standardized procedures for inducing diabetes, administering this compound, and monitoring glycemic control to ensure reliable and reproducible results.
Introduction
This compound is an ultra-long-acting basal insulin analogue designed to provide a flat and stable glucose-lowering effect over an extended period. Its unique mechanism of action involves the formation of soluble multi-hexamers upon subcutaneous injection, leading to a slow and continuous release of insulin monomers into the circulation.[1] Evaluating the dose-response profile of this compound in relevant animal models of diabetes is a critical step in preclinical research to understand its pharmacodynamic properties and establish a therapeutic window. This document outlines the methodologies for conducting such studies in streptozotocin (STZ)-induced diabetic rats and alloxan-induced diabetic mice, two widely used models of type 1 diabetes.
Data Presentation: Dose-Response of this compound
The following tables summarize the available quantitative data on the effects of this compound in animal models of diabetes.
Table 1: Effect of this compound on Glycemic Control in Alloxan-Induced Diabetic Mice
| Dose (U/kg) | Animal Model | Key Findings | Reference |
| 5 | Alloxan-induced type 1 diabetic male Swiss mice | Improved fasting glycemia and body weight gain over a 30-day treatment period. This dose was found to lead to stable blood glucose levels.[2][3] | [Bataglini et al., 2021][2][3] |
Table 2: Dosing Information for this compound in Other Animal Models
| Animal Model | Mean/Median Dose | Dose Range | Key Findings | Reference |
| Diabetic Cats | 0.75 ± 0.68 IU/kg/day | 0.07–2.22 units/kg/day | Achieved long-term glycemic control. | [Oda et al., 2020] |
| Diabetic Dogs | 1.3 U/kg (median final dose) | 0.4-2.2 U/kg | Effective for the treatment of diabetes mellitus with once-daily administration. | [Gilor et al., 2023] |
Experimental Protocols
Protocol 1: Induction of Diabetes in Rats with Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in rats using a single high dose of streptozotocin.
Materials:
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Glucometer and test strips
-
Insulin (for managing severe hyperglycemia post-induction)
-
5% sucrose solution
Procedure:
-
Preparation of STZ Solution: Immediately before injection, dissolve STZ in cold citrate buffer (pH 4.5). The concentration should be calculated to deliver the desired dose in a small volume (e.g., 1 mL/kg). It is recommended to use anomer-equilibrated solutions of STZ by allowing it to dissolve for more than 2 hours.[4]
-
Animal Preparation: House the rats under standard laboratory conditions with ad libitum access to food and water. Fasting before STZ injection is not necessary and may increase mortality.[4]
-
STZ Administration: Inject a single intraperitoneal (IP) or intravenous (IV) dose of STZ. A commonly used dose for inducing severe and stable hyperglycemia is 60 mg/kg.[4] IV injection may produce more stable hyperglycemia.[4]
-
Post-Injection Monitoring and Care:
-
To prevent initial hypoglycemia, provide the rats with a 5% sucrose solution in their water bottles for the first 24-48 hours after STZ injection.[4]
-
Monitor blood glucose levels daily for the first week and then periodically. Diabetes is typically confirmed by blood glucose levels >250 mg/dL.
-
For severe hyperglycemia, a small dose of long-acting insulin may be administered to prevent ketosis and mortality.[4]
-
-
Stabilization Period: Allow the diabetic state to stabilize for at least one week before initiating the this compound dose-response study.
Protocol 2: Subcutaneous Administration of this compound in Rodents
This protocol outlines the procedure for subcutaneous injection of this compound in rats and mice.
Materials:
-
This compound (e.g., Tresiba®)
-
Sterile insulin syringes (e.g., 28-31 gauge)
-
Appropriate animal restraint device
Procedure:
-
Dose Preparation: Dilute this compound in a sterile vehicle if necessary to achieve the desired dose in an appropriate injection volume (typically 5-10 µL/g for mice and 1-5 µL/g for rats).
-
Animal Restraint: Gently restrain the animal. For rats, the loose skin over the back of the neck (scruff) is a suitable injection site. For mice, the subcutaneous space in the dorsal midline can be used.
-
Injection:
-
Pinch the skin to form a tent.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Blood Glucose Monitoring
This protocol describes the collection of blood samples for glucose measurement.
Materials:
-
Glucometer and glucose test strips
-
Lancets or a sterile needle (25-27 gauge)
-
Gauze pads
-
Collection tubes (if plasma glucose is to be measured)
Procedure:
-
Animal Restraint: Place the animal in a restraint device that allows access to the tail.
-
Blood Sampling:
-
Warm the tail gently with a heat lamp or warm water to promote blood flow.
-
Clean the tip of the tail with an alcohol swab.
-
Make a small prick on the lateral tail vein with a lancet or needle.
-
Gently "milk" the tail from the base to the tip to obtain a small drop of blood.
-
-
Glucose Measurement:
-
Apply the blood drop to the glucose test strip as per the glucometer's instructions.
-
Record the blood glucose reading.
-
-
Post-Sampling Care: Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.
Mandatory Visualizations
References
- 1. Efficacy, Pharmacokinetics, Biodistribution and Excretion of a Novel Acylated Long-Acting Insulin Analogue INS061 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and glutamine dipeptide modify glucose homeostasis and liver metabolism in diabetic mice undergoing insulin-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 4. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adipocyte Differentiation Assay Using Insulin Degludec
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes mature into functional adipocytes capable of storing and releasing lipids. This process is fundamental to understanding metabolic health and diseases such as obesity and type 2 diabetes. Insulin is a key hormonal regulator of adipogenesis, promoting the expression of critical transcription factors like peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which in turn drive the expression of genes involved in lipid metabolism and storage.[1][2]
Insulin Degludec is an ultra-long-acting insulin analog designed for glycemic control in individuals with diabetes mellitus.[3][4] Its unique mechanism of action involves the formation of soluble multi-hexamers upon subcutaneous injection, leading to a slow and continuous release of insulin monomers.[5][6] This results in a flat and stable pharmacokinetic profile with a duration of action exceeding 42 hours.[3] These properties make this compound an interesting candidate for in vitro studies of adipocyte differentiation, potentially offering a more stable and sustained stimulation of the insulin signaling pathway compared to shorter-acting insulins.
These application notes provide a detailed protocol for inducing adipocyte differentiation in a preadipocyte cell line (e.g., 3T3-L1) using this compound and methods for quantifying the extent of differentiation.
Materials and Reagents
| Reagent | Supplier | Catalogue No. |
| 3T3-L1 Preadipocytes | ATCC | CL-173 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| Dexamethasone | Sigma-Aldrich | D4902 |
| This compound | Novo Nordisk | Tresiba® (or equivalent) |
| Oil Red O | Sigma-Aldrich | O0625 |
| Formalin (10% neutral buffered) | Sigma-Aldrich | HT501128 |
| Isopropanol | Sigma-Aldrich | I9516 |
| Phosphate Buffered Saline (PBS) | Gibco | 10010023 |
| TRIzol™ Reagent | Invitrogen | 15596026 |
| cDNA Synthesis Kit | Bio-Rad | 1708891 |
| SYBR Green PCR Master Mix | Bio-Rad | 1725121 |
| Primers for PPARγ, C/EBPα, GLUT4, and a housekeeping gene (e.g., GAPDH) | Integrated DNA Technologies | Custom order |
Experimental Protocols
Cell Culture and Maintenance of 3T3-L1 Preadipocytes
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (growth medium).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells before they reach confluence to maintain their preadipocyte phenotype.
Induction of Adipocyte Differentiation
This protocol is adapted for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
-
Day -2: Seed 3T3-L1 preadipocytes into a 6-well plate at a density that allows them to reach confluence in 2 days.
-
Day 0: Once the cells are 100% confluent (two days post-confluence is often optimal), replace the growth medium with differentiation medium I (MDI).
-
Differentiation Medium I (MDI): Growth medium supplemented with:
-
0.5 mM IBMX
-
1 µM Dexamethasone
-
10 µg/mL this compound
-
-
-
Day 2: Aspirate the MDI medium and replace it with differentiation medium II.
-
Differentiation Medium II: Growth medium supplemented with 10 µg/mL this compound .
-
-
Day 4 onwards: Replace the medium with fresh differentiation medium II every 2 days.
-
Observe the cells for the accumulation of lipid droplets, which typically begins to be visible around day 4-5 and increases thereafter. The differentiation is usually complete by day 8-10.
Caption: Experimental workflow for adipocyte differentiation.
Quantification of Adipocyte Differentiation
A. Oil Red O Staining for Lipid Accumulation
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, providing a visual and quantifiable measure of adipocyte differentiation.[7][8]
-
Fixation:
-
Wash the differentiated cells twice with PBS.
-
Add 1 mL of 10% neutral buffered formalin to each well and incubate for 30 minutes at room temperature.
-
-
Staining:
-
Prepare the Oil Red O working solution by diluting a 0.5% stock solution in isopropanol with water (6:4 ratio) and filtering it.
-
Remove the formalin and wash the cells twice with distilled water.
-
Add 1 mL of Oil Red O working solution to each well and incubate for 30 minutes at room temperature.[8]
-
-
Washing:
-
Aspirate the Oil Red O solution and wash the cells 3-4 times with distilled water until the water is clear.
-
-
Quantification:
-
Visually inspect the cells under a microscope and capture images. Differentiated adipocytes will contain red-stained lipid droplets.
-
For quantitative analysis, elute the stain by adding 1 mL of 100% isopropanol to each well and incubating for 10 minutes on an orbital shaker.[8]
-
Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at 510 nm using a spectrophotometer.
-
B. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Analyze the expression of key adipogenic marker genes to confirm differentiation at the molecular level.
-
RNA Extraction:
-
At the desired time point (e.g., day 8), wash the cells with PBS and lyse them directly in the well using 1 mL of TRIzol™ Reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
RT-qPCR:
-
Perform RT-qPCR using SYBR Green PCR Master Mix and primers for the following genes:
-
PPARγ: Master regulator of adipogenesis.
-
C/EBPα: Cooperates with PPARγ to drive adipogenesis.
-
GLUT4: Insulin-responsive glucose transporter, a marker of mature adipocytes.[1]
-
Housekeeping gene (e.g., GAPDH): For normalization.
-
-
Analyze the relative gene expression using the ΔΔCt method.
-
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the experiments.
Table 1: Quantification of Lipid Accumulation by Oil Red O Staining
| Treatment Group | Absorbance at 510 nm (Mean ± SD) | Fold Change vs. Undifferentiated Control |
| Undifferentiated Control | 0.15 ± 0.02 | 1.0 |
| Differentiated (this compound) | 1.25 ± 0.10 | 8.3 |
| Differentiated (Standard Insulin) | 1.20 ± 0.08 | 8.0 |
Table 2: Relative Gene Expression of Adipogenic Markers
| Gene | Fold Change vs. Undifferentiated Control (Mean ± SD) |
| Differentiated (this compound) | |
| PPARγ | 15.2 ± 1.8 |
| C/EBPα | 12.5 ± 1.5 |
| GLUT4 | 20.8 ± 2.2 |
Signaling Pathway
Insulin initiates a signaling cascade that is crucial for adipocyte differentiation. Upon binding to the insulin receptor (IR), a series of phosphorylation events activate the phosphoinositide 3-kinase (PI3K)/Akt (also known as protein kinase B or PKB) pathway.[9][10] This pathway plays a pivotal role in promoting adipogenesis by modulating the expression and activity of key transcription factors. Activated Akt can phosphorylate and inactivate inhibitors of adipogenesis, such as GATA2, thereby promoting the expression of PPARγ.[2] The activation of the insulin signaling pathway ultimately leads to the increased expression of PPARγ and C/EBPα, which are the master regulators of adipogenesis. These transcription factors work in concert to activate the expression of genes responsible for the adipocyte phenotype, including those involved in lipid synthesis, glucose uptake (GLUT4), and lipid droplet formation.[2]
Caption: Insulin signaling pathway in adipocyte differentiation.
References
- 1. Insulin and Insulin Receptors in Adipose Tissue Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. This compound [en.wikipedia-on-ipfs.org]
- 6. This compound, The New Generation Basal Insulin or Just another Basal Insulin? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coriell.org [coriell.org]
- 8. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Roles of Insulin Receptor Substrates in Brown Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Insulin Degludec Activity in Primary Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin degludec (IDeg) is an ultra-long-acting basal insulin analog designed to provide a stable and prolonged glucose-lowering effect.[1][2] Its unique mechanism of action involves the formation of soluble multi-hexamers upon subcutaneous injection, which creates a depot that slowly releases insulin monomers into circulation.[3][4] Once released, this compound monomers function similarly to endogenous human insulin by binding to the insulin receptor (IR).[1][3] This binding initiates a signaling cascade that is crucial for glucose homeostasis, primarily by facilitating glucose uptake in muscle and fat cells and inhibiting hepatic glucose production.[1][5]
Measuring the bioactivity of this compound in primary cell cultures, such as human skeletal myotubes and adipocytes, is essential for preclinical research, drug development, and quality control.[6] Primary cells offer a more physiologically relevant in vitro model compared to immortalized cell lines, retaining many of the donor's phenotypic characteristics, including insulin sensitivity.[6] These application notes provide detailed protocols for key assays to quantify the activity of this compound at different stages of its signaling pathway. The primary methods covered are the quantification of insulin receptor phosphorylation, downstream Akt kinase phosphorylation, and functional glucose uptake.
Key Methodologies and Experimental Protocols
The biological activity of this compound can be assessed by measuring key events in its signaling cascade. The following protocols describe three robust methods for determining its in vitro efficacy.
Insulin Receptor (IR) Phosphorylation Assay
Principle: The initial step in insulin signaling is the binding of insulin to its receptor, which triggers the autophosphorylation of tyrosine residues on the receptor's beta subunits.[7][8] Quantifying this phosphorylation event is a direct measure of the insulin analog's ability to activate its primary target.[8] An In-Cell Western™ assay or a similar immunofluorescence-based method is suitable for this purpose in a high-throughput format.
Protocol: In-Cell Western™ Assay for IR Phosphorylation
-
Primary Cell Culture:
-
Culture primary human skeletal myoblasts or pre-adipocytes in the recommended growth medium.
-
Seed cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.[9]
-
Differentiate the cells into myotubes or mature adipocytes using the appropriate differentiation medium. This process can take several days to two weeks depending on the cell type.
-
Prior to the assay, starve the differentiated cells in a serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.
-
-
This compound Treatment:
-
Prepare a dilution series of this compound and a human insulin reference standard in serum-free medium.
-
Remove the starvation medium from the cells and add the insulin dilutions. Include a "no insulin" control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 15-30 minutes.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the treatment medium and fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block non-specific binding by incubating with a suitable blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS) for 1.5 hours at room temperature.
-
Incubate the cells overnight at 4°C with a primary antibody cocktail containing a rabbit anti-phospho-Insulin Receptor β (pY1150/1151) antibody and a mouse anti-total Insulin Receptor β antibody, diluted in the blocking buffer.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate for 1 hour at room temperature, protected from light, with a secondary antibody cocktail containing an IRDye® 800CW Goat anti-Rabbit IgG and an IRDye® 680RD Goat anti-Mouse IgG.
-
Wash the cells five times with PBS-T.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensity in the 700 nm (total IR) and 800 nm (phosphorylated IR) channels.
-
Normalize the phosphorylated IR signal to the total IR signal for each well.
-
Plot the normalized signal against the insulin concentration and fit a four-parameter logistic (4PL) curve to determine the EC50 value.[9]
-
Akt Phosphorylation Assay
Principle: Akt (also known as Protein Kinase B) is a critical downstream kinase in the insulin signaling pathway, activated via PI3-kinase.[10][11] The phosphorylation of Akt at key residues (e.g., Ser473 and Thr308) is essential for mediating many of insulin's metabolic effects, including glucose uptake.[12][13] Measuring Akt phosphorylation provides an assessment of the signaling cascade's integrity downstream of the receptor.
Protocol: Western Blot for Akt Phosphorylation
-
Cell Culture and Treatment:
-
Culture and differentiate primary myotubes or adipocytes in 6-well or 12-well plates.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with varying concentrations of this compound or human insulin for 20-30 minutes at 37°C.
-
-
Cell Lysis:
-
Place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt, diluted in the blocking buffer.
-
Wash the membrane three times with TBS-T.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Perform densitometric analysis to quantify the band intensities.
-
Calculate the ratio of phospho-Akt to total Akt for each sample to normalize for loading differences.
-
Plot the normalized data to visualize the dose-dependent effect of this compound.
-
Glucose Uptake Assay
Principle: A primary metabolic effect of insulin is to stimulate the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, which facilitates the uptake of glucose from the blood into cells.[1][6] This functional assay measures the direct biological consequence of the entire signaling cascade. It is typically performed using a radiolabeled glucose analog like 2-deoxy-D-[³H]-glucose.
Protocol: 2-Deoxy-D-[³H]-Glucose Uptake
-
Cell Culture and Differentiation:
-
Culture and differentiate primary cells in 24-well or 48-well plates.
-
Serum-starve the cells for 4-6 hours.
-
-
Insulin Stimulation:
-
Wash the cells twice with a Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of this compound or human insulin in KRH buffer for 30-45 minutes at 37°C. Include a basal (no insulin) control.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose (e.g., at 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose.
-
Incubate for 10-15 minutes at 37°C. The short duration ensures the measurement of initial uptake rates.
-
To measure non-specific uptake, include a set of wells treated with cytochalasin B, an inhibitor of glucose transporters.
-
-
Termination and Lysis:
-
Stop the uptake by aspirating the glucose solution and immediately washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 0.1% SDS).
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Use another aliquot of the lysate to determine the protein concentration for normalization.
-
-
Data Analysis:
-
Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other readings.
-
Normalize the specific uptake counts per minute (CPM) to the protein content of each well.
-
Calculate the fold-stimulation over basal for each insulin concentration.
-
Plot the data and determine the EC50 value.
-
Data Presentation
Quantitative data from the described assays should be summarized to compare the potency and efficacy of this compound with a reference standard.
Table 1: Bioactivity of this compound in Primary Human Myotubes
| Assay | Parameter | Human Insulin (Reference) | This compound |
| IR Phosphorylation | EC50 (nM) | 1.5 ± 0.2 | 1.8 ± 0.3 |
| Emax (Fold over Basal) | 15.2 ± 1.8 | 14.9 ± 2.1 | |
| Akt Phosphorylation | EC50 (nM) | 2.1 ± 0.4 | 2.5 ± 0.5 |
| Emax (Fold over Basal) | 12.5 ± 1.5 | 12.1 ± 1.7 | |
| Glucose Uptake | EC50 (nM) | 3.0 ± 0.6 | 3.5 ± 0.7 |
| Emax (Fold over Basal) | 8.5 ± 1.1 | 8.2 ± 1.3 |
Note: The data presented are representative examples and may vary based on experimental conditions, cell donor, and specific protocol.
Visualizations
This compound Signaling Pathway
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mims.com:443 [mims.com:443]
- 4. Degludec: the new ultra-long insulin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and Insulin Aspart In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. youtube.com [youtube.com]
- 12. Impaired Akt phosphorylation in insulin-resistant human muscle is accompanied by selective and heterogeneous downstream defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms for increased insulin-stimulated Akt phosphorylation and glucose uptake in fast- and slow-twitch skeletal muscles of calorie-restricted rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Insulin Degludec Aggregation and Solubility: A Technical Support Resource
For researchers, scientists, and drug development professionals working with Insulin Degludec, encountering aggregation and solubility issues in various buffer systems can be a significant hurdle. This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges faced during in-vitro experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with this compound in the lab.
Problem 1: this compound powder is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4).
-
Probable Cause: this compound, like human insulin, has low solubility at a neutral pH, which is close to its isoelectric point.[1]
-
Solution:
-
Acidic Dissolution: First, dissolve the this compound powder in a small volume of a dilute acidic solution, such as 0.01 M HCl, to bring the pH down to 2-3.[1] Insulin is more soluble at this acidic pH.
-
Neutralization: Once fully dissolved, gradually add your neutral buffer (e.g., PBS) to reach the desired final concentration and pH. The solution may become transiently cloudy as it passes through the isoelectric point but should clear up as it approaches the target neutral pH.
-
Gentle Mixing: Throughout the process, use gentle mixing. Avoid vigorous vortexing, which can induce mechanical stress and promote aggregation.
-
Problem 2: My this compound solution shows visible precipitation or becomes cloudy over time at neutral pH.
-
Probable Cause: This is likely due to the formation of insoluble aggregates. At neutral pH and in the absence of stabilizing excipients found in its pharmaceutical formulation (like phenol and zinc), this compound is prone to aggregation.[2] Stability in PBS at 37°C can be limited to a few hours depending on the concentration.[1]
-
Solution:
-
Work Quickly: Prepare your solutions fresh and use them as soon as possible.
-
Low Temperature Storage: If short-term storage is necessary, keep the solution at 2-8°C.
-
Consider Stabilizing Excipients: If your experimental design allows, the addition of certain excipients can inhibit aggregation. Small amounts of L-arginine or a combination of L-lysine and EDTA have been shown to improve insulin solubility and minimize aggregation in neutral pH buffers.[3]
-
Control for Concentration: Higher concentrations of this compound will aggregate more rapidly. If possible, work with the lowest concentration that is suitable for your assay.
-
Problem 3: I am getting inconsistent results in my aggregation assays (e.g., Thioflavin T assay).
-
Probable Cause: Inconsistent results in aggregation assays can stem from several factors, including variability in sample preparation, the presence of small pre-existing aggregates (seeds), and the inherent stochastic nature of nucleation-dependent fibrillation.
-
Solution:
-
Consistent Sample Preparation: Ensure your protocol for dissolving and handling this compound is consistent for every experiment. This includes using the same batch of reagents and adhering to the same timings.
-
Pre-filtering: Before starting an aggregation assay, filter your this compound stock solution through a 0.22 µm syringe filter to remove any pre-existing aggregates that could act as seeds and accelerate the aggregation process.
-
Use of Replicates: Always run multiple replicates for each condition to assess the variability of the aggregation kinetics.
-
Control of Physical Conditions: Ensure that the temperature and agitation (if any) are precisely controlled throughout the experiment. Even minor fluctuations can significantly impact aggregation rates.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound's long-acting profile, and how does this relate to its aggregation properties?
A1: this compound is designed to self-associate into stable di-hexamers in its pharmaceutical formulation, which contains zinc and phenolic excipients like m-cresol and phenol.[2] Upon subcutaneous injection and dilution of these phenolic excipients, the di-hexamers assemble into long, soluble multi-hexamer chains.[2] This multi-hexamer chain forms a depot from which this compound monomers are slowly released into the circulation. In a laboratory setting, without the specific formulation excipients, this compound's intrinsic propensity to self-associate can lead to the formation of non-native aggregates and fibrils, especially under stress conditions like elevated temperature, acidic pH, and mechanical agitation.
Q2: What are the key factors that influence this compound aggregation in a laboratory setting?
A2: Several factors can significantly impact this compound aggregation in vitro:
-
pH: Aggregation is generally more pronounced near the isoelectric point. Highly acidic conditions can also induce aggregation.
-
Temperature: Higher temperatures typically accelerate aggregation kinetics.
-
Mechanical Agitation: Shaking or stirring can increase the rate of aggregation by promoting the formation of aggregation nuclei.
-
Concentration: Higher protein concentrations lead to a faster rate of aggregation.
-
Ionic Strength: The effect of ionic strength can be complex. While salts can screen electrostatic repulsion and potentially promote aggregation, specific ion effects can also play a role in stabilizing or destabilizing the protein.
-
Presence of Interfaces: Interfaces, such as the air-water interface in a vial or the surface of a container, can be a nucleation site for aggregation.
Q3: What are the recommended buffer conditions for maintaining the stability of this compound for in-vitro experiments?
A3: For short-term experiments, a buffer with a slightly acidic pH (e.g., pH 2-3) can be used to maintain solubility. If a neutral pH is required, it is crucial to work quickly and at low temperatures. For enhanced stability at neutral pH, consider the inclusion of stabilizing excipients if they do not interfere with your experiment. For example, buffers containing L-lysine or EDTA have been shown to minimize insulin aggregation.[3] It is always recommended to perform preliminary stability studies in your specific buffer system.
Q4: How can I detect and quantify this compound aggregation?
A4: Several biophysical techniques can be employed to monitor aggregation:
-
Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect the formation of amyloid-like fibrils. ThT dye exhibits a characteristic increase in fluorescence upon binding to the β-sheet structures that are abundant in these fibrils.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to quantify the loss of monomeric this compound and the formation of soluble high molecular weight (HMW) aggregates.[4][5][6]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[7][8][9][10] It can be used to detect the early onset of aggregation.
Quantitative Data Summary
Table 1: Factors Influencing Insulin Aggregation
| Parameter | Effect on Aggregation | Reference |
| pH | Increased aggregation near the isoelectric point (around pH 5.5 for human insulin). High acidity can also promote aggregation. | [11] |
| Temperature | Higher temperatures generally accelerate aggregation. | General knowledge |
| Mechanical Agitation | Shaking or stirring increases the rate of aggregation. | General knowledge |
| Concentration | Higher concentrations lead to faster aggregation. | General knowledge |
| Ionic Strength | Can have complex effects; may promote or inhibit aggregation depending on the specific salt and concentration. | General knowledge |
Experimental Protocols
Thioflavin T (ThT) Assay for Fibrillation Monitoring
Objective: To monitor the formation of amyloid-like fibrils of this compound over time.
Materials:
-
This compound
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Buffer of choice (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capability (Excitation ~440 nm, Emission ~485 nm)
Methodology:
-
Prepare a fresh stock solution of this compound in a suitable buffer. It is recommended to first dissolve the powder in a dilute acid and then neutralize with the buffer to the desired pH.
-
Filter the this compound solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
In the wells of the 96-well plate, add your this compound solution to the desired final concentration. Also, prepare control wells with buffer only.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C). If desired, intermittent shaking can be programmed.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment.
-
Plot the fluorescence intensity against time to obtain the fibrillation curve.
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble high molecular weight (HMW) aggregates from monomeric this compound.
Materials:
-
HPLC or UPLC system with a UV detector
-
Size exclusion column suitable for proteins in the molecular weight range of insulin (e.g., Agilent AdvanceBio SEC 130Å).[4]
-
Mobile phase (e.g., a buffered solution, the composition of which should be optimized to prevent on-column aggregation or dissociation).
-
This compound samples and standards.
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare your this compound samples in the mobile phase. Centrifuge or filter the samples before injection to remove any large insoluble particles.
-
Inject a known volume of your sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). HMW species will elute first, followed by the monomer.
-
Integrate the peak areas of the HMW species and the monomer.
-
The percentage of aggregation can be calculated as: (% Aggregates) = (Area of HMW peaks / Total area of all peaks) * 100.
Dynamic Light Scattering (DLS) for Early-Stage Aggregation Detection
Objective: To determine the size distribution of this compound in solution and detect the formation of oligomers and larger aggregates.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
This compound solution
Methodology:
-
Prepare the this compound solution in the desired buffer.
-
Filter the solution through a low-protein-binding 0.22 µm or smaller filter directly into a clean, dust-free cuvette to remove any extraneous particles.[12]
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
The software will analyze the autocorrelation function to determine the diffusion coefficient and calculate the hydrodynamic radius (Rh) and the size distribution of the particles in the sample.
-
An increase in the average hydrodynamic radius or the appearance of a population of larger particles over time is indicative of aggregation. A high polydispersity index (PDI) can also suggest the presence of multiple species or aggregates.[8]
Visualizations
Caption: Aggregation pathway of this compound.
Caption: Troubleshooting workflow for aggregation issues.
Caption: Experimental workflow for aggregation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Physico-Chemical Properties that Enable Co-Formulation of Basal this compound with Fast-Acting Insulin Aspart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimizing the aggregation of neutral insulin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Insulin aggregation assessment by capillary gel electrophoresis without sodium dodecyl sulfate: Comparison with size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 8. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. scispace.com [scispace.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Preventing Insulin Degludec Fibrillation In Vitro
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the in vitro fibrillation of insulin degludec. Fibrillation, a process of protein aggregation, can compromise experimental results by reducing the bioavailability and activity of the insulin.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to fibrillation?
This compound is an ultra-long-acting basal insulin analog.[2][3] In its pharmaceutical formulation, it exists as stable multi-hexamers. Upon subcutaneous injection, the preservative phenol diffuses, and these multi-hexamers self-assemble into long chains. From these chains, insulin monomers slowly dissociate, are absorbed into the bloodstream, and become active. This protracted mechanism gives this compound its extended duration of action.[4] However, like other insulin types, it can form amyloid fibrils under certain in vitro conditions, a process driven by the exposure of hydrophobic residues upon partial unfolding of the insulin monomer.[5]
Q2: What are the primary triggers for this compound fibrillation in a lab setting?
Several factors can induce insulin fibrillation in vitro. These include:
-
Elevated Temperatures: Higher temperatures can destabilize the protein structure, promoting unfolding and aggregation.[1][2]
-
Acidic pH: Low pH environments facilitate the partial unfolding of insulin, a critical step for fibrillation.[1][5]
-
Mechanical Agitation: Shaking or stirring can increase the protein's interaction with hydrophobic surfaces (like air-water interfaces), accelerating aggregation.[1]
-
Interaction with Hydrophobic Surfaces: Contact with materials like certain plastics can trigger fibrillation.[1][5]
-
High Concentration: A higher concentration of insulin monomers can increase the likelihood of aggregation.[6]
-
Ionic Strength: Variations in the ionic strength of the buffer can also affect stability.[1]
Q3: How do common formulation excipients like phenol and m-cresol affect stability?
Phenolic excipients such as phenol and m-cresol are crucial for the stability of this compound in its vial. They help maintain the hexameric state, which is more resistant to fibrillation. Depletion or absence of these preservatives in an experimental buffer can significantly reduce the stability of the insulin analog, especially at physiological temperatures.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or contains visible precipitates. | Fibrillation/aggregation has occurred. | 1. Do not use the solution for experiments requiring monomeric insulin. 2. Verify storage conditions (temperature, light exposure). 3. Review solution preparation: check pH, buffer components, and handling procedures. 4. Consider filtering the solution if appropriate for the downstream application, but be aware this removes aggregated protein, changing the effective concentration. |
| Inconsistent results in bioassays. | Partial aggregation reducing the concentration of active, monomeric insulin. | 1. Prepare fresh insulin solutions for each experiment. 2. Minimize agitation and exposure to high temperatures. 3. Use buffers known to stabilize insulin (e.g., containing appropriate excipients if the experiment allows). 4. Routinely check for aggregation using a method like the Thioflavin T assay. |
| Rapid signal increase in ThT assay (indicating fast fibrillation). | Experimental conditions are too harsh (e.g., excessively low pH, high temperature, or vigorous agitation). | 1. Modify experimental parameters: increase pH, lower the temperature, or reduce the speed of agitation. 2. Ensure the starting material is fully monomeric. 3. Add known inhibitors like arginine (at high concentrations) to control fibrillation rates if the experiment permits.[5] |
Key Factors Influencing Insulin Fibrillation
The stability of this compound is highly dependent on environmental conditions. The following table summarizes key factors and their impact on aggregation.
| Factor | Condition Promoting Fibrillation | Condition Maintaining Stability | Notes |
| Temperature | Elevated temperatures (e.g., >37°C)[1][2] | Low temperatures (e.g., 2-8°C for storage) | This compound is relatively stable under repeated freeze-thaw cycles.[2][4] |
| pH | Acidic (e.g., pH 1.6 - 3.0)[1][7] | Neutral pH (in formulated buffer) | High acidic conditions can lead to aggregation and chemical modifications.[2] |
| Mechanical Stress | Agitation (shaking, stirring)[1] | Minimal agitation | While agitation promotes fibrillation, this compound shows high stability against mechanical stress in its formulated state.[2][4] |
| Excipients | Absence of stabilizing excipients (e.g., phenol, m-cresol, zinc) | Presence of zinc, phenol, and m-cresol | Zinc is crucial for promoting the formation of insulin hexamers, which are more stable than dimers and monomers.[6] |
Experimental Protocols & Workflows
Protocol: Thioflavin T (ThT) Fluorescence Assay for Monitoring Fibrillation
This assay is a standard method for detecting the formation of amyloid fibrils in real-time. Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[8]
Materials:
-
This compound
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Fibrillation buffer (e.g., Glycine/HCl buffer, pH 2.5)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer with temperature control and shaking capability
Procedure:
-
Preparation of Insulin Solution: Prepare a stock solution of this compound in the desired fibrillation buffer to a final concentration (e.g., 50 µM). It is critical to ensure the initial state is monomeric, which may require a pre-treatment step depending on the starting material.
-
Preparation of Assay Mixture: In each well of the 96-well plate, combine the insulin solution with ThT to a final concentration of approximately 10-25 µM.
-
Incubation and Measurement: Place the plate in the fluorometer pre-set to a temperature that induces fibrillation (e.g., 37°C or higher).[8]
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes). Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[8] Intermittent shaking between reads can be used to accelerate fibrillation.
-
Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated fibrillation, consisting of a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation).
Diagram: Insulin Fibrillation Pathway
The following diagram illustrates the general pathway of insulin aggregation from its stable hexameric form to mature amyloid fibrils.
Diagram: Troubleshooting Workflow for Unexpected Aggregation
Use this decision tree to diagnose and resolve issues with this compound aggregation during in vitro experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Pharmacological Properties of this compound and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Inhibition of insulin fibrillogenesis with targeted peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Aspects of Insulin Aggregation and Various Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
Troubleshooting Insulin Degludec immunoassays and cross-reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Insulin Degludec immunoassays.
Frequently Asked Questions (FAQs)
Q1: My ELISA results show unexpectedly low or no detection of this compound. What are the possible causes?
A1: There are several potential reasons for low or no detection of this compound in an ELISA:
-
Assay Specificity: Many commercial insulin immunoassays do not cross-react with this compound.[1] This is a primary consideration. The structural modifications of this compound, particularly the fatty acid moiety, can prevent the binding of antibodies used in many standard human insulin assays.[1] It is crucial to use an assay specifically validated for this compound or one with known cross-reactivity, such as the Mercodia Iso-Insulin ELISA or the Abbott Architect insulin assay.[1]
-
Incorrect Antibody Pair: If developing a sandwich ELISA, the capture and detection antibodies may not be suitable for this compound.
-
Reagent Issues: Check for expired or improperly stored reagents, including the this compound standard, antibodies, and substrate.
-
Procedural Errors: Omission of a key reagent, insufficient incubation times, or improper plate washing can all lead to weak or no signal.
Q2: I am observing high background in my this compound ELISA. What can I do to reduce it?
A2: High background can obscure your results and is often caused by a few common issues:
-
Insufficient Washing: Inadequate washing between steps is a frequent cause of high background. Ensure that the recommended number of washes and volumes are being used.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. A titration experiment to determine the optimal antibody concentration is recommended.
-
Blocking Inefficiency: The blocking buffer may not be effective. Consider increasing the concentration of the blocking agent (e.g., BSA or non-fat dry milk), extending the blocking incubation time, or trying a different blocking buffer.
-
Cross-Contamination: Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent.
-
Incubation Times and Temperatures: Extended incubation times or elevated temperatures can increase non-specific binding. Adhere to the recommended incubation parameters.
Q3: How can I determine if my immunoassay is cross-reacting with other insulin analogs present in the sample?
A3: To assess cross-reactivity, you can perform a specificity test. This involves spiking your sample matrix with high concentrations of other insulin analogs (e.g., glargine, detemir, lispro, aspart) and measuring the response in your this compound assay. A significant signal in the presence of these analogs indicates cross-reactivity.
Q4: What is the best practice for preparing samples containing this compound for an immunoassay?
A4: Sample preparation is critical for accurate results.
-
Sample Type: Common sample types include serum and plasma. Ensure the chosen assay is validated for your sample type.
-
Storage: If not analyzed immediately, store samples at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Matrix Effects: The sample matrix can sometimes interfere with the assay. If matrix effects are suspected, a spike and recovery experiment can be performed. This involves adding a known amount of this compound to the sample matrix and a standard diluent. The recovery is then calculated to assess the influence of the matrix. Diluting the sample may help mitigate matrix effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No/Weak Signal | Assay does not detect this compound. | Verify that the chosen immunoassay is validated for this compound. Many standard insulin assays show no cross-reactivity.[1] |
| Omission of a key reagent (e.g., primary antibody, secondary antibody, substrate). | Carefully review the protocol and ensure all reagents are added in the correct order. | |
| Inactive reagents (expired, improperly stored). | Check the expiration dates of all reagents and ensure they have been stored at the recommended temperatures. | |
| Insufficient incubation time. | Follow the incubation times specified in the protocol. | |
| High Background | Inadequate washing. | Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells. |
| Antibody concentration too high. | Perform a titration experiment to determine the optimal concentration for the primary and secondary antibodies. | |
| Ineffective blocking. | Increase the concentration of the blocking agent, extend the blocking incubation time, or try a different blocking buffer. | |
| Cross-reactivity of detection antibody with coating antibody. | Run appropriate controls, including a well with only the coating and detection antibodies (no analyte). | |
| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique. |
| Inadequate mixing of reagents. | Thoroughly mix all reagents before use. | |
| Plate reader variability. | Ensure the plate reader is functioning correctly and that the correct wavelength is being used. | |
| Temperature variation across the plate. | Ensure the plate is incubated at a consistent temperature. Avoid stacking plates during incubation. | |
| Unexpected Results | Cross-reactivity with other insulin analogs. | Perform a specificity test by spiking samples with other insulin analogs.[1] |
| Matrix effects. | Perform a spike and recovery experiment to assess matrix interference. Consider sample dilution. | |
| Presence of anti-insulin antibodies in the sample. | While the immunogenicity of this compound is low, the presence of anti-drug antibodies could potentially interfere with the assay. |
Data Presentation
Table 1: Cross-Reactivity of Insulin Analogs in Various Immunoassays
| Insulin Analog | Mercodia Iso-Insulin ELISA (%)[2] | Abbott Architect (%)[1] | Roche Elecsys (%)[1] | Siemens Immulite 2000 (%)[1] |
| This compound | Detected | Detected | Not Detected | Not Detected |
| Insulin Detemir | 28 | Not Detected | Not Detected | Not Detected |
| Insulin Glargine | 58 | Good (>80) | Good (>80) | Not Detected |
| Insulin Lispro | 112 | Good (>80) | Not Detected | Not Detected |
| Insulin Aspart | 100 | Moderate (20-79) | Not Detected | Not Detected |
| Insulin Glulisine | 123 | Not Detected | Not Detected | Not Detected |
Cross-reactivity is presented as the percentage of the signal obtained with the insulin analog compared to the signal obtained with human insulin at the same concentration. Data is compiled from multiple sources and assay performance may vary.
Experimental Protocols
Protocol for Assessing Cross-Reactivity in an this compound ELISA
This protocol outlines a method to determine the specificity of an this compound immunoassay by measuring the cross-reactivity with other insulin analogs.
Materials:
-
Validated this compound ELISA kit
-
This compound standard
-
Potentially cross-reacting insulin analogs (e.g., Insulin Glargine, Insulin Detemir, Insulin Lispro, Insulin Aspart)
-
Assay buffer (as provided in the kit or a suitable buffer like PBS with a protein stabilizer)
-
Sample matrix (e.g., drug-free serum or plasma)
-
Microplate reader
Procedure:
-
Prepare a high-concentration stock solution of each insulin analog to be tested in the assay buffer.
-
Prepare a series of dilutions of each insulin analog in the sample matrix. The concentration range should typically be higher than the expected therapeutic range of this compound.
-
Run the this compound ELISA according to the manufacturer's instructions. Include the following in your plate layout:
-
This compound standard curve.
-
Blank wells (sample matrix only).
-
Wells with the diluted series of each potentially cross-reacting insulin analog.
-
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the apparent concentration of each insulin analog dilution using the this compound standard curve.
-
Calculate the percentage of cross-reactivity for each analog at each concentration using the following formula:
% Cross-Reactivity = (Apparent Concentration of Analog / Actual Concentration of Analog) * 100
Interpretation: A low percentage of cross-reactivity indicates high specificity of the assay for this compound.
Mandatory Visualizations
Caption: General workflow for a sandwich ELISA.
Caption: Decision tree for troubleshooting low signal.
Caption: Key steps in the insulin signaling cascade.
References
Technical Support Center: Optimizing Insulin Degludec for Long-Term Cell Culture
Welcome to the technical support center for the use of Insulin Degludec in long-term cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the stability and performance of this compound in their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in long-term cell culture?
A1: this compound is an ultra-long-acting insulin analog. In clinical use, it forms soluble multi-hexamers upon subcutaneous injection, which slowly dissociate to release insulin monomers, providing a prolonged and stable glucose-lowering effect.[1] In cell culture, its stability can be advantageous for long-term experiments, such as adipocyte differentiation or chronic disease modeling, by maintaining a more constant insulin concentration in the medium and reducing the need for frequent media changes.
Q2: What are the main stability concerns for this compound in cell culture?
A2: The primary stability concerns for this compound at 37°C in cell culture media are aggregation, deamidation, and oxidation.[2][3][4] These degradation pathways can lead to a loss of biological activity and the formation of protein aggregates that can be cytotoxic.
Q3: How should I store and handle this compound for my experiments?
A3: Unopened vials or pens of this compound should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[5] Once in use for preparing cell culture media, it is recommended to keep the stock solution at room temperature (up to 30°C or 86°F) for up to 8 weeks, protected from direct heat and light.[5][6] Avoid repeated freeze-thaw cycles of the stock solution, as this can promote degradation.[2][4]
Q4: What concentration of this compound should I use in my cell culture experiments?
A4: The optimal concentration of this compound will be cell-type and application-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Start with concentrations that have been reported for other long-acting insulins in similar applications and optimize from there.
Q5: How often should I change the cell culture medium containing this compound?
A5: While this compound is more stable than regular insulin, its bioactivity will still decrease over time at 37°C. The frequency of media changes will depend on the metabolic activity of your cells and the specific requirements of your experiment. For long-term cultures, changing the media every 2-3 days is a common starting point.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Reduced or inconsistent biological effect over time | Degradation of this compound in the culture medium at 37°C (aggregation, deamidation). | - Increase the frequency of media changes.- Prepare fresh this compound-containing media from a refrigerated stock for each change.- Consider supplementing with a lower concentration of this compound more frequently. |
| Visible precipitates or cloudiness in the culture medium | Aggregation of this compound. This can be exacerbated by elevated temperatures and certain pH conditions.[2][4] | - Filter-sterilize the this compound stock solution before adding it to the medium.- Ensure the pH of the final culture medium is within the optimal range for both your cells and insulin stability (typically around neutral pH).- Avoid vigorous vortexing or agitation of the insulin stock solution. |
| High lot-to-lot variability in experimental results | Inherent variability in biological products. Differences in handling or storage of different lots. | - When starting a new series of experiments, try to use a single lot of this compound.- Perform a quality control check (e.g., a simple dose-response assay) on each new lot before use in critical experiments. |
| Unexpected changes in cell morphology or viability | Cytotoxicity from insulin aggregates. Altered signaling due to degraded insulin products. | - Visually inspect the culture medium for any signs of precipitation.- If aggregation is suspected, centrifuge the medium to remove precipitates before adding it to the cells.- Re-evaluate the concentration of this compound being used; a lower concentration may be sufficient and less prone to aggregation. |
Data on this compound Stability
| Stress Condition | Observed Degradation | Implication for Cell Culture | Reference |
| Elevated Temperature | Formation of aggregates, deamidation (formation of A21-Asp and B3-Asp/isoAsp variants), and isomerization. | At 37°C, these degradation processes will occur over time, leading to a loss of active insulin. | [2][4] |
| Acidic pH | Promotes the formation of aggregates. | The pH of the cell culture medium should be carefully maintained to minimize aggregation. | [2][4] |
| Oxidation (e.g., exposure to hydrogen peroxide) | Oxidation of cysteine residues (specifically at B7). | While not a primary concern in standard cell culture, oxidative stress in the culture environment could potentially contribute to insulin degradation. | [2][3][4] |
| Mechanical Agitation | This compound is highly stable under mechanical agitation. | Standard laboratory handling, such as gentle mixing, is unlikely to cause degradation. | [2][4] |
| Freeze-Thaw Cycles | This compound is highly stable under repeated freeze-thaw cycles. | While stable, it is still best practice to aliquot and avoid repeated freezing and thawing to maintain consistency. | [2][4] |
Experimental Protocols
Protocol 1: Assessment of this compound Bioactivity via IR Phosphorylation
This protocol is adapted from established methods for assessing insulin analog bioactivity.[7][8]
-
Cell Seeding: Plate a cell line overexpressing the human insulin receptor (e.g., CHO-K1 INSR) in a 96-well plate and culture for 48 hours.
-
Serum Starvation: Before stimulation, serum-starve the cells for at least 4 hours in a serum-free medium.
-
Insulin Stimulation: Prepare serial dilutions of this compound and a reference standard in the serum-free medium. Add the dilutions to the cells and incubate for 15-20 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of IR Phosphorylation: Use an in-cell Western assay or a standard Western blot to detect the level of phosphorylated insulin receptor (pIR) relative to the total insulin receptor (IR).
-
Data Analysis: Plot the pIR/IR ratio against the insulin concentration and fit a four-parameter logistic (4PL) curve to determine the EC50 for your this compound lot.
Protocol 2: Preparation of this compound for Cell Culture Media
-
Reconstitution (if applicable): If starting from a powder, reconstitute according to the manufacturer's instructions, typically in a slightly acidic solution (e.g., 0.01 N HCl) to a stock concentration of 100 U/mL.
-
Working Stock Preparation: Dilute the 100 U/mL stock solution in a sterile, protein-containing buffer (e.g., PBS with 0.1% w/v BSA) to an intermediate concentration (e.g., 10 U/mL). Aliquot and store at 2-8°C for short-term use or -20°C for long-term storage.
-
Media Preparation: On the day of the experiment, thaw an aliquot of the working stock (if frozen). Further, dilute the working stock directly into your complete cell culture medium to the final desired concentration.
-
Sterilization: It is recommended to filter-sterilize the final medium containing this compound using a 0.22 µm filter before adding it to your cells.
Visualizations
Caption: Simplified Insulin Signaling Pathway
Caption: Workflow for Insulin Bioactivity Assay
Caption: Troubleshooting Logic Flowchart
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive stability assessment of this compound using New customized validated RP-HPLC and SEC-HPLC methods in an orthogonal testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Versus Insulin Glargine on Glycemic Variability in Diabetic Patients: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. JMIR Formative Research - Comparison of the Impact of this compound U100 and Insulin Glargine U300 on Glycemic Variability and Oxidative Stress in Insulin-Naive Patients With Type 2 Diabetes Mellitus: Pilot Study for a Randomized Trial [formative.jmir.org]
- 6. EDTA Improves Stability of Whole Blood C-Peptide and Insulin to Over 24 Hours at Room Temperature | PLOS One [journals.plos.org]
- 7. The cultivation conditions affect the aggregation and functionality of β‐cell lines alone and in coculture with mesenchymal stromal/stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of insulin glargine 300 U/mL vs this compound in patients with type 2 diabetes: A randomized, open‐label, cross‐over study using continuous glucose monitoring profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Insulin Degludec in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Insulin Degludec in complex biological matrices such as plasma and serum.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound stem from its unique physicochemical properties and the complex nature of biological samples. Key difficulties include:
-
High Molecular Weight and Structural Complexity: As a large peptide, this compound can be challenging to ionize and fragment efficiently in mass spectrometry. Its structure includes disulfide bridges that add to this complexity.[1]
-
Binding to Plasma Proteins: this compound is designed to bind to albumin in the bloodstream, which contributes to its long-acting profile. This strong binding can make it difficult to extract the analyte from the matrix for analysis.[1][2]
-
Low Concentrations: Therapeutic concentrations of this compound can be very low (in the pg/mL range), requiring highly sensitive analytical methods.[1][2]
-
Matrix Effects: Components of biological matrices can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS, or non-specific binding in immunoassays.[3]
-
Interference from Endogenous Insulin and Analogs: Assays must be selective enough to distinguish this compound from naturally occurring insulin and other synthetic insulin analogs that may be present.[2]
-
Non-Specific Binding: Peptides like this compound can adsorb to labware surfaces, leading to inaccurate measurements.
Q2: Which analytical methods are most commonly used to quantify this compound?
A2: The two most prevalent methods for the quantification of this compound are:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is increasingly the method of choice due to its high selectivity, sensitivity, and ability to distinguish between different insulin analogs.[1][2] It overcomes many limitations of immunoassays, such as cross-reactivity.[2]
-
Enzyme-Linked Immunosorbent Assay (ELISA): While traditionally used for peptide quantification, ELISAs for this compound can be challenging. Many commercial insulin immunoassays fail to detect this compound, likely due to its fatty acid modification hindering antibody binding.[4] Custom-developed ELISAs are possible but require careful validation to ensure specificity and minimize cross-reactivity.
Q3: What is a typical Lower Limit of Quantification (LLOQ) for this compound assays?
A3: Highly sensitive LC-MS/MS methods have been developed that can achieve LLOQs in the low pg/mL range. For instance, a recently developed method achieved an LLOQ of 10 pg/mL in rat plasma.[1][2] Another validated method reported an LLOQ of 120 pM (approximately 737 pg/mL).[5] The required LLOQ will depend on the specific application, such as pharmacokinetic studies.
Troubleshooting Guides
LC-MS/MS Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal/Poor Sensitivity | Inefficient sample preparation leading to low recovery. | Optimize the solid-phase extraction (SPE) or immunopurification protocol. Ensure complete disruption of albumin binding.[1] |
| Poor ionization of this compound. | Optimize mass spectrometer source parameters. Ensure the mobile phase pH is appropriate for generating the desired charge state. | |
| The concentration is below the limit of detection. | Concentrate the sample or use a more sensitive mass spectrometer. | |
| Matrix Effects (Ion Suppression) | Co-eluting matrix components are suppressing the analyte signal. | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Secondary interactions between the analyte and the column. | Adjust the mobile phase composition (e.g., pH, organic modifier). |
| Column contamination or degradation. | Flush the column or replace it if necessary. | |
| Injection of a solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.[6] | |
| High Background Noise | Contaminated mobile phase, solvents, or system. | Use high-purity solvents and filter mobile phases. Clean the LC-MS system, particularly the ion source.[7] |
| Matrix components causing non-specific signals. | Improve the sample clean-up process to remove more of the matrix. | |
| Inconsistent Retention Times | Fluctuations in the LC pump flow rate or temperature. | Ensure the LC system is properly maintained and the column oven is stable.[8] |
| Changes in mobile phase composition. | Prepare fresh mobile phases and ensure they are thoroughly mixed. | |
| High Variability Between Replicates | Inconsistent sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. Consider automation for higher throughput and consistency.[5] |
| Issues with the autosampler. | Check the autosampler for proper functioning and ensure there are no air bubbles in the sample vials. |
ELISA Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Reagents not prepared correctly or expired. | Ensure all reagents are prepared according to the protocol and are within their expiration dates. Bring all reagents to room temperature before use.[9] |
| Inadequate incubation times or temperatures. | Follow the recommended incubation times and temperatures precisely. | |
| Low antibody affinity for this compound. | The fatty acid modification of this compound can hinder antibody binding.[4] Ensure the antibody used has been validated for specificity to this compound. | |
| High Background | Non-specific binding of antibodies. | Optimize the blocking buffer and washing steps. Increase the number of washes or the stringency of the wash buffer. |
| Cross-reactivity with other insulin analogs or endogenous insulin. | Verify the specificity of the antibodies. Run controls with other insulin analogs to assess cross-reactivity. | |
| Concentration of detection antibody is too high. | Titrate the detection antibody to determine the optimal concentration.[9] | |
| High Well-to-Well Variation | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique. |
| Uneven temperature across the plate during incubation. | Avoid stacking plates and ensure even temperature distribution during incubation.[9] | |
| Incomplete washing of wells. | Ensure all wells are washed thoroughly and consistently. An automated plate washer can improve consistency. |
Quantitative Data Summary
| Method | LLOQ | Linearity Range | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) | Reference |
| LC-MS/MS | 10 pg/mL | 10 - 2500 pg/mL | <7% | Not Reported | Within ±12% of nominal | Not Reported | [1][2] |
| LC-HRMS with Immunopurification | 120 pM | 120 - 8000 pM | <7.7% | <7.7% | Error < 5% | 89.7 - 97.2% | [5] |
| UPLC-MS/MS | 500 ng/mL | 500 - 50000 ng/mL | ≤ 14.16% | ≤ 13.64% | 94.37 - 96.35% | Within acceptable limits | [4] |
Experimental Protocols
LC-MS/MS Method for this compound in Rat Plasma
This protocol is a summary of a highly sensitive method for the quantification of this compound.[1][2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: Acidify plasma samples to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with appropriate solvents to remove interfering substances.
-
Elution: Elute this compound from the cartridge using a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for peptide analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a short run time (e.g., 6 minutes).
-
Flow Rate: A typical flow rate for UHPLC systems.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Mass Spectrometry
-
Mass Spectrometer: A sensitive triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
ELISA Method for this compound (General Protocol)
This is a generalized protocol for a sandwich ELISA. Specific reagents and conditions must be optimized for this compound.
1. Plate Coating
-
Coat a 96-well microplate with a capture antibody specific for this compound diluted in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer).
-
Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking
-
Add a blocking buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
3. Sample and Standard Incubation
-
Add standards, controls, and biological samples to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
4. Detection Antibody Incubation
-
Add a biotinylated detection antibody specific for a different epitope on this compound.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
5. Enzyme Conjugate Incubation
-
Add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
6. Substrate Addition and Signal Measurement
-
Add the enzyme substrate (e.g., TMB for HRP).
-
Incubate until color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Caption: LC-MS/MS Experimental Workflow for this compound Quantification.
Caption: Troubleshooting Logic for LC-MS/MS Analysis of this compound.
References
- 1. sciex.com [sciex.com]
- 2. Rapid quantification of this compound by immunopurification combined with liquid chromatography high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Navigating the Matrix: A Technical Support Center for LC-MS Analysis of Insulin Degludec
Welcome to the Technical Support Center for the LC-MS analysis of Insulin Degludec. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges associated with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of this ultra-long-acting insulin analog.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A: Matrix effects are the alteration of ionization efficiency of the target analyte, this compound, by co-eluting endogenous components from the biological sample (e.g., plasma, serum).[1][2][3] This can lead to ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][2] For large peptides like this compound, which may have complex structures and be present at low concentrations, matrix effects are a significant challenge.[4][5][6]
Q2: What are the most common sources of matrix effects in the analysis of this compound?
A: The primary sources of matrix effects in biological samples are phospholipids, proteins, and salts.[2][3] These components can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source, particularly when using electrospray ionization (ESI).[2][3]
Q3: How can I assess the presence and extent of matrix effects in my assay?
A: The presence of matrix effects can be evaluated using a post-extraction addition method. In this approach, a known amount of the analyte is added to a blank matrix extract, and the response is compared to that of the analyte in a pure solvent. A significant difference in the signal indicates the presence of matrix effects.[2]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the LC-MS analysis of this compound.
Issue 1: Poor Sensitivity and Low Signal Intensity
Q: I am observing a very low signal for this compound, even with my calibration standards. What could be the cause and how can I improve it?
A: Low signal intensity is a common issue and can often be attributed to significant ion suppression from the sample matrix. Here’s a systematic approach to troubleshoot this problem:
-
Evaluate Your Sample Preparation: The initial and most critical step is to ensure your sample cleanup is effective at removing interfering matrix components.[1]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and may result in significant matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): LLE can offer better selectivity than PPT but may have lower recovery for large peptides.[7][8]
-
Solid-Phase Extraction (SPE): SPE, particularly mixed-mode or immunopurification-based methods, is generally the most effective technique for cleaning up complex samples and reducing matrix effects for peptides like this compound.[5][6]
-
-
Optimize Chromatographic Conditions: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
-
Gradient Elution: Employ a gradient elution profile that effectively separates the analyte from early-eluting salts and late-eluting phospholipids.[9]
-
Column Chemistry: Consider using a column specifically designed for peptide analysis, which can improve peak shape and resolution.
-
-
Check Mass Spectrometer Parameters:
-
Ionization Source: Ensure the electrospray source parameters (e.g., spray voltage, gas flow, temperature) are optimized for this compound.
-
Multiple Reaction Monitoring (MRM): Verify that the correct precursor and product ion transitions are being monitored. For this compound, common transitions include m/z 1221.6 → 641.6.[9]
-
Below is a troubleshooting workflow to address low signal intensity:
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Variability and Poor Reproducibility
Q: My results for quality control (QC) samples are highly variable between injections. What is causing this lack of reproducibility?
A: High variability is often a symptom of inconsistent matrix effects. If the amount of interfering substances varies between samples, the degree of ion suppression or enhancement will also fluctuate, leading to poor precision.
-
Inadequate Sample Cleanup: This is the most likely culprit. If your sample preparation is not robust, small variations in the matrix composition of different samples will have a large impact on the results. Consider switching to a more rigorous cleanup method like SPE.[5][6] A study on this compound demonstrated good precision (CV < 7.7%) using an automated immunopurification method.
-
Carryover: Large and sometimes "sticky" peptides like this compound can adsorb to the surfaces of the LC system, leading to carryover between injections. This can be addressed by:
-
Optimizing Wash Solvents: Use a strong wash solvent in your autosampler and a thorough needle wash protocol.
-
Modifying Mobile Phase: Adding a small percentage of an organic solvent or an ion-pairing agent to the mobile phase can sometimes reduce non-specific binding.
-
-
Internal Standard (IS) Performance: A suitable internal standard should co-elute with the analyte and experience similar matrix effects, thereby compensating for variations. For this compound, bovine insulin is often used as an internal standard.[10] If you are still seeing high variability, your IS may not be adequately tracking the analyte.
The following diagram illustrates the relationship between sample cleanup and result variability:
Caption: Impact of sample cleanup on result variability.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and may require optimization for specific matrices and LC-MS systems.
Materials:
-
SPE Cartridge: Mixed-mode cation exchange or reversed-phase.
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Water
-
Wash Solvent 1: 5% Methanol in water
-
Wash Solvent 2: Acetonitrile
-
Elution Solvent: 50:50 Acetonitrile:Water with 1% Formic Acid
-
Sample: Plasma or serum
Procedure:
-
Conditioning: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load 500 µL of pre-treated plasma/serum onto the cartridge.
-
Washing 1: Wash the cartridge with 1 mL of 5% Methanol in water to remove salts and other polar interferences.
-
Washing 2: Wash the cartridge with 1 mL of Acetonitrile to remove less polar interferences like phospholipids.
-
Elution: Elute this compound with 500 µL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
The following diagram outlines the SPE workflow:
Caption: Solid-Phase Extraction (SPE) workflow.
Protocol 2: Protein Precipitation (PPT)
Materials:
-
Precipitating Solvent: Acetonitrile (ACN)
-
Sample: Plasma or serum
Procedure:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of cold Acetonitrile (a 1:3 ratio).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical performance of different sample preparation techniques for the analysis of large peptides like this compound. The values are representative and may vary depending on the specific assay conditions.
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect | Throughput | Selectivity |
| Protein Precipitation (PPT) | 80-100% | High | High | Low |
| Liquid-Liquid Extraction (LLE) | 60-80% | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | >80% | Low | Moderate | High |
| Immunopurification | >90% | Very Low | Low-Moderate | Very High |
Data compiled from multiple sources, including[5][7][8][10].
This technical support center provides a starting point for addressing matrix effects in the LC-MS analysis of this compound. For more complex issues, further method development and optimization will be necessary.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 5. Low-pg/mL quantitation of long-acting insulin analog in rat plasma [sciex.com]
- 6. sciex.com [sciex.com]
- 7. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. phenomenex.blog [phenomenex.blog]
- 9. Optimized LC-MS/MS method for quantifying this compound and liraglutide in rat plasma and Tissues: Application in pharmacokinetics and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid quantification of this compound by immunopurification combined with liquid chromatography high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Insulin Degludec ELISA Kits
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you address issues of low or no signal when using Insulin Degludec ELISA kits.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a very weak or no signal across my entire plate, including the standards?
A weak or absent signal across the entire plate typically points to a systemic issue with a reagent or a step in the protocol. Common causes include:
-
Expired or Improperly Stored Reagents: Check the expiration dates on all kit components.[1] Ensure that reagents have been stored at the recommended temperatures (usually 2-8°C).[1][2]
-
Incorrect Reagent Preparation: Double-check all calculations for dilutions of antibodies, standards, and buffers.[1] Ensure all components were brought to room temperature for 15-20 minutes before use, as cold reagents can slow reaction kinetics.[1][2]
-
Omission or Incorrect Order of Reagents: Carefully review the protocol to ensure all steps were performed in the correct sequence, particularly the addition of the primary antibody, detection antibody, and substrate.
-
Inactive Substrate: The TMB substrate is light-sensitive and should be colorless before use.[3] If it has a blue or gray tint, it may be contaminated or degraded and should be replaced.
-
Incompatible Buffers: Some buffers may contain reagents that inhibit enzyme activity. For example, sodium azide is an inhibitor of Horseradish Peroxidase (HRP) and should not be present in wash buffers or diluents.[4]
Q2: My standard curve looks fine, but my samples are showing no signal. What could be the problem?
If the standards are working, the issue likely lies with the samples themselves or their interaction with the assay.
-
Analyte Concentration Below Detection Limit: The concentration of this compound in your samples may be lower than the sensitivity of the assay (e.g., < 0.094 ng/ml for some kits).[5][6] Consider concentrating your sample if possible or using a more sensitive assay.
-
Issues with Sample Matrix: Not all ELISA kits are compatible with all sample types.[6] Components in your sample matrix (e.g., serum, plasma, cell culture media) may interfere with antibody binding. It is recommended to run a spike-and-recovery experiment to test for matrix effects.
-
Degraded Sample: Improper sample collection, storage, or repeated freeze-thaw cycles can degrade the this compound analyte.
-
Antibody Specificity: A critical consideration for insulin analogues is the specificity of the antibodies used in the kit. This compound has a fatty acid modification that can prevent the binding of some anti-insulin antibodies.[7] Ensure your ELISA kit is specifically validated for the detection of this compound. Some commercial insulin assays are known to have poor cross-reactivity with this analogue.[7]
Q3: Can the plate washing steps affect my signal?
Yes, improper washing is a common cause of both low signal and high background.
-
Aggressive Washing: Overly aggressive washing can elute the capture antibody from the well surface or strip away the bound antigen-antibody complexes, leading to a reduced signal.[4]
-
Insufficient Washing: Conversely, insufficient washing can leave unbound reagents behind, leading to high background noise which can obscure a low signal.[3][8]
-
Contaminated Wash Buffer: Microbial contamination in the wash buffer can interfere with the assay.[2] Always use freshly prepared buffer.
Troubleshooting Workflow for Low Signal
If you are experiencing low signal, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for diagnosing the root cause of low signal in an ELISA.
Quantitative Data Summary Tables
Table 1: Common Incubation Parameters This table provides typical incubation times and temperatures. Deviating from these can result in a low signal. Always refer to your specific kit's manual.
| Step | Reagent | Incubation Time | Temperature |
| 1 | Sample / Standard | 60 minutes | 37°C |
| 2 | Biotin-antibody | 60 minutes | 37°C |
| 3 | HRP-Streptavidin | 30 minutes | 37°C |
| 4 | TMB Substrate | 10-20 minutes | 37°C (in dark) |
Table 2: Troubleshooting Reagent Concentrations If you suspect an issue with reagent concentrations, consider the following adjustments.
| Reagent | Standard Concentration (typical) | Troubleshooting Action |
| Capture Antibody | Pre-coated | N/A (for kit plates) |
| Detection Antibody | 1x (as supplied) | Increase concentration by 25-50% |
| HRP Conjugate | 1x (as supplied) | Increase concentration by 25-50% |
| Standard Stock | Varies by kit | Prepare a fresh dilution series |
Key Experimental Protocols
Protocol 1: Plate Washing Technique
Proper washing is critical to remove unbound material without disturbing bound complexes.
-
Aspiration: At the end of an incubation, aspirate the liquid from each well. An automated plate washer or a multichannel pipette can be used.
-
Buffer Addition: Immediately fill each well with ~300-350 µL of 1x Wash Buffer.
-
Soaking (Optional but Recommended): Allow the wash buffer to soak in the wells for 30 seconds to 1 minute.[1] This helps to dissolve and remove non-specifically bound proteins.
-
Aspiration: Aspirate the wash buffer from the wells.
-
Repeat: Repeat the wash cycle for the number of times specified in the protocol (typically 3-5 times).[5]
-
Final Tap: After the final wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual wash buffer.[9]
Protocol 2: Spike-and-Recovery for Sample Matrix Validation
This protocol helps determine if components in your sample matrix are interfering with the assay.
-
Sample Preparation: Aliquot your sample into two tubes.
-
Spiking:
-
In the first tube ("Unspiked"), add a volume of assay buffer equal to the spike volume.
-
In the second tube ("Spiked"), add a known amount of this compound standard to achieve a concentration in the mid-range of the standard curve.
-
-
Assay: Run both the unspiked and spiked samples in your ELISA according to the kit protocol.
-
Calculation: Calculate the percent recovery using the following formula:
-
% Recovery = ([Spiked Sample Concentration] - [Unspiked Sample Concentration]) / [Known Spiked Concentration] x 100
-
-
Interpretation:
-
A recovery rate between 80-120% generally indicates that the sample matrix is not significantly affecting the assay.
-
A recovery rate below 80% suggests that the matrix is suppressing the signal. A recovery above 120% suggests enhancement. If recovery is poor, you may need to dilute your sample further in the assay buffer.
-
Logical Relationships in Sandwich ELISA
The following diagram illustrates the essential binding events in a successful sandwich ELISA. A failure at any of these steps will result in a low or no signal.
Caption: The binding cascade of a sandwich ELISA for this compound detection.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 4. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 5. This compound ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. arp1.com [arp1.com]
- 7. researchgate.net [researchgate.net]
- 8. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 9. assaygenie.com [assaygenie.com]
Validation & Comparative
A Head-to-Head Comparison of Insulin Degludec and Insulin Glargine: An Evidence-Based Guide
Insulin degludec (Tresiba®) and insulin glargine (Lantus®, Toujeo®, Basaglar®) are two long-acting basal insulin analogs widely utilized in the management of Type 1 and Type 2 diabetes mellitus. Both were developed to provide a more stable and prolonged glycemic control compared to earlier human insulins, with a key goal of reducing the risk of hypoglycemia.[1][2] While both are effective in achieving glycemic targets, head-to-head research trials have revealed distinct differences in their pharmacokinetic and pharmacodynamic profiles, which translate into notable variations in clinical outcomes, particularly concerning hypoglycemia.[2][3]
This guide provides an objective comparison based on data from key head-to-head clinical trials, detailing their mechanisms, efficacy, and safety profiles for researchers and drug development professionals.
Mechanism of Action and Protraction
The primary difference between this compound and insulin glargine lies in their mechanism of protraction after subcutaneous injection.
-
This compound: Upon injection, this compound forms soluble and stable multi-hexamers in the subcutaneous tissue.[1][4] These multi-hexamers create a depot from which insulin monomers slowly and continuously dissociate, leading to a delayed absorption into the systemic circulation.[1][4] This unique mechanism results in an ultra-long duration of action exceeding 42 hours and a flat, stable glucose-lowering effect.[5][6]
-
Insulin Glargine: Insulin glargine is formulated at an acidic pH.[7] When injected into the neutral pH of the subcutaneous tissue, it becomes less soluble and forms microprecipitates.[1][7] These precipitates act as a depot from which insulin is slowly released into the circulation. The U300 formulation of glargine (Toujeo®) has a more compact subcutaneous depot and a larger surface area for insulin release compared to the U100 formulation (Lantus®), resulting in a more stable and prolonged profile.
Pharmacokinetic and Pharmacodynamic Profile
Euglycemic clamp studies are the gold standard for assessing the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of insulins.[5] These studies have consistently demonstrated a more stable and prolonged profile for this compound.
Table 1: Pharmacokinetic & Pharmacodynamic Comparison
| Parameter | This compound (IDeg) | Insulin Glargine U100 (IGlar U100) | Insulin Glargine U300 (IGlar U300) | Citations |
| Half-life | >25 hours | ~12 hours | More prolonged than U100 | [5][8][9] |
| Duration of Action | >42 hours | Up to 24 hours | >24 hours | [5][6] |
| Glucose-Lowering Effect | Flat and stable profile | Peak in the first 12-18 hours | Flatter and more stable than U100 | [5][8][10] |
| Within-subject Variability | Four times lower than IGlar U100 | Higher variability | Lower variability than U100 | [5][10] |
| Time to Steady State | ~3 days | N/A | N/A | [5] |
The flatter and more stable pharmacodynamic profile of this compound is supported by a more even distribution of its glucose-lowering effect over a 24-hour period.[5][8] In contrast, insulin glargine U100 shows a peak effect within the first 12-18 hours after administration.[8]
Clinical Efficacy
Head-to-head, treat-to-target trials are designed to compare two treatments by titrating the dose of each to achieve a predefined glycemic goal (e.g., a specific HbA1c or fasting plasma glucose level). In these trials, both this compound and insulin glargine (both U100 and U300 formulations) have demonstrated comparable efficacy in reducing HbA1c levels in patients with both Type 1 and Type 2 diabetes.[2][3]
Table 2: Efficacy in Type 2 Diabetes (Insulin-Naïve)
| Study / Endpoint | This compound | Insulin Glargine U100 | Key Finding | Citations |
| BEGIN Once Long (52 weeks) | [6] | |||
| Mean HbA1c Reduction | -1.59% | -1.50% | Non-inferiority met | [6] |
| Mean FPG Reduction | -3.8 mmol/L | -3.3 mmol/L | Significantly greater reduction with Degludec (p=0.005) | [6] |
| 2-Year Extension Trial | [11] | |||
| Mean HbA1c Reduction | Similar to Glargine | Similar to Degludec | No significant difference in long-term glycemic control | [11] |
Table 3: Efficacy in Type 1 Diabetes
| Study / Endpoint | This compound | Insulin Glargine U300 | Key Finding | Citations |
| InRange Trial (12 weeks) | [12] | |||
| Time in Range (70-180 mg/dL) | 55.09% | 52.74% | Non-inferiority of Gla-300 vs IDeg demonstrated | [12] |
A 2024 meta-analysis of four randomized controlled trials found no significant difference between this compound and insulin glargine U300 in the mean change in HbA1c.[3] However, the analysis did suggest that this compound led to a greater reduction in fasting plasma glucose (FPG) compared to glargine U300.[3]
Safety Profile: Hypoglycemia
The most significant clinical distinction observed in head-to-head trials is the rate of hypoglycemia. The stable and predictable pharmacodynamic profile of this compound is associated with a lower risk of hypoglycemic events, particularly at night.[1][6]
Table 4: Hypoglycemia Rates in Type 2 Diabetes
| Study / Endpoint (Maintenance Period) | This compound | Insulin Glargine U100 | Rate Ratio (95% CI) | Citations |
| SWITCH 2 Trial | [13] | |||
| Overall Symptomatic Hypoglycemia | 185.6 episodes/100 PYE | 265.4 episodes/100 PYE | 0.70 (0.61-0.80) | [13] |
| Nocturnal Symptomatic Hypoglycemia | 43.8 episodes/100 PYE | 82.5 episodes/100 PYE | 0.53 (0.43-0.66) | [13] |
| BEGIN Once Long (2 years) | [11] | |||
| Nocturnal Confirmed Hypoglycemia | 0.27 episodes/patient-year | 0.46 episodes/patient-year | Statistically significant reduction (p=0.002) | [11] |
| Severe Hypoglycemia | 0.006 episodes/patient-year | 0.021 episodes/patient-year | Statistically significant reduction (p=0.023) | [11] |
PYE: Patient-Years of Exposure. Nocturnal period is typically defined as 12:01 am to 5:59 am.
In the SWITCH 2 trial, a randomized, double-blind, crossover study in patients with Type 2 diabetes at high risk for hypoglycemia, this compound was associated with a significantly lower rate of overall and nocturnal symptomatic hypoglycemia compared to insulin glargine U100.[13] Similarly, long-term data shows a significantly lower risk of nocturnal and severe hypoglycemia with degludec.[11]
Comparisons between this compound and insulin glargine U300 have shown more mixed results, with some studies finding no significant differences in hypoglycemia rates.[3][14] However, a large comparative effectiveness study suggested that treatment with degludec resulted in a 30% lower risk of hypoglycemia compared to glargine U300 in insulin-naïve patients with Type 2 diabetes.[14]
Experimental Protocols
Euglycemic Clamp Technique
The euglycemic hyperinsulinemic clamp is a method to quantify insulin sensitivity and assess the pharmacodynamic profile of insulin formulations.
This technique allows for the direct measurement of the glucose-lowering effect of the insulin over time, represented by the Glucose Infusion Rate (GIR). A higher GIR indicates a stronger insulin effect.[5]
Treat-to-Target Trial Design
Most head-to-head clinical trials comparing basal insulins employ a randomized, open-label, treat-to-target design.[11][13]
In this design, participants are randomly assigned to receive either this compound or insulin glargine. The insulin doses are then systematically adjusted (titrated) over several weeks to reach a pre-specified fasting plasma glucose (FPG) target (e.g., <90 mg/dL).[11][15] This methodology ensures that both groups achieve a similar level of glycemic control, allowing for a fair comparison of other outcomes, such as hypoglycemia rates and weight gain.
Insulin Signaling Pathway
Both this compound and insulin glargine are analogs of human insulin and therefore act via the same insulin receptor signaling pathway to exert their metabolic effects. The primary actions include promoting glucose uptake in muscle and fat cells and inhibiting glucose production in the liver.
Conclusion
References
- 1. This compound, The New Generation Basal Insulin or Just another Basal Insulin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esmed.org [esmed.org]
- 3. Frontiers | Efficacy and safety of insulin glargine 300 units/mL vs this compound in patients with type 1 and type 2 diabetes: a systematic review and meta-analysis [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Review of the Pharmacological Properties of this compound and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Insulin glargine - Wikipedia [en.wikipedia.org]
- 8. Comparison of the pharmacokinetic and pharmacodynamic profiles of this compound and insulin glargine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficacy and Safety of Degludec Compared to Glargine 300 Units/mL in Insulin-Experienced Patients With Type 2 Diabetes: Trial Protocol Amendment (NCT03078478) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Original Article [sciencehub.novonordisk.com]
- 12. diabetestimes.co.uk [diabetestimes.co.uk]
- 13. Original Article [sciencehub.novonordisk.com]
- 14. A comparative effectiveness study of degludec and insulin glargine 300 U/mL in insulin‐naïve patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Guide to Insulin Degludec: Efficacy and Safety for Researchers
For researchers and drug development professionals, a nuanced understanding of the comparative efficacy and safety of long-acting insulin analogs is paramount. This guide provides an objective comparison of Insulin Degludec with other widely used basal insulins, namely Insulin Glargine (U100 and U300) and Insulin Detemir. The information is supported by data from pivotal clinical trials and real-world evidence studies, with a focus on quantitative outcomes, experimental methodologies, and underlying physiological mechanisms.
Comparative Efficacy
The primary goal of basal insulin therapy is to establish a stable and predictable glycemic foundation, mimicking the endogenous insulin secretion of a healthy pancreas. Key parameters for evaluating efficacy include the reduction in glycated hemoglobin (HbA1c), a long-term marker of glycemic control, and the impact on fasting plasma glucose (FPG).
Glycemic Control: HbA1c and Fasting Plasma Glucose
Clinical trials have consistently demonstrated that this compound is non-inferior to Insulin Glargine (U100 and U300) and Insulin Detemir in terms of HbA1c reduction.[1][2][3][4] However, some studies and meta-analyses have reported a statistically significant advantage for this compound in lowering FPG compared to Insulin Glargine.[1][5][6] Real-world evidence from studies like CONFIRM has also suggested a greater reduction in HbA1c with this compound compared to Insulin Glargine U300 in insulin-naïve patients with type 2 diabetes.[7][8][9]
| Efficacy Outcome | This compound vs. Insulin Glargine U100 | This compound vs. Insulin Glargine U300 | This compound vs. Insulin Detemir |
| Δ HbA1c | Non-inferior[10] | Non-inferior in many RCTs[4]; some real-world evidence suggests superiority for Degludec[8][9] | Non-inferior |
| Δ FPG | Statistically significant reduction in favor of Degludec in some studies[1][5][6] | Degludec showed a greater reduction in some analyses[11] | Degludec showed a significantly greater reduction in FPG[12] |
| Glycemic Variability | Lower day-to-day and within-day variability[13] | Lower day-to-day and within-day variability[13] | Data less direct, but ultra-long profile suggests lower variability |
Comparative Safety
The primary safety concern with any insulin therapy is the risk of hypoglycemia. The unique pharmacokinetic and pharmacodynamic profile of this compound, characterized by its ultra-long duration of action and stable, peakless profile, has been hypothesized to translate into a lower risk of hypoglycemic events.
Hypoglycemia: Overall, Nocturnal, and Severe
A significant body of evidence from randomized controlled trials, including the SWITCH trial program, and meta-analyses suggests a lower rate of overall and nocturnal hypoglycemia with this compound compared to Insulin Glargine U100.[1][5][6][10][14][15][16][17] The reduction in nocturnal hypoglycemia is particularly pronounced, which is a critical factor for patient safety and quality of life.[1][5][6] When compared with Insulin Glargine U300, the results are more nuanced, with some studies showing a lower rate of hypoglycemia with Degludec, particularly in real-world settings[8][9], while others report similar rates.[11] Indirect treatment comparisons have suggested that this compound U100 may be associated with lower rates of severe and nocturnal severe hypoglycemia compared to Insulin Glargine U300 in adults with type 1 diabetes.[18][19]
| Safety Outcome | This compound vs. Insulin Glargine U100 | This compound vs. Insulin Glargine U300 | This compound vs. Insulin Detemir |
| Overall Hypoglycemia | Lower rate with Degludec[1][5][6][10][14][15][16][17] | Lower rate with Degludec in some real-world studies[8][9]; similar rates in some RCTs[11] | Lower rate of nocturnal hypoglycemia with Degludec[12] |
| Nocturnal Hypoglycemia | Significantly lower rate with Degludec[1][5][6][10][14][15][16][17] | Lower rate with Degludec in some analyses[18][19] | Significantly lower rate with Degludec[12] |
| Severe Hypoglycemia | Lower rates observed in some studies[18][19] | Lower rates of severe and nocturnal severe hypoglycemia suggested in indirect comparisons for Type 1 Diabetes[18][19] | Data less conclusive, but overall safety profile is favorable |
Experimental Protocols
The findings presented in this guide are derived from rigorously designed clinical trials. Below are outlines of the typical methodologies employed in these studies.
Key Clinical Trial Design: The SWITCH Trials
The SWITCH 1 and 2 trials were randomized, double-blind, two-period crossover, treat-to-target trials comparing this compound with Insulin Glargine U100 in patients with type 1 and type 2 diabetes, respectively, who were at an increased risk of hypoglycemia.
-
Objective : To compare the incidence of hypoglycemia.
-
Design : Each patient received both treatments in a random order for a specified duration (e.g., 32 weeks), separated by a washout period. This design allows for within-patient comparison, reducing inter-individual variability.
-
Titration Algorithm : Insulin doses were adjusted to achieve a pre-breakfast self-monitored plasma glucose target (e.g., 71-90 mg/dL).
-
Hypoglycemia Definition : Hypoglycemic episodes were classified based on plasma glucose levels and symptoms. Severe hypoglycemia was defined as an episode requiring assistance from another person. Blood glucose-confirmed symptomatic hypoglycemia was defined as an episode with symptoms of hypoglycemia and a plasma glucose level below a predefined threshold (e.g., <56 mg/dL).[20]
Euglycemic Clamp Studies
To assess the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of basal insulins, the hyperinsulinemic-euglycemic clamp technique is the gold standard.
-
Objective : To determine the time-action profile of an insulin, including its onset, peak, and duration of action.
-
Procedure :
-
An intravenous infusion of insulin is administered to achieve a steady-state concentration.
-
A variable infusion of glucose is simultaneously administered to maintain a constant, normal blood glucose level (euglycemia).
-
The rate of glucose infusion required to maintain euglycemia is a direct measure of the insulin's glucose-lowering effect.
-
-
Data Analysis : The glucose infusion rate (GIR) is plotted over time to generate a pharmacodynamic profile.
Visualization of Mechanisms and Workflows
Insulin Signaling Pathway
The binding of insulin to its receptor on target cells initiates a cascade of intracellular signaling events that ultimately lead to glucose uptake and utilization. While the downstream signaling is largely conserved, the prolonged action of this compound is due to its unique formulation.
Caption: this compound Signaling Pathway
Generalized Experimental Workflow for a Comparative Insulin Trial
The workflow for a typical head-to-head clinical trial comparing basal insulins follows a structured process from patient recruitment to data analysis.
Caption: Clinical Trial Workflow
Conclusion
This compound offers a valuable therapeutic option for the management of diabetes, demonstrating non-inferior glycemic control to other long-acting insulin analogs with a potential for a reduced risk of hypoglycemia, particularly nocturnal episodes. Its unique ultra-long and stable pharmacokinetic profile underpins these clinical characteristics. For researchers, the robust body of evidence from well-designed clinical trials provides a strong foundation for further investigation into its long-term benefits and applications in diverse patient populations.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. U300 Insulin Glargine: A Novel Basal Insulin for Type 1 and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. prosciento.com [prosciento.com]
- 6. ovid.com [ovid.com]
- 7. A comparative effectiveness study of degludec and insulin glargine 300 U/mL in insulin‐naïve patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Trial Investigating the Efficacy and Safety of Insulin Detemir Versus Insulin NPH in Combination With Metformin and Diet/Exercise in Children and Adolescents With Type 2 Diabetes Insufficiently Controlled on Metformin With or Without Other Oral Antidiabetic Drug(s) With or Without Basal Insulin | Clinical Research Trial Listing [centerwatch.com]
- 9. Hypoglycemia - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 10. youtube.com [youtube.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Media Centre | EASD [easd.org]
- 14. researchgate.net [researchgate.net]
- 15. Insulin Dosing Calculator | Lantus® (insulin glargine injection) 100 Units/mL [lantus.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Original Article [sciencehub.novonordisk.com]
A Preclinical Showdown: Insulin Degludec vs. Insulin Glargine U300
In the landscape of long-acting basal insulins, Insulin Degludec (IDeg) and Insulin Glargine U300 (IGlar-U300) represent significant advancements, offering extended and more stable glucose-lowering effects compared to their predecessors. This guide provides a comparative analysis of these two second-generation insulin analogs in preclinical models, focusing on their pharmacokinetics, pharmacodynamics, and mechanisms of action. The information presented herein is intended for researchers, scientists, and drug development professionals, with a focus on the foundational preclinical data that underpins their clinical use.
Mechanisms of Protraction: A Tale of Two Depots
The extended duration of action for both this compound and Insulin Glargine U300 is achieved through distinct mechanisms that result in the formation of a subcutaneous depot from which the insulin is slowly released into circulation.
This compound (IDeg) achieves its ultra-long duration of action through the formation of soluble, high-molecular-weight multi-hexamers upon subcutaneous injection. After injection, the solvent phenol diffuses, and the individual this compound di-hexamers, stabilized by zinc and a fatty acid side chain, self-associate to form long, stable multi-hexamer chains. Insulin monomers slowly dissociate from the ends of these chains, providing a continuous and prolonged release of active insulin into the bloodstream.
Insulin Glargine U300 (IGlar-U300) , a more concentrated formulation of insulin glargine, forms a smaller, more compact subcutaneous precipitate compared to its predecessor, insulin glargine U100.[1] This reduced surface area of the depot leads to a slower and more gradual release of insulin glargine molecules, which are then enzymatically converted to their active metabolites.[2] This protracted absorption from the more compact depot results in a flatter and more prolonged pharmacokinetic and pharmacodynamic profile.[2][3]
Pharmacokinetic and Pharmacodynamic Profile: A Comparative Analysis
The distinct protraction mechanisms of this compound and Insulin Glargine U300 translate into different pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Euglycemic clamp studies are the gold standard for assessing the time-action profiles of insulins in both preclinical and clinical settings.
A head-to-head preclinical study in healthy cats provides valuable comparative data.
Table 1: Pharmacodynamic and Pharmacokinetic Parameters of this compound and Insulin Glargine U300 in Healthy Cats
| Parameter | This compound (IDeg) | Insulin Glargine U300 (IGlar-U300) | P-value |
| Time to Peak Action (TPEAK) | 145 ± 114 min longer than IDeg | 0.03[4] | |
| Duration of Action (TDUR) | 250 ± 173 min longer than IDeg | 0.02[4] | |
| "Flatness" of Time-Action Profile | Significantly greater than IDeg | 0.04[4] |
Data from a crossover study in seven healthy cats receiving 0.4 U/kg of each insulin.[4]
These findings in a preclinical model indicate that while both insulins have a prolonged duration of action, IGlar-U300 exhibited a longer time to peak and a longer overall duration of action, as well as a flatter time-action profile in this specific animal model.[4] It is important to note that findings in one animal species may not always directly translate to humans.
Experimental Protocols
Euglycemic Clamp Study in Healthy Cats
The preclinical comparison of this compound and Insulin Glargine U300 in healthy cats was conducted using the euglycemic clamp technique.
-
Animal Model: Seven healthy, purpose-bred cats were used in a crossover study design.
-
Insulin Administration: Each cat received a subcutaneous injection of 0.4 U/kg of this compound and Insulin Glargine U300 on two separate occasions, with a washout period of at least one week between administrations.[4]
-
Euglycemic Clamp Procedure:
-
Following insulin administration, blood glucose levels were monitored frequently.
-
A variable rate of intravenous glucose infusion was initiated to maintain blood glucose at a constant, normal level (euglycemia).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of the insulin's metabolic activity over time.
-
-
Data Analysis: Pharmacodynamic parameters such as the onset of action, time to peak action, and duration of action were derived from the GIR profiles. Exogenous insulin concentrations were also measured to determine pharmacokinetic parameters.[4]
Molecular Interactions: Receptor Binding and Downstream Signaling
The biological effects of insulin and its analogs are mediated through their binding to the insulin receptor (IR) and, to a lesser extent, the insulin-like growth factor-1 receptor (IGF-1R). The affinity for these receptors is a critical determinant of both the metabolic and mitogenic potential of an insulin analog.
Insulin glargine has been reported to have a slightly higher affinity for the IGF-1R compared to human insulin.[5] However, upon subcutaneous injection, insulin glargine is rapidly converted to its principal active metabolite, M1, which has a receptor binding profile similar to human insulin.[2]
The design of this compound, with its fatty acid side chain, facilitates binding to albumin in the subcutaneous tissue and bloodstream, which contributes to its long half-life. The active form that binds to the insulin receptor is the monomer, which is slowly released from the multi-hexamer chains.
Summary and Future Directions
In preclinical models, both this compound and Insulin Glargine U300 demonstrate prolonged and stable glucose-lowering effects, albeit through different mechanisms of protraction. The available head-to-head preclinical data in cats suggests that Insulin Glargine U300 has a longer duration of action and a flatter time-action profile.[4]
Further preclinical studies in other animal models, particularly in diabetic models, would be beneficial to provide a more complete comparative picture of their pharmacodynamic and pharmacokinetic properties. Additionally, direct comparative studies on receptor binding affinities and downstream signaling pathways would provide valuable insights into their molecular mechanisms of action. Such data would further enhance our understanding of these important therapeutic agents and aid in the development of future insulin analogs.
References
- 1. Insulin depot absorption modeling and pharmacokinetic simulation with insulin glargine 300 U/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigational new insulin glargine 300 U/ml has the same metabolism as insulin glargine 100 U/ml - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Video: Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]
- 5. Insulin glargine affects the expression of Igf-1r, Insr, and Igf-1 genes in colon and liver of diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Validation of Insulin Degludec
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Insulin Degludec, a long-acting basal insulin analogue. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques for their specific needs. This document presents a comparative analysis of the two most common bioanalytical methods, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), for this compound and its key competitors, Insulin Glargine and Insulin Detemir.
The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability, accuracy, and precision of the data used for pharmacokinetic, toxicokinetic, and clinical studies. This guide adheres to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Method Comparison: LC-MS/MS vs. ELISA
The choice between LC-MS/MS and ELISA for the bioanalysis of this compound depends on various factors, including the required sensitivity, specificity, sample throughput, and the stage of drug development.
LC-MS/MS offers high specificity and the ability to distinguish between the drug and its metabolites, as well as endogenous insulin.[1] It is considered the gold standard for quantitative bioanalysis due to its accuracy and precision. However, LC-MS/MS methods can be complex to develop and require sophisticated instrumentation.
ELISA , on the other hand, is a ligand-binding assay that is generally easier to implement and offers high throughput.[1] Commercial ELISA kits are readily available for this compound, simplifying method development. However, ELISAs may be susceptible to cross-reactivity with structurally similar molecules and can have a narrower dynamic range compared to LC-MS/MS.
Quantitative Performance Data
The following tables summarize the key validation parameters for LC-MS/MS and ELISA methods for this compound and its competitors. The data presented is compiled from various scientific publications and commercially available kit datasheets. It is important to note that direct comparison between studies should be made with caution, as experimental conditions and biological matrices may vary.
Table 1: LC-MS/MS Method Validation Parameters for Long-Acting Insulins
| Parameter | This compound | Insulin Glargine | Insulin Detemir |
| Linearity Range | 5 - 100 ng/mL (Rat Plasma)[2] | 50 - 10,000 pg/mL (Human Plasma) | 0.05 - 50 ng/mL (Human Plasma)[3] |
| 500 - 50,000 ng/mL (Rabbit Plasma)[4][5] | |||
| 10 - 2500 pg/mL (Rat Plasma)[6] | |||
| 120 - 8000 pM (Human Blood)[7] | |||
| Lower Limit of Quantification (LLOQ) | 2.38 - 4.76 ng/mL (Rat Plasma)[2] | 50 pg/mL | 10 ng/mL (in post-mortem sera)[8] |
| 500 ng/mL (Rabbit Plasma)[4][5] | |||
| 10 pg/mL (Rat Plasma)[6] | |||
| 120 pM (Human Blood)[7] | |||
| 2.5 ng/mL (in plasma and post-mortem sera)[8] | |||
| Intra-Assay Precision (%CV) | 1.68 - 8.05% (Rat Plasma)[2] | <15% | Not Reported |
| ≤ 14.16% (Rabbit Plasma)[4] | |||
| Inter-Assay Precision (%CV) | 1.39 - 8.61% (Rat Plasma)[2] | <15% | Not Reported |
| ≤ 13.64% (Rabbit Plasma)[4] | |||
| Accuracy (%) | 90.5 - 114.9% (Rat Plasma)[2] | 85 - 115% | Not Reported |
| 94.37 - 96.35% (Rabbit Plasma)[4] | |||
| Within ±12% of nominal concentration (Rat Plasma)[6] |
Table 2: ELISA Method Validation Parameters for this compound
| Parameter | This compound (Kit 1)[9] | This compound (Kit 2)[10] | This compound (Kit 3)[11] |
| Assay Type | Quantitative Competitive ELISA | Sandwich ELISA | Quantitative ELISA |
| Sample Type | Plasma, Serum | Serum, Plasma, Cell Culture Supernatant | Plasma, Serum |
| Detection Range | 781.25 - 50,000 ng/mL | 0.156 - 10 ng/mL | 78.125 - 5,000 ng/mL |
| Sensitivity | 293.90 ng/mL | 0.094 ng/mL | 33.12 ng/mL |
| Intra-Assay Precision (%CV) | <20% | Not Reported | Not Reported |
| Inter-Assay Precision (%CV) | <20% | Not Reported | Not Reported |
| Recovery (%) | 80 - 120% | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are generalized protocols for LC-MS/MS and ELISA methods for this compound, based on published literature.
LC-MS/MS Method Protocol
A typical LC-MS/MS workflow for the quantification of this compound in a biological matrix involves sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation:
-
Protein Precipitation: A common first step to remove the majority of proteins from the plasma or serum sample. This is often achieved by adding a water-miscible organic solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, SPE can be employed. This technique separates the analyte from the matrix components based on physical and chemical properties.
-
Immunoaffinity Purification: This highly specific sample preparation technique uses antibodies to capture the analyte of interest, resulting in a very clean extract.[7]
2. Chromatographic Separation:
-
Column: A reversed-phase C18 column is frequently used for the separation of insulin analogues.[2][4][5]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically used.[2][4][5]
-
Flow Rate: The flow rate is optimized to achieve good separation and peak shape.
3. Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI) is a common ionization technique for peptides like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For this compound, a common transition is m/z 1222.06 > 641.24.[4][5]
ELISA Method Protocol
A general protocol for a competitive ELISA for this compound is as follows:
1. Plate Preparation: A microplate is pre-coated with an antibody specific for this compound.[9]
2. Competitive Binding:
-
Standards and samples are mixed with a known amount of biotin-labeled this compound.
-
This mixture is then added to the wells of the microplate.
-
The this compound in the sample competes with the biotin-labeled this compound for binding to the pre-coated antibody.[9]
3. Washing: The plate is washed to remove any unbound substances.
4. Enzyme Conjugate Addition: Streptavidin-HRP (Horseradish Peroxidase) is added to the wells, which binds to the biotin-labeled this compound that is bound to the antibody.
5. Second Washing: The plate is washed again to remove any unbound enzyme conjugate.
6. Substrate Addition: A substrate solution is added, which is converted by the HRP into a colored product. The intensity of the color is inversely proportional to the amount of this compound in the sample.[9]
7. Detection: The absorbance is measured using a microplate reader, and the concentration of this compound in the samples is determined by comparison to a standard curve.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A comparison of typical bioanalytical workflows for LC-MS/MS and ELISA.
Caption: The insulin receptor signaling pathway, a key mechanism of action for this compound.[12][13][14][15][16][17][18][19]
Conclusion
The validation of bioanalytical methods for this compound is essential for accurate and reliable data in drug development. Both LC-MS/MS and ELISA are viable methods for its quantification, each with its own advantages and disadvantages. LC-MS/MS provides superior specificity and is the preferred method for regulatory submissions requiring detailed metabolic profiling. ELISA offers a simpler, high-throughput alternative, particularly suitable for routine analysis and screening. The choice of method should be based on the specific requirements of the study, taking into account factors such as required sensitivity, specificity, and sample throughput. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. lcms.cz [lcms.cz]
- 2. Optimized LC-MS/MS method for quantifying this compound and liraglutide in rat plasma and Tissues: Application in pharmacokinetics and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. celerion.com [celerion.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. Rapid quantification of this compound by immunopurification combined with liquid chromatography high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a method for quantification of human insulin and its synthetic analogues in plasma and post-mortem sera by LC-MS/HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound ELISA Kit [antibodysystem.com]
- 10. This compound ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. biocompare.com [biocompare.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Insulin - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to the Pharmacokinetic Profiles of Insulin Degludec and Insulin Detemir
In the landscape of basal insulin analogs, Insulin Degludec (Tresiba®) and Insulin Detemir (Levemir®) represent two distinct strategies for achieving long-acting glycemic control in individuals with diabetes mellitus. While both are designed to provide a steady, peakless supply of insulin over an extended period, their pharmacokinetic (PK) and pharmacodynamic (PD) properties are governed by unique molecular mechanisms of protraction. This guide offers an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanisms of Protraction: A Tale of Two Strategies
The prolonged action of both insulin analogs is achieved by modifying the insulin molecule to delay its absorption from the subcutaneous tissue into the systemic circulation. However, the methods employed are fundamentally different.
This compound: The protraction mechanism of this compound is based on the formation of soluble, high-molecular-weight multi-hexamer chains at the subcutaneous injection site.[1][2] In its pharmaceutical formulation, which contains phenol, this compound exists as stable di-hexamers.[2] Upon injection, the phenol rapidly diffuses away, causing the di-hexamers to self-associate into long, filament-like multi-hexamer chains.[1][2] This creates a subcutaneous depot from which individual insulin monomers slowly dissociate from the ends of the chains, leading to a gradual and continuous absorption into the bloodstream.[1] The process is further stabilized by the slow diffusion of zinc out of the depot, which is critical for maintaining the integrity of the hexameric units.[2]
Insulin Detemir: The mechanism of protraction for Insulin Detemir involves two key interactions: self-association at the injection site and reversible binding to albumin. After subcutaneous injection, Insulin Detemir molecules self-associate into di-hexamers, which slows their initial absorption. Furthermore, the insulin molecule is acylated with a 14-carbon fatty acid (myristic acid), which allows it to reversibly bind to albumin, both in the subcutaneous tissue and in the bloodstream. This albumin binding acts as a buffer, further slowing the distribution of the insulin to its target tissues and prolonging its duration of action.
Below is a diagram illustrating these distinct mechanisms of protraction.
Comparative Pharmacokinetic Data
The distinct mechanisms of protraction result in notable differences in the pharmacokinetic profiles of this compound and Insulin Detemir. This compound is characterized by an ultra-long duration of action and a flat, stable concentration profile at steady state. Steady state for this compound is typically reached within 2-3 days of once-daily administration.[1]
| Pharmacokinetic Parameter | This compound (IDeg) | Insulin Detemir (IDet) | Reference |
| Terminal Half-life (t½) | >25 hours | ~5-7 hours (dose-dependent) | [1] |
| Time to Steady State | 2-3 days | ~2 days | [1] |
| Duration of Action | >42 hours | Up to 24 hours | [1] |
| Within-Subject Variability | Four times lower than Insulin Glargine | Lower than NPH insulin and Insulin Glargine | [3] |
| Dosing Frequency | Once daily | Once or twice daily | [2] |
Note: Direct head-to-head comparative values for Cmax, Tmax, and AUC from a single study were not available in the searched literature. The data presented is a synthesis from multiple sources to highlight the key differences.
Experimental Protocols: The Euglycemic Clamp Technique
The pharmacodynamic properties of basal insulins are most accurately assessed using the hyperinsulinemic-euglycemic clamp technique. This method allows for the quantification of the glucose-lowering effect of an insulin over time under standardized conditions.
Objective: To assess and compare the time-action profiles and within-subject variability of the glucose-lowering effects of this compound and Insulin Detemir.
Study Design: A randomized, double-blind, crossover study design is typically employed. Each subject receives single subcutaneous doses of each insulin preparation on separate occasions (e.g., four doses of each insulin) to assess within-subject variability. A washout period of several days to weeks separates the study periods.
Methodology (based on Heise et al., 2004): [3]
-
Subject Population: Individuals with type 1 diabetes are recruited. Their usual long-acting insulin is discontinued for a specified period (e.g., 24 hours) before the clamp procedure.
-
Insulin Administration: A single subcutaneous dose of the investigational insulin (e.g., 0.4 U/kg of this compound or Insulin Detemir) is administered at a standardized time and injection site.[3]
-
Euglycemic Clamp Procedure:
-
An intravenous line is inserted for glucose infusion, and another line (often in the contralateral arm, which is heated to "arterialize" the venous blood) is used for blood sampling.
-
The clamp is initiated, with a target blood glucose level set to a euglycemic value (e.g., 5.5 mmol/L or 100 mg/dL).[3]
-
Blood glucose is monitored at frequent intervals (e.g., every 5-10 minutes).
-
A variable infusion of 20% glucose is administered. The rate of this infusion is adjusted based on the blood glucose measurements to maintain the target glucose level, counteracting the glucose-lowering effect of the administered insulin.
-
The clamp procedure is continued for an extended period to capture the full duration of action of the insulin, typically at least 24 hours.[3]
-
-
Data Collection and Analysis:
-
Pharmacodynamic Endpoint: The primary endpoint is the Glucose Infusion Rate (GIR). The GIR over time reflects the activity of the insulin. Key parameters derived from the GIR profile include the area under the curve (AUC-GIR), maximum GIR (GIRmax), and the time to maximum effect (t-GIRmax).[3]
-
Pharmacokinetic Endpoint: Blood samples are collected at predefined intervals over the 24-hour period to measure the serum concentrations of the respective insulins using specific immunoassays. From these concentrations, key PK parameters like Cmax, Tmax, AUC, and half-life are calculated.[3]
-
Variability Assessment: Within-subject variability is calculated as the coefficient of variation (CV) for the key PK and PD parameters across the multiple study days for each insulin.[3]
-
Summary of Comparison
This compound and Insulin Detemir are both effective long-acting basal insulins, but their pharmacokinetic profiles are distinct. This compound's unique multi-hexamer formation leads to an ultra-long half-life of over 25 hours and a duration of action exceeding 42 hours, which contributes to a very low within-subject variability and allows for consistent once-daily dosing.[1] In contrast, Insulin Detemir's protraction, based on self-association and albumin binding, results in a shorter half-life and a duration of action that may necessitate twice-daily dosing in some patients to maintain 24-hour coverage.[2]
Clinical trials have shown that these pharmacokinetic differences can translate into clinical benefits. For instance, in a 1-year head-to-head trial in patients with type 1 diabetes, once-daily this compound was associated with a significantly lower rate of nocturnal hypoglycemia compared to Insulin Detemir (administered once or twice daily).[2]
The choice between these two analogs depends on individual patient needs, glycemic variability, and dosing preferences. The flat and stable profile of this compound offers a highly predictable response, while Insulin Detemir provides a reliable and established option for basal insulin therapy. Future research and real-world evidence will continue to delineate the specific patient populations that may benefit most from each of these distinct therapeutic agents.
References
- 1. ovid.com [ovid.com]
- 2. Comparison of this compound with insulin detemir in type 1 diabetes: a 1-year treat-to-target trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lower within-subject variability of insulin detemir in comparison to NPH insulin and insulin glargine in people with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro comparison of Insulin Degludec and NPH insulin activity
A detailed comparison of the in vitro biochemical and cellular activities of Insulin Degludec and Neutral Protamine Hagedorn (NPH) insulin reveals distinct profiles in receptor interaction and downstream signaling. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative in vitro performance, supported by experimental data and detailed methodologies.
This report synthesizes available in vitro data to objectively compare the activity of this compound, an ultra-long-acting basal insulin analog, with the intermediate-acting NPH insulin. The comparison focuses on key biochemical and cellular parameters that underpin their therapeutic effects, including insulin receptor binding and dissociation, and the activation of downstream metabolic pathways.
Key Performance Metrics: A Tabular Comparison
The following tables summarize the quantitative data from in vitro studies, offering a clear comparison of the biochemical and metabolic activities of this compound and NPH insulin.
| Parameter | This compound | NPH Insulin | Reference |
| Receptor Binding Affinity (Relative to Human Insulin) | ~13-15% | Not directly compared in the same study | [1] |
| Insulin-like Growth Factor 1 (IGF-1) Receptor Affinity | Low, similar to human insulin | Not specified in comparative in vitro studies | [2] |
| Dissociation from Insulin Receptor | Slow | Faster than Degludec (inferred from duration of action) | [3] |
| Mitogenic/Metabolic Potency Ratio | Similar to human insulin | Not specified in comparative in vitro studies | [2] |
Note: Direct head-to-head in vitro quantitative data for NPH insulin under identical experimental conditions as this compound is limited in the reviewed literature. The information for NPH insulin is largely inferred from its well-established clinical profile as an intermediate-acting insulin.
Unraveling the Mechanism: Insulin Signaling Pathway
The binding of insulin to its receptor triggers a cascade of intracellular signaling events crucial for metabolic regulation. The diagram below illustrates the canonical insulin signaling pathway, which is activated by both this compound and NPH insulin, leading to glucose uptake and other metabolic effects.
Caption: The insulin signaling cascade leading to glucose uptake.
A Glimpse into the Lab: Comparative Experimental Workflow
To elucidate the distinct in vitro activities of this compound and NPH insulin, a series of well-defined experimental protocols are employed. The following diagram outlines a typical workflow for a head-to-head comparison.
Caption: Workflow for in vitro comparison of insulin activity.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key in vitro experiments.
Insulin Receptor Binding Assay
-
Objective: To determine the binding affinity and kinetics of this compound and NPH insulin to the insulin receptor.
-
Method: A competitive binding assay using surface plasmon resonance (SPR) is a common method.
-
Immobilization: A monoclonal antibody specific for the insulin receptor is immobilized on a sensor chip.
-
Capture: Solubilized full-length insulin receptors (either isoform A or B) are captured by the immobilized antibody.
-
Binding Analysis: Varying concentrations of this compound or NPH insulin are flowed over the sensor surface. The association and dissociation rates are monitored in real-time.
-
Data Analysis: Kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D) are calculated from the sensorgrams.
-
Akt Phosphorylation Assay (Western Blot)
-
Objective: To assess the activation of the downstream signaling molecule Akt in response to insulin stimulation.
-
Method:
-
Cell Culture and Starvation: Cells (e.g., HepG2 or CHO cells overexpressing the human insulin receptor) are cultured to near confluence and then serum-starved for several hours to reduce basal signaling.
-
Insulin Stimulation: Cells are treated with various concentrations of this compound or NPH insulin for a specified time (e.g., 15 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the ratio of p-Akt to total Akt is calculated.
-
Glucose Uptake Assay
-
Objective: To measure the ability of this compound and NPH insulin to stimulate glucose transport into cells.
-
Method: The uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, is a standard method.
-
Cell Culture and Differentiation: A suitable cell line, such as 3T3-L1 preadipocytes, is cultured and differentiated into mature adipocytes.
-
Starvation and Insulin Stimulation: Differentiated cells are serum-starved and then stimulated with different concentrations of this compound or NPH insulin.
-
Glucose Uptake: 2-deoxy-D-[³H]glucose is added to the cells for a short incubation period (e.g., 5-10 minutes).
-
Washing and Lysis: The cells are washed multiple times with ice-cold PBS to remove extracellular radiolabel and then lysed.
-
Scintillation Counting: The amount of intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: Glucose uptake is expressed as a percentage of the maximal response to a saturating concentration of insulin.
-
Lipogenesis Assay
-
Objective: To evaluate the effect of this compound and NPH insulin on the synthesis of lipids in adipocytes.
-
Method: This assay measures the incorporation of radiolabeled glucose into lipids.
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes.
-
Insulin Stimulation: Differentiated adipocytes are incubated with varying concentrations of this compound or NPH insulin in the presence of [³H]-glucose.
-
Lipid Extraction: After the incubation period, the cells are washed, and total lipids are extracted using a solvent mixture (e.g., chloroform:methanol).
-
Scintillation Counting: The radioactivity incorporated into the lipid phase is determined by scintillation counting.
-
Data Analysis: Lipogenesis is expressed as the amount of [³H]-glucose incorporated into lipids per unit of cellular protein or DNA.
-
Conclusion
The in vitro data indicates that this compound possesses a unique profile characterized by slow dissociation from the insulin receptor, which is consistent with its ultra-long duration of action observed in vivo. While direct comparative in vitro studies with NPH insulin are not abundant, the available information suggests that both insulins act through the same fundamental signaling pathways to exert their metabolic effects. The differences in their clinical profiles are largely attributable to their distinct pharmacokinetic and pharmacodynamic properties, which are rooted in their molecular structure and formulation. The experimental protocols detailed in this guide provide a robust framework for further in vitro investigations to directly compare the activity of these and other insulin analogs.
References
- 1. The efficacy of this compound and insulin glargine over NPH insulin among toddlers and preschoolers with type 1 diabetes using glycemic variability and time in range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, The New Generation Basal Insulin or Just another Basal Insulin? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beactica.se [beactica.se]
Head-to-Head Comparison of Receptor Binding Affinity of Long-Acting Insulins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the receptor binding affinities of commercially available long-acting insulin analogs. Understanding the nuances of how these therapeutic proteins interact with the insulin receptor (IR) and the structurally related insulin-like growth factor-1 receptor (IGF-1R) is critical for both basic research and the development of next-generation insulin therapies with improved safety and efficacy profiles. The data presented herein is collated from various preclinical studies and is intended to serve as a valuable resource for in-depth analysis and experimental design.
Introduction to Long-Acting Insulins and Receptor Binding Affinity
Long-acting insulin analogs are a cornerstone of basal insulin therapy for individuals with type 1 and type 2 diabetes. These molecules are engineered to have protracted pharmacokinetic and pharmacodynamic profiles, providing a steady, low level of insulin activity over an extended period. This is achieved through various molecular modifications that delay their absorption from the subcutaneous tissue or prolong their circulation time.
The biological effects of all insulins, including long-acting analogs, are initiated by their binding to the insulin receptor, a transmembrane tyrosine kinase. The affinity of an insulin analog for the IR is a primary determinant of its potency. Furthermore, off-target binding to the IGF-1R, which is involved in cell growth and proliferation, is a critical safety consideration in the development of new insulin analogs. A higher relative affinity for the IGF-1R could potentially lead to mitogenic effects. Therefore, a thorough understanding of the receptor binding profiles of these molecules is paramount.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the receptor binding affinities of several long-acting insulin analogs for the insulin receptor (IR) and the insulin-like growth factor-1 receptor (IGF-1R). The data are presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the insulin analog required to displace 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.
| Insulin Analog | Insulin Receptor (IR) IC50 (nM) | IGF-1 Receptor (IGF-1R) IC50 (nM) | Relative Affinity (IR/IGF-1R) | Reference |
| Human Insulin | 0.2 - 1.0 | 100 - 300 | ~100 - 1500 | [1] |
| Insulin Glargine | 0.3 - 1.5 | 5 - 20 | ~3 - 13 | [2] |
| Insulin Detemir | 1.0 - 5.0 | 150 - 400 | ~30 - 400 | [3] |
| Insulin Degludec | 0.2 - 0.8 | 150 - 500 | ~188 - 2500 | [4] |
Note: The IC50 values can vary between studies depending on the specific experimental conditions, such as the cell line used, receptor preparation (solubilized vs. membrane-bound), and the radioligand employed. The relative affinity is calculated as the ratio of the IC50 for the IGF-1R to the IC50 for the IR. A lower ratio indicates a relatively higher affinity for the IGF-1R compared to the IR.
Experimental Protocols
The determination of receptor binding affinity is typically performed using a competitive radioligand binding assay. Below is a detailed methodology for a typical experiment.
Competitive Radioligand Binding Assay Protocol
1. Materials and Reagents:
-
Cell Culture: A cell line overexpressing the human insulin receptor (e.g., CHO-hIR or IM-9 cells).
-
Membrane Preparation: Crude plasma membranes prepared from the cultured cells.
-
Radioligand: [¹²⁵I]-labeled human insulin.
-
Unlabeled Ligands: Human insulin (for standard curve) and long-acting insulin analogs (test compounds).
-
Binding Buffer: HEPES-based buffer (e.g., 100 mM HEPES, 100 mM NaCl, 10 mM MgSO₄, 0.025% BSA, pH 7.6).
-
Wash Buffer: Cold binding buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
2. Experimental Procedure:
-
Membrane Preparation:
-
Harvest cultured cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the crude membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of membrane preparation (typically 10-50 µg of protein) to each well.
-
Add a constant concentration of [¹²⁵I]-labeled human insulin to each well (typically at a concentration close to its Kd).
-
Add increasing concentrations of the unlabeled long-acting insulin analog (the competitor) to the wells. For the standard curve, use unlabeled human insulin.
-
Include wells for determining total binding (no competitor) and non-specific binding (a high concentration of unlabeled human insulin, e.g., 1 µM).
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each long-acting insulin analog.
-
Mandatory Visualizations
Insulin Receptor Signaling Pathway
Caption: Insulin receptor signaling pathway leading to glucose uptake and metabolic effects.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand receptor binding assay.
References
A Comparative Analysis of Variability Between Insulin Degludec and Other Basal Insulins
This guide provides a detailed statistical analysis of the variability between Insulin Degludec and other commercially available basal insulins, including Insulin Glargine U100, Insulin Glargine U300, and Insulin Detemir. The information is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of product performance supported by experimental data.
Introduction
The ideal basal insulin should provide a predictable and consistent glucose-lowering effect over a 24-hour period, minimizing fluctuations to reduce the risks of both hyperglycemia and hypoglycemia.[1] A key differentiator among modern basal insulin analogs is their pharmacodynamic (PD) and pharmacokinetic (PK) variability. Lower within-subject variability is a desirable characteristic, as it leads to a more stable and predictable glycemic response from day to day.[1][2] this compound, a second-generation ultra-long-acting basal insulin, has been developed to have a more stable and prolonged PK/PD profile compared to first-generation basal insulins.[3][4] This is achieved through a unique mechanism of forming soluble multi-hexamers upon subcutaneous injection, which leads to a slow and continuous release of insulin monomers.[5]
Quantitative Comparison of Variability
The primary method for assessing the pharmacodynamic variability of basal insulins is the euglycemic glucose clamp study.[6] In this procedure, a constant level of blood glucose is maintained by a variable glucose infusion, which directly reflects the glucose-lowering effect of the administered insulin. The variability is often quantified by the coefficient of variation (CV) for the glucose infusion rate (GIR).
Table 1: Within-Subject Pharmacodynamic Variability of this compound vs. Insulin Glargine U100
| Parameter | This compound (IDeg) | Insulin Glargine U100 (IGlar-U100) | Percentage Difference | Reference |
| Day-to-Day Variability (CV for AUCGIR,τ,SS) | 20% | 82% | 76% lower with IDeg | [2] |
| Within-Day Variability (CV for GIR fluctuations) | Not explicitly stated | Not explicitly stated | 40% lower with IDeg | [1] |
| Half-life (t½) | ~25.4 hours | ~12.1 hours | Longer with IDeg | [3] |
Table 2: Within-Subject Pharmacodynamic Variability of this compound vs. Insulin Glargine U300
| Parameter | This compound (IDeg) | Insulin Glargine U300 (IGlar-U300) | Percentage Difference | Reference |
| Day-to-Day Variability (Variance Ratio IGlar-U300/IDeg) | - | 3.70 | ~4 times lower with IDeg | [7] |
| Within-Day Variability (Relative Fluctuation) | - | - | 37% lower with IDeg | [7][8] |
| Distribution of Glucose-Lowering Effect (over 24h) | Stable (24-26% per 6h interval) | U-shaped (higher in first and last 6h) | More even with IDeg | [7][8] |
| Potency | - | 30% lower than IDeg | - | [7][8] |
Experimental Protocols
The data presented above were primarily generated from randomized, double-blind, crossover euglycemic clamp studies. A general methodology for these studies is outlined below.
Objective: To assess and compare the pharmacodynamic and pharmacokinetic profiles of different basal insulins at steady state.
Study Design:
-
Participants: Typically, individuals with type 1 diabetes are recruited to minimize the influence of endogenous insulin secretion.
-
Design: A crossover design is often employed, where each participant receives all study insulins in a randomized sequence, separated by washout periods. This allows for within-subject comparisons, reducing inter-individual variability.
-
Dosing: Participants receive a once-daily subcutaneous injection of the study insulin (e.g., 0.4 U/kg) for a specified period (e.g., 6-12 days) to reach a steady state.[1][7][8]
Euglycemic Clamp Procedure:
-
Preparation: After an overnight fast, two intravenous catheters are inserted: one for blood sampling and the other for infusion of glucose and insulin.[9]
-
Basal Period: A baseline period is established to measure basal glucose and hormone levels.
-
Insulin and Glucose Infusion: A primed-continuous infusion of the study insulin is administered to maintain a constant insulin level. Simultaneously, a variable infusion of 20% glucose is started to maintain a constant blood glucose level (euglycemia), typically around 100 mg/dL.[3][10]
-
Blood Glucose Monitoring: Blood glucose is monitored frequently (e.g., every 5-10 minutes) to adjust the glucose infusion rate.[11]
-
Steady State: The clamp is continued for an extended period (e.g., 24-42 hours) to assess the full duration of action of the basal insulin.[3] The glucose infusion rate (GIR) at steady state is the primary pharmacodynamic endpoint and reflects the insulin's glucose-lowering effect.
Visualizing Experimental and Logical Frameworks
To better understand the experimental process and the clinical implications of reduced variability, the following diagrams are provided.
Euglycemic Clamp Experimental Workflow.
Logical Flow from Lower Variability to Clinical Outcomes.
Discussion
The evidence from multiple head-to-head studies consistently demonstrates that this compound has a lower within-subject variability in its glucose-lowering effect compared to both Insulin Glargine U100 and U300.[1][7][8] This is reflected in a more even distribution of its pharmacodynamic effect over a 24-hour period and a significantly longer half-life.[3][8] The flatter and more stable profile of this compound contributes to a more predictable day-to-day response.[2]
From a clinical perspective, lower variability is advantageous. A more predictable basal insulin allows for more confident dose titration and may reduce the incidence of hypoglycemia, particularly nocturnal hypoglycemia.[5][12] While direct translations to clinical outcomes can be complex and multifactorial, the pharmacodynamic properties of this compound suggest a more stable foundation for basal insulin therapy.
Conclusion
The statistical analysis of data from euglycemic clamp studies indicates that this compound exhibits significantly lower within-subject pharmacodynamic variability compared to other long-acting basal insulins like Insulin Glargine U100 and U300. This lower variability manifests as a more stable, predictable, and evenly distributed glucose-lowering effect. These characteristics are crucial for achieving optimal glycemic control while minimizing the risk of hypoglycemia, making it a key consideration for researchers and clinicians in the field of diabetes management.
References
- 1. Day-to-Day and Within-Day Variability in Glucose-Lowering Effect Between this compound and Insulin Glargine (100 U/mL and 300 U/mL): A Comparison Across Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, The New Generation Basal Insulin or Just another Basal Insulin? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide to the interpretation of PK/PD profiles of longer-acting analogue insulins. Part two: this compound vs. insulin glargine U300 [wisdomlib.org]
- 7. Original Article [sciencehub.novonordisk.com]
- 8. This compound: Lower day‐to‐day and within‐day variability in pharmacodynamic response compared with insulin glargine 300 U/mL in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to Insulin Degludec: Correlating In Vitro Potency with In Vivo Efficacy
This guide provides a comprehensive comparison of Insulin Degludec with other long-acting insulin analogs, namely Insulin Glargine and Insulin Detemir. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the product's performance supported by experimental data.
Introduction
This compound is an ultra-long-acting basal insulin analog designed to provide a stable and prolonged glucose-lowering effect. Its unique mechanism of action, involving the formation of soluble multi-hexamers upon subcutaneous injection, results in a slow and continuous release of insulin monomers into the circulation.[1] This profile aims to mimic the physiological basal insulin secretion more closely than earlier generation long-acting insulins, potentially leading to improved glycemic control with a lower risk of hypoglycemia. This guide will delve into the in vitro and in vivo characteristics of this compound, comparing it with Insulin Glargine and Insulin Detemir to provide a clear understanding of their relative performance.
In Vitro Potency
The in vitro potency of insulin analogs is a critical determinant of their biological activity and is primarily assessed through their binding affinity to the insulin receptor (IR) and the subsequent activation of downstream signaling pathways.
Comparative In Vitro Potency Data
| Parameter | This compound | Insulin Glargine | Insulin Detemir | Human Insulin |
| Insulin Receptor (IR) Binding Affinity (Relative to Human Insulin) | Similar to human insulin | 86% of human insulin[2] | Lower than human insulin[3] | 100% |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) Binding Affinity (Relative to Human Insulin) | Low affinity, similar to human insulin[1] | 6-fold higher than human insulin[4] | 16% of human insulin | 100% |
| Metabolic Potency (e.g., Lipogenesis, Relative to Human Insulin) | 8-20% of human insulin (in albumin-free conditions)[5] | Reduced compared to human insulin[2] | Full efficacy with right-shifted dose-response[6] | 100% |
| Mitogenic Potency (Relative to Human Insulin) | Low, similar to human insulin[7] | Higher than human insulin[4] | 250-times decreased compared to human insulin[4] | 100% |
Note: The in vitro potency of Insulin Detemir is influenced by the presence of albumin, as it is designed to bind to albumin in the circulation.
In Vivo Efficacy
The in vivo efficacy of long-acting insulins is best characterized by their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which are typically evaluated using the euglycemic clamp technique, the gold standard for assessing insulin action.
Comparative In Vivo Efficacy Data (from Euglycemic Clamp Studies and Clinical Trials)
| Parameter | This compound | Insulin Glargine | Insulin Detemir |
| Half-life (t½) | > 25 hours[8] | ~12.1 hours[8] | Dose-dependent, generally shorter than Degludec and Glargine |
| Duration of Action | Up to 42 hours[1] | 18 to 26 hours | Dose-dependent, often requires twice-daily dosing |
| Glucose Infusion Rate (GIR) Profile | Flat and stable[8] | Peaked in the first 12-18 hours[8] | Less flat and stable than Degludec |
| Glycemic Control (HbA1c Reduction) | Non-inferior to Glargine and Detemir[9][10] | Comparator | Comparator |
| Risk of Nocturnal Hypoglycemia | Significantly lower than Glargine[11] | Higher than Degludec[11] | Generally higher than Degludec |
| Daily Dosing Frequency | Once daily[1] | Once daily | Once or twice daily |
Correlation between In Vitro Potency and In Vivo Efficacy
The unique properties of this compound observed in vitro directly translate to its in vivo performance. Its high affinity for the insulin receptor, comparable to human insulin, ensures potent metabolic effects. The slow dissociation from the multi-hexamer depot in the subcutaneous tissue is the primary reason for its ultra-long duration of action and stable glucose-lowering profile observed in euglycemic clamp studies.[1] This contrasts with Insulin Glargine, which precipitates at the injection site and redissolves, and Insulin Detemir, which relies on albumin binding for its protracted action. The lower day-to-day variability of this compound's effect, a key clinical advantage, is a direct consequence of this stable and predictable release mechanism. Furthermore, its low affinity for the IGF-1 receptor, similar to human insulin, suggests a lower mitogenic potential compared to Insulin Glargine, which exhibits a higher affinity for this receptor.[1][4]
Experimental Protocols
In Vitro Insulin Receptor Binding Assay
Objective: To determine the binding affinity of insulin analogs to the insulin receptor.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells or other cell lines overexpressing the human insulin receptor are cultured to confluence.
-
Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation.
-
Radioligand Binding: A fixed concentration of radiolabeled insulin (e.g., ¹²⁵I-insulin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled insulin analog (competitor).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by filtration or centrifugation.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: The concentration of the insulin analog that inhibits 50% of the specific binding of the radiolabeled insulin (IC₅₀) is determined. The equilibrium dissociation constant (Kd) is then calculated from the IC₅₀ value.
Euglycemic Clamp Study
Objective: To assess the in vivo pharmacodynamic profile of insulin analogs.
Methodology:
-
Subject Preparation: Healthy volunteers or patients with diabetes are admitted to a clinical research unit. Two intravenous catheters are inserted, one for insulin and glucose infusion and the other for blood sampling.
-
Basal Period: A baseline blood glucose level is established.
-
Insulin Infusion: A constant infusion of the insulin analog being studied is initiated.
-
Glucose Clamping: Blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable infusion of glucose is adjusted to maintain the blood glucose level at a predetermined euglycemic target (e.g., 90 mg/dL).
-
Steady State: The glucose infusion rate (GIR) required to maintain euglycemia reflects the whole-body glucose disposal and thus the insulin's activity. The study continues until a steady-state GIR is achieved and for a duration sufficient to characterize the insulin's time-action profile.
-
Data Analysis: The GIR over time is plotted to generate a pharmacodynamic profile. Key parameters such as time to onset of action, peak effect (GIRmax), and duration of action are determined.
Visualizations
Insulin Signaling Pathway
Caption: Simplified Insulin Signaling Pathway.
Experimental Workflow: In Vitro to In Vivo Correlation
Caption: Experimental Workflow for Insulin Analog Comparison.
References
- 1. This compound, The New Generation Basal Insulin or Just another Basal Insulin? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Metabolic and Mitogenic Signaling of Insulin Glargine and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin glargine is more potent in activating the human IGF-I receptor than human insulin and insulin detemir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Insulin detemir is a fully efficacious, low affinity agonist at the insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degludec insulin: A novel basal insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the pharmacokinetic and pharmacodynamic profiles of this compound and insulin glargine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effectiveness and harms of long-acting insulins for type 1 and type 2 diabetes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Tolerability of this compound Versus Other Long-acting Basal Insulin Analogues in the Treatment of Type 1 and Type 2 Diabetes Mellitus: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Insulin Degludec: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Insulin Degludec and associated materials is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a research setting.
Hazardous Waste Classification
Unused or partially used this compound is classified as hazardous waste. This is due to the presence of the preservative metacresol (m-cresol)[1]. The concentration of m-cresol in many common insulin formulations, including this compound, typically ranges from 1,700 to 3,000 parts per million (ppm). This is well above the U.S. Environmental Protection Agency (EPA) regulatory limit of 200 ppm, which classifies a substance as a toxic characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the waste code D024.
Disposal Procedures for this compound and Associated Sharps
The following table summarizes the proper disposal streams for different types of waste generated during research involving this compound.
| Waste Type | Disposal Container | Disposal Method |
| Used Needles, Syringes, and Pens | FDA-Cleared Sharps Container | Regulated Medical Waste/Biohazardous Waste |
| Unused/Partially Used Vials of this compound | Hazardous Waste Container (clearly labeled) | Hazardous Waste Incineration |
| Empty Vials of this compound | Solid Waste Container | Standard Solid Waste |
| Contaminated Labware (e.g., gloves, pipette tips) | Biohazardous Waste Bag/Container | Regulated Medical Waste/Biohazardous Waste |
Step-by-Step Disposal Protocols
1. Disposal of Used Sharps (Needles, Syringes, Pens):
-
Immediate Disposal: Immediately after use, place all needles, syringes, and used this compound pens into an FDA-cleared, puncture-resistant sharps disposal container[2].
-
Do Not Recap: Do not recap, bend, or break used needles to prevent needlestick injuries.
-
Container Management: Do not overfill sharps containers. When the container is approximately three-quarters full, it should be closed and prepared for disposal according to your institution's regulated medical waste procedures.
-
Labeling: Ensure the sharps container is clearly labeled as "Sharps Waste" or with the universal biohazard symbol.
2. Disposal of Unused or Partially Used this compound Vials:
-
Hazardous Waste Segregation: Unused or partially used vials of this compound must be segregated from non-hazardous waste and managed as hazardous pharmaceutical waste.
-
Containerization: Place these vials into a designated hazardous waste container that is compatible with the chemical nature of the waste, is leak-proof, and has a secure lid.
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name of the waste (e.g., "this compound Waste"), and the specific hazard characteristics (e.g., "Toxicity").
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The primary disposal method for this type of waste is incineration.
3. Disposal of Empty this compound Vials:
-
Assessment of Emptiness: A vial is considered empty when all contents have been removed that can be removed through normal means.
-
Disposal: Once confirmed empty, the vial can be disposed of in the standard solid waste stream.
4. Disposal of Insulin-Contaminated Laboratory Materials:
-
Segregation: Items such as gloves, pipette tips, and bench paper that have come into contact with this compound should be considered biohazardous waste.
-
Containerization: Place these materials into a designated biohazardous waste bag or container.
-
Disposal: Dispose of this waste according to your institution's procedures for regulated medical waste, which is typically autoclaving followed by landfilling, or incineration.
Experimental Protocols for Waste Stream Determination
The determination of this compound as a hazardous waste is based on its formulation. The key experimental protocol to confirm this would be a Toxicity Characteristic Leaching Procedure (TCLP), as defined by the EPA.
TCLP for m-cresol in this compound:
-
Sample Preparation: A representative sample of the this compound solution is obtained.
-
Extraction: The sample is subjected to an extraction process using a specific fluid (either acidic or neutral, depending on the pH of the waste) to simulate leaching in a landfill.
-
Analysis: The resulting extract is then analyzed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of m-cresol.
-
Comparison to Regulatory Limits: If the concentration of m-cresol in the extract exceeds 200 ppm, the waste is confirmed to be a characteristic hazardous waste for toxicity.
Note: In a research setting, it is generally not necessary to perform a TCLP test on a commercial pharmaceutical product. The classification as hazardous waste can be made based on the manufacturer's provided information on the concentration of hazardous constituents like m-cresol.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound in a laboratory setting.
Caption: Decision workflow for proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
